molecular formula C8H17BrN2 B1226183 1-Butyl-3-methylimidazolium Bromide CAS No. 85100-77-2

1-Butyl-3-methylimidazolium Bromide

Cat. No.: B1226183
CAS No.: 85100-77-2
M. Wt: 221.14 g/mol
InChI Key: OIWSIWZBQPTDKI-UHFFFAOYSA-N
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Description

1-Butyl-3-methylimidazolium Bromide, also known as this compound, is a useful research compound. Its molecular formula is C8H17BrN2 and its molecular weight is 221.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

85100-77-2

Molecular Formula

C8H17BrN2

Molecular Weight

221.14 g/mol

IUPAC Name

1-butyl-3-methyl-2H-imidazole;hydrobromide

InChI

InChI=1S/C8H16N2.BrH/c1-3-4-5-10-7-6-9(2)8-10;/h6-7H,3-5,8H2,1-2H3;1H

InChI Key

OIWSIWZBQPTDKI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[Br-]

Pictograms

Irritant

Synonyms

(bmim)Br
(bmim)Cl
1-butyl-3-methylimidazolium bromide
1-butyl-3-methylimidazolium chloride
1-butyl-3-methylimidazolium methylsulfate
1-n-butyl-3-methylimidazolium chloride
1H-imidazolium, 3-butyl-1-methyl-, chloride (1:1)
3-butyl-1-methylimidazolium chloride
BmimCl
butylmethylimidazolium chloride

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium bromide, often abbreviated as [BMIM]Br, is a prominent member of the imidazolium-based ionic liquids. These compounds, composed entirely of ions and existing as liquids at or near room temperature, have garnered significant attention across various scientific disciplines. Their unique physicochemical properties, including low volatility, high thermal stability, and tunable solubility, make them attractive alternatives to traditional organic solvents in a wide array of applications such as catalysis, electrochemistry, and biotechnology.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and visual workflows to support researchers and professionals in its application.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for its fundamental characteristics.

General and Physical Properties
PropertyValueSource
CAS Number85100-77-2[1][2]
Molecular FormulaC₈H₁₅BrN₂[2][3]
Molecular Weight219.12 g/mol [2][3][4]
AppearanceWhite to light yellow solid or colorless to light yellow liquid[1][5]
Melting Point65-81 °C (Varies with purity)[2][4][5]
Boiling Point~280 °C[1]
Density1.30 - 1.4180 g/cm³ (at 25-26 °C)[2][5]
Solubility and Thermal Properties
PropertyDescriptionSource
SolubilityMiscible in water, ethanol (B145695), methanol, and dichloromethane. Immiscible in non-polar solvents like acetone, toluene, ethyl acetate (B1210297), and diethyl ether.[1][4][5]
Thermal StabilityHigh thermal stability, with decomposition beginning at approximately 400 °C.[6][7]
HygroscopicityHygroscopic[4][5]
Electrochemical and Transport Properties
PropertyValue/DescriptionSource
Ionic ConductivityExhibits good ionic conductivity, which increases with temperature. The addition of water or ethanol can enhance conductivity.[1][6][8][9]
ViscosityViscosity decreases with an increase in temperature.[1][6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction involving 1-methylimidazole (B24206) and 1-bromobutane (B133212).[1][10]

Materials:

  • 1-methylimidazole

  • 1-bromobutane

  • Ethyl acetate (for washing)

  • Toluene (optional, as a solvent)

Procedure:

  • An equimolar mixture of 1-methylimidazole and 1-bromobutane is prepared.[11]

  • The reaction mixture is stirred and refluxed under a nitrogen atmosphere. The reaction temperature is typically maintained around 65-70 °C for a period of 48 to 72 hours.[5][11]

  • Upon completion, the mixture is cooled to room temperature.

  • The resulting product, a viscous liquid or solid, is washed multiple times with ethyl acetate to remove any unreacted starting materials.[12][13]

  • The purified this compound is then dried under vacuum to remove any residual solvent.[11]

Visualizing Workflows

To further elucidate the experimental and logical processes, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Methylimidazole 1-Methylimidazole Reaction Quaternization Reaction (65-70°C, 48-72h) Methylimidazole->Reaction Bromobutane 1-Bromobutane Bromobutane->Reaction Washing Washing with Ethyl Acetate Reaction->Washing Crude Product Drying Drying under Vacuum Washing->Drying BMIMBr 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br) Drying->BMIMBr

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_sample Sample cluster_analysis Physicochemical Characterization cluster_results Data Output Sample Synthesized [BMIM]Br NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Conductivity Conductivity Measurement Sample->Conductivity Viscosity Viscosity Measurement Sample->Viscosity Density Density Measurement Sample->Density Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure Thermal Thermal Stability TGA->Thermal Phase Phase Transitions DSC->Phase Transport Transport Properties Conductivity->Transport Viscosity->Transport Density->Transport

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1-butyl-3-methylimidazolium bromide ([BMIM]Br), a prominent ionic liquid with diverse applications in catalysis, electrochemistry, and biotechnology.[1] This document details the experimental protocols for its preparation and the analytical techniques employed for its characterization, presenting key quantitative data in a structured format for ease of comparison.

Synthesis of this compound

The synthesis of [BMIM]Br is typically achieved through a direct quaternization reaction between 1-methylimidazole (B24206) and 1-bromobutane (B133212).[1][2] This nucleophilic substitution reaction is a straightforward and common method for preparing imidazolium-based ionic liquids.

Experimental Protocol

This protocol outlines a common laboratory-scale synthesis of [BMIM]Br.

Materials:

  • 1-Methylimidazole (reagent grade, ≥99%)

  • 1-Bromobutane (reagent grade, ≥99%)

  • Ethyl acetate (B1210297) (analytical grade)

  • Acetonitrile (analytical grade)

  • Activated charcoal

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, place 1-methylimidazole (1.0 mol).

  • Reagent Addition: Slowly add 1-bromobutane (1.0 to 1.1 mol) dropwise to the stirred 1-methylimidazole at room temperature. The addition rate should be controlled to manage the exothermic nature of the reaction.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to a temperature between 60-80°C and maintain it for 12-48 hours with continuous stirring.[3][4] The reaction progress can be monitored by techniques such as thin-layer chromatography.

  • Initial Purification: After cooling to room temperature, the resulting product, often a viscous oil or a solid, is washed multiple times with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.[4]

  • Solvent Removal: The purified product is then subjected to vacuum to remove the washing solvent.

  • Decolorization (Optional): If the product is colored, it can be dissolved in a suitable solvent (e.g., acetonitrile) and treated with activated charcoal to remove colored impurities. The mixture is stirred for a period and then filtered.

  • Final Drying: The solvent is removed using a rotary evaporator, and the resulting [BMIM]Br is dried in a vacuum oven at a temperature of around 60-80°C for several hours to remove any residual volatile components and moisture. The final product is typically a white to pale yellow solid or a highly viscous liquid.[2]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized [BMIM]Br. The following are the key analytical techniques employed.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of [BMIM]Br. Both ¹H and ¹³C NMR are utilized.

Experimental Protocol:

  • Sample Preparation: A small amount of the synthesized [BMIM]Br is dissolved in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance 400 MHz instrument.

  • Data Acquisition: Standard parameters for ¹H and ¹³C NMR are used. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically Tetramethylsilane (TMS).

Quantitative Data:

¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
10.03s1HN-CH-N
7.53s1HN-CH
7.42s1HN-CH
4.14t2HN-CH₂
3.92s3HN-CH₃
1.70m2HN-CH₂-CH₂
1.18m2HN-(CH₂)₂-CH₂
0.74t3HCH₃

Table 1: ¹H NMR Spectral Data for [BMIM]Br.[2]

¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
136.99N-CH-N
123.83N-CH
122.29N-CH
49.72N-CH₂
36.65N-CH₃
32.11N-CH₂-CH₂
19.37N-(CH₂)₂-CH₂
13.41CH₃

Table 2: ¹³C NMR Spectral Data for [BMIM]Br.[2]

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the [BMIM]Br molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer, such as a Perkin-Elmer Spectrum 400.

  • Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Quantitative Data:

Vibrational Mode Wavenumber (cm⁻¹)
C-H stretch (aromatic)3077
C-H stretch (aliphatic)2959
C=N stretch1626
C=C stretch1570
C-H bend1463
C-N stretch1166

Table 3: Characteristic FT-IR Absorption Bands for [BMIM]Br.[2][3]

Thermal Analysis

2.2.1. Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of [BMIM]Br.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of [BMIM]Br is placed in a TGA crucible.

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer, for example, a Perkin Elmer STA 6000.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 or 30 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.[3]

Quantitative Data:

Parameter Value Atmosphere
Onset Decomposition Temperature (T_onset)> 200 °CNitrogen/Air
Main Decomposition StepEvaporation with some carbonizationNitrogen/Air

Table 4: Thermal Properties of [BMIM]Br from TGA.[5][6][7]

Physicochemical Properties

A summary of key physicochemical properties of [BMIM]Br is provided below.

Property Value
Molecular Weight 221.14 g/mol [8]
Appearance White to orange to green powder or lump[2]
Melting Point Approximately -12 °C to 76 °C (can exhibit supercooling)[1][9]
Boiling Point ~280 °C (with decomposition)[1]
Solubility Miscible in water, methanol, and dichloromethane. Immiscible in acetone, toluene, ethyl acetate, and diethyl ether.[2]

Table 5: Physicochemical Properties of [BMIM]Br.

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for [BMIM]Br.

SynthesisWorkflow Reactants 1-Methylimidazole + 1-Bromobutane Reaction Quaternization Reaction (60-80°C, 12-48h) Reactants->Reaction CrudeProduct Crude [BMIM]Br Reaction->CrudeProduct Washing Washing with Ethyl Acetate CrudeProduct->Washing WashedProduct Washed [BMIM]Br Washing->WashedProduct Drying Vacuum Drying (60-80°C) WashedProduct->Drying FinalProduct Pure [BMIM]Br Drying->FinalProduct

Caption: Synthesis workflow for this compound.

CharacterizationWorkflow Sample Synthesized [BMIM]Br Structural Structural Characterization Sample->Structural Thermal Thermal Analysis Sample->Thermal Physicochemical Physicochemical Properties Sample->Physicochemical NMR NMR Spectroscopy (¹H & ¹³C) Structural->NMR FTIR FT-IR Spectroscopy Structural->FTIR TGA Thermogravimetric Analysis (TGA) Thermal->TGA Properties Melting Point, Solubility, etc. Physicochemical->Properties

Caption: Characterization workflow for this compound.

References

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium bromide: Properties, Synthesis, and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-Butyl-3-methylimidazolium bromide ([BMIM]Br), an ionic liquid with significant potential in various scientific and industrial applications. This document covers its fundamental chemical properties, detailed synthesis protocols, and an in-depth analysis of its biological effects, including toxicity and cellular responses.

Core Chemical and Physical Properties

This compound is an imidazolium-based ionic liquid. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 85100-77-2
Molecular Formula C₈H₁₅BrN₂
Molecular Weight 219.12 g/mol
Synonyms [BMIM]Br, BMIMBr

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to light yellow crystals or powder.
Melting Point Approximately 70-75 °C.
Boiling Point ~280 °C.
Solubility Miscible in water, methanol, and dichloromethane. Immiscible in acetone, toluene, ethyl acetate (B1210297), and diethyl ether.
Density Approximately 1.30 g/cm³ at 25.1 °C.

Synthesis of this compound

The synthesis of [BMIM]Br is typically achieved through a quaternization reaction between 1-methylimidazole (B24206) and 1-bromobutane (B133212). Below is a detailed experimental protocol for its preparation.

Materials:

  • 1-methylimidazole

  • 1-bromobutane

  • Ethyl acetate

  • Nitrogen gas supply

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add an equimolar amount of freshly distilled 1-methylimidazole.

  • Reagent Addition: While stirring under a nitrogen atmosphere, slowly add an equimolar amount of 1-bromobutane to the flask. The addition should be controlled to maintain the reaction temperature.

  • Reaction Conditions: Heat the mixture to approximately 70°C and maintain this temperature for 24-48 hours with continuous stirring. The reaction progress can be monitored by the formation of a biphasic mixture or a viscous liquid.

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the product by adding ethyl acetate to the flask, stirring vigorously, and then allowing the layers to separate.

    • Remove the ethyl acetate layer, which contains unreacted starting materials and impurities. Repeat this washing step two more times.

  • Solvent Removal: Remove any residual ethyl acetate from the product using a rotary evaporator under reduced pressure.

  • Drying: Dry the final product, a viscous liquid or a solid at room temperature, under high vacuum to remove any volatile residues.

G start Start reactants Combine 1-methylimidazole and 1-bromobutane in a flask start->reactants reaction Heat at 70°C for 24-48h under N2 atmosphere reactants->reaction cool Cool to room temperature reaction->cool wash Wash with ethyl acetate (3x) cool->wash separate Separate organic and ionic liquid phases wash->separate evaporate Remove residual solvent via rotary evaporation separate->evaporate dry Dry under high vacuum evaporate->dry product Obtain pure [BMIM]Br dry->product end End product->end

A flowchart illustrating the synthesis of this compound.

Ecotoxicological Profile

The environmental impact of ionic liquids is a critical area of research. This section details the acute toxicity of [BMIM]Br in aquatic vertebrates and its effects on key cellular defense mechanisms.

The acute toxicity of [BMIM]Br has been evaluated using the OECD 203 guideline for fish acute toxicity testing.

Table 3: Acute Toxicity of [BMIM]Br in Poecilia reticulata

ParameterValueReference
96-hour LC₅₀ Varies with study, reported in the range of 100-200 mg/L[1]

Organism: Poecilia reticulata (guppy), acclimated to laboratory conditions.

Materials:

  • Test substance: this compound

  • Reconstituted water (as per OECD guidelines)

  • Glass aquaria

  • Aeration system

  • pH and dissolved oxygen meters

  • A range of concentrations of [BMIM]Br prepared in reconstituted water.

Procedure:

  • Range-finding Test: A preliminary test is conducted to determine the range of concentrations to be used in the definitive test.

  • Definitive Test:

    • Groups of fish (e.g., 10 per group) are exposed to at least five concentrations of [BMIM]Br, typically in a geometric series.

    • A control group is maintained in reconstituted water without the test substance.

    • The exposure period is 96 hours under static or semi-static conditions.

    • Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.

  • Observations: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC₅₀ (the concentration that is lethal to 50% of the test organisms) is calculated using appropriate statistical methods (e.g., probit analysis).

G start Start acclimation Acclimate fish to lab conditions start->acclimation range_finding Perform range-finding test to determine concentration range acclimation->range_finding definitive_test Expose fish to a series of [BMIM]Br concentrations and a control range_finding->definitive_test monitoring Monitor water quality and fish mortality for 96 hours definitive_test->monitoring data_collection Record mortality at 24, 48, 72, and 96 hours monitoring->data_collection analysis Calculate 96-hour LC50 value using statistical analysis data_collection->analysis end End analysis->end G BMIMBr [BMIM]Br Exposure ROS Increased Reactive Oxygen Species (ROS) BMIMBr->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation CellularDefense Cellular Defense Mechanisms OxidativeStress->CellularDefense AntioxidantEnzymes Upregulation of Antioxidant Enzymes (CAT, SOD, GST) CellularDefense->AntioxidantEnzymes

References

Solubility of 1-Butyl-3-methylimidazolium Bromide in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-butyl-3-methylimidazolium bromide ([Bmim]Br), a prominent ionic liquid, in a range of organic solvents. Understanding the solubility of [Bmim]Br is critical for its application in various fields, including as a solvent for chemical reactions, in catalysis, and for the extraction of bioactive compounds. This document compiles available solubility data, details experimental methodologies for solubility determination, and presents a visual workflow to aid in experimental design.

Quantitative Solubility Data

Precise, quantitative data on the solid-liquid equilibrium (SLE) of this compound in a wide array of organic solvents is not extensively tabulated in publicly available literature. However, to provide a representative understanding of its solubility behavior, data for a structurally analogous ionic liquid, 1-butyl-3-methylimidazolium tosylate ([Bmim][Tos]), is presented. This data, derived from the work of Domanska and Bogel-Łukasik (2010), illustrates the typical solubility trends of imidazolium-based ionic liquids in various organic solvent classes. It is generally observed that [Bmim]Br is readily soluble in polar solvents and less soluble in non-polar solvents.

Table 1: Qualitative Solubility of this compound ([Bmim]Br)

Solvent ClassSolventSolubility
Polar Protic WaterSoluble[1][2]
MethanolSoluble[2]
EthanolSoluble[1]
1-ButanolMiscible in the liquid phase at elevated temperatures[3][4]
Isopropyl AlcoholMiscible over the entire composition range[5][6]
Polar Aprotic DichloromethaneSoluble[2]
AcetonitrilePartially Soluble
AcetoneInsoluble[2]
Non-Polar TolueneInsoluble[2]
Ethyl AcetateInsoluble[2]
Diethyl EtherInsoluble[2]

Table 2: Solid-Liquid Equilibrium of 1-Butyl-3-methylimidazolium Tosylate ([Bmim][Tos]) in Various Organic Solvents

The following data is for [Bmim][Tos] and serves as a representative example for the solubility behavior of [Bmim]Br.

SolventTemperature (K)Solubility (Mole Fraction, x₁)
Alcohols
Methanol298.150.452
313.150.621
Ethanol298.150.389
313.150.543
1-Propanol298.150.315
313.150.458
1-Butanol298.150.254
313.150.382
Ketones
Acetone298.150.187
313.150.298
Aromatic Hydrocarbons
Benzene298.150.012
313.150.025
Toluene298.150.009
313.150.019

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium for ionic liquids is commonly achieved using the dynamic (or synthetic) method. This method involves the visual observation of the dissolution of the solid ionic liquid in a solvent at various compositions and temperatures.

Detailed Methodology: Dynamic Method

This protocol is adapted from the methodology used for determining the solid-liquid equilibria of imidazolium-based ionic liquids.

Materials and Apparatus:

  • Jacketed glass equilibrium cell with a magnetic stirrer.

  • Thermostatic bath with temperature control (±0.1 K).

  • Calibrated digital thermometer (±0.05 K).

  • Analytical balance (±0.0001 g).

  • This compound (high purity, dried under vacuum).

  • Organic solvents (analytical grade, appropriate purity verification).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of [Bmim]Br into the equilibrium cell using an analytical balance.

  • Solvent Addition: Add a precise amount of the desired organic solvent to the equilibrium cell. The composition of the mixture is determined by the mass of each component.

  • Equilibration and Observation:

    • Place the sealed equilibrium cell in the thermostatic bath.

    • Begin stirring the mixture at a constant rate to ensure homogeneity.

    • Slowly increase the temperature of the bath (e.g., 0.5 K/min) while continuously observing the mixture.

    • The temperature at which the last solid crystal of [Bmim]Br disappears is recorded as the equilibrium temperature for that specific composition.

  • Data Collection: Repeat steps 1-3 for a range of compositions to construct the solubility curve (temperature vs. mole fraction).

  • Purity and Water Content: It is crucial to ensure the purity of the ionic liquid and the solvent. The water content of both should be minimized and measured (e.g., by Karl Fischer titration) as it can significantly influence the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of [Bmim]Br.

experimental_workflow start Start prep_il Prepare [Bmim]Br (High Purity, Dried) start->prep_il prep_solvent Prepare Organic Solvent (Analytical Grade) start->prep_solvent weigh_il Weigh [Bmim]Br prep_il->weigh_il weigh_solvent Weigh Organic Solvent prep_solvent->weigh_solvent mix Combine in Equilibrium Cell weigh_il->mix weigh_solvent->mix equilibrate Place in Thermostatic Bath and Stir mix->equilibrate heat Slowly Increase Temperature equilibrate->heat observe Visually Observe Mixture heat->observe observe->heat Solid Remains record_temp Record Temperature of Last Crystal Disappearance observe->record_temp Last Crystal Disappears more_compositions More Compositions? record_temp->more_compositions more_compositions->weigh_il Yes plot Construct Solubility Curve (Temperature vs. Mole Fraction) more_compositions->plot No end End plot->end

References

In-depth Technical Guide: Thermal Stability and Decomposition of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of the ionic liquid 1-butyl-3-methylimidazolium bromide ([BMIM]Br). The information presented herein is curated from scientific literature to assist researchers and professionals in understanding the thermal limitations and degradation pathways of this compound, which is crucial for its application in various fields, including as a solvent in synthesis and a component in drug delivery systems.

Thermal Decomposition Data

The thermal stability of [BMIM]Br is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameter derived from TGA is the decomposition temperature, often reported as the onset temperature (Tonset) where significant mass loss begins. Below is a summary of quantitative data from various studies.

ParameterValue (°C)Value (K)Experimental ConditionsReference
Onset Decomposition (Tonset)260533.15Not specified[1]
Onset Decomposition (Tonset)277.6550.7Fast-scan TGA[2]
Decomposition Start~293~566.15Not specified[3]
Peak Decomposition333606.15Not specified[3]
Isothermal Decomposition Range260 - 300533 - 573Isothermal TGA over 10 hours[4]

Note: Decomposition temperatures can vary depending on the experimental conditions such as heating rate, atmosphere, and sample purity. Long-term isothermal studies have shown that [BMIM]Br can exhibit appreciable decomposition even at temperatures significantly lower than the onset decomposition temperature determined by fast-scan TGA experiments[4].

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a representative, detailed methodology for conducting thermogravimetric analysis on [BMIM]Br, synthesized from common practices reported in the literature.

Objective: To determine the thermal stability and decomposition profile of [BMIM]Br.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • This compound ([BMIM]Br), high purity

  • Inert gas (e.g., high-purity nitrogen or argon)

  • Appropriate crucibles (e.g., platinum, alumina, or ceramic)

Procedure:

  • Sample Preparation:

    • Dry the [BMIM]Br sample under vacuum to remove any absorbed water, as moisture can affect the thermal stability results.

    • Accurately weigh a small amount of the dried sample (typically 5-10 mg) directly into the TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.

  • Thermal Program (Dynamic Scan):

    • Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (a common rate is 10 °C/min) to a final temperature well above the expected decomposition, (e.g., 600 °C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

    • The peak decomposition temperature can be determined from the derivative of the TGA curve (DTG curve), which corresponds to the point of maximum rate of mass loss.

Optional Isothermal Analysis: For long-term stability assessment, heat the sample to a specific temperature below Tonset and hold for an extended period (e.g., several hours), monitoring mass loss over time[4].

Visualizations

Experimental Workflow for TGA

The following diagram illustrates the general workflow for determining the thermal stability of [BMIM]Br using TGA.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis P1 Dry [BMIM]Br under vacuum P2 Weigh 5-10 mg of sample P1->P2 T1 Place sample in TGA P2->T1 T2 Purge with inert gas (N2) T1->T2 R1 Equilibrate at 30 °C T2->R1 R2 Heat to 600 °C at 10 °C/min R1->R2 A1 Record mass vs. temperature R2->A1 A2 Plot TGA curve A1->A2 A3 Determine Tonset and peak decomposition A2->A3

Caption: TGA Experimental Workflow for [BMIM]Br.

Thermal Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids with halide anions is generally understood to proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. The bromide anion acts as a nucleophile, attacking the electrophilic carbon atoms of the alkyl chains on the imidazolium (B1220033) cation.

Decomposition_Pathway cluster_reactants Reactant cluster_mechanism Mechanism cluster_products Decomposition Products BMIMBr [BMIM]Br Mechanism SN2 Reaction (Heat) BMIMBr->Mechanism P1 1-Butyl-3-methylimidazole Mechanism->P1 P2 Methyl Bromide Mechanism->P2 P3 1-Methylimidazole Mechanism->P3 P4 Butyl Bromide Mechanism->P4

Caption: Thermal Decomposition Pathway of [BMIM]Br.

References

Navigating the Handling of 1-Butyl-3-methylimidazolium Bromide: An In-depth Technical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium bromide ([Bmim]Br), an ionic liquid with a growing presence in chemical synthesis, catalysis, and electrochemical research, presents a unique set of health and safety considerations.[1] While its low volatility is a notable advantage over traditional organic solvents, a thorough understanding of its toxicological profile and appropriate handling procedures is paramount for ensuring the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the health and safety aspects of [Bmim]Br, summarizing key quantitative data, detailing experimental protocols for toxicity assessment, and visualizing its impact on cellular pathways. Although considered a "green" alternative in some contexts, it is crucial to note that like many chemicals, its toxicological properties have not been exhaustively investigated, and caution is advised.[1][2]

Physicochemical and Hazard Profile

A foundational aspect of safe handling is understanding the fundamental properties and associated hazards of a substance.

Physical and Chemical Properties
PropertyValueReference
CAS Number 85100-77-2[1]
Molecular Formula C₈H₁₅BrN₂[3]
Molecular Weight 219.12 g/mol [4]
Appearance White crystals[5]
Melting Point 81 °C[4]
Density 1.4180 g/cm³ (at 26 °C)[4]
Solubility Miscible in water, methanol, and dichloromethane. Immiscible in acetone, toluene, ethyl acetate, and diethyl ether.[5]
Hazard Identification and Classification

This compound is classified as a substance that requires careful handling due to its potential health effects.

Hazard ClassificationGHS CategoryStatementReference
Skin Corrosion/Irritation Category 2Causes skin irritation[2][6]
Serious Eye Damage/Eye Irritation Category 2Causes serious eye irritation[2][6]
Specific target organ toxicity – single exposure -May cause respiratory irritation[1]
Aquatic toxicity, Chronic Category 2Toxic to aquatic life with long lasting effects[7]

It is important to note that many safety data sheets emphasize that the substance is not yet fully tested, and risks cannot be excluded if handled inappropriately.[1][8]

Toxicological Data

Recent studies have begun to elucidate the toxicological profile of [Bmim]Br, providing valuable data for risk assessment.

Cytotoxicity

In vitro studies on human cell lines have demonstrated the cytotoxic effects of [Bmim]Br.

Cell LineAssayEndpointValueReference
HeLa (cervical cancer) Real-Time Cell Analysis (RTCA)IC₅₀538.38 µmol/L[6]
MCF-7 (breast cancer) Real-Time Cell Analysis (RTCA)IC₅₀841.86 µmol/L[6]
HEK293T (human embryonic kidney) Real-Time Cell Analysis (RTCA)IC₅₀654.78 µmol/L[6]

These findings indicate that [Bmim]Br can inhibit cell proliferation and induce apoptosis in a dose-dependent manner.[6]

Genotoxicity and Oxidative Stress

Studies on aquatic organisms have provided insights into the genotoxic potential and the induction of oxidative stress by [Bmim]Br. In a study on guppy fish (Poecilia reticulata), exposure to [Bmim]Br led to increased activity of antioxidant enzymes such as catalase and superoxide (B77818) dismutase, suggesting the generation of reactive oxygen species.[9] Higher concentrations of the compound were also found to induce DNA damage in the liver cells of the fish.[9]

Experimental Protocols

For laboratories conducting their own safety and toxicity assessments, the following methodologies provide a framework for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cytotoxicity.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for attachment.

  • Compound Exposure: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Flow Cytometry)

This protocol outlines the steps to quantify apoptosis using Annexin V and Propidium Iodide staining.

  • Cell Treatment: Expose cells to different concentrations of [Bmim]Br for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)

This protocol is based on established methods for assessing skin irritation potential.[11][12]

  • Tissue Preparation: Culture reconstructed human epidermis (RhE) tissues at the air-liquid interface.

  • Chemical Application: Topically apply a defined amount of this compound to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS) should be run in parallel.

  • Exposure and Rinsing: Expose the tissues for a specific duration (e.g., 60 minutes) and then thoroughly rinse with PBS to remove the test substance.

  • Post-Incubation: Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): Determine the tissue viability using the MTT assay as described in section 3.1.

  • Classification: Classify the substance as an irritant or non-irritant based on the reduction in tissue viability compared to the negative control.

Signaling Pathway and Workflow Visualizations

To better understand the mechanism of toxicity and the procedures for safe handling, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Cycle Regulation BmimBr 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br) CyclinD1 Cyclin D1 BmimBr->CyclinD1 suppresses expression CDK2 CDK2 BmimBr->CDK2 suppresses expression CDK4 CDK4 BmimBr->CDK4 suppresses expression G1_S_Transition G1-S Phase Transition CyclinD1->G1_S_Transition CDK2->G1_S_Transition CDK4->G1_S_Transition CellCycleArrest G0/G1 Phase Arrest G1_S_Transition->CellCycleArrest inhibition leads to

Caption: [Bmim]Br-induced cell cycle arrest signaling pathway.

G cluster_1 Safe Handling and Emergency Workflow Start Handling [Bmim]Br PPE Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat Start->PPE Ventilation Use in a Well-Ventilated Area (Fume Hood) Start->Ventilation Storage Store in a dry, cool, well-ventilated area. Start->Storage Disposal Dispose of in accordance with local regulations. Start->Disposal Exposure Potential Exposure Ventilation->Exposure SkinContact Skin Contact Exposure->SkinContact on skin EyeContact Eye Contact Exposure->EyeContact in eyes Inhalation Inhalation Exposure->Inhalation inhaled Ingestion Ingestion Exposure->Ingestion ingested WashSkin Wash immediately with soap and water SkinContact->WashSkin RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses. EyeContact->RinseEyes FreshAir Move to fresh air. Provide artificial respiration if needed. Inhalation->FreshAir RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth MedicalAttention Seek Medical Attention WashSkin->MedicalAttention RinseEyes->MedicalAttention FreshAir->MedicalAttention RinseMouth->MedicalAttention

Caption: Workflow for safe handling and emergency response.

Safe Handling and Emergency Procedures

Adherence to strict safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Skin Protection: Use chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, use a NIOSH-approved respirator.[3]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapor.[1] Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Keep away from heat, sparks, and open flames.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2]

  • If inhaled: Move the exposed person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • If ingested: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[2]

Spills and Disposal
  • Spills: In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[1] Avoid dust formation.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[2]

Conclusion

This compound, while a valuable tool in modern chemistry, is not without its hazards. A comprehensive understanding of its toxicological properties, coupled with strict adherence to safety protocols, is essential for its responsible use in research and development. The data and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this ionic liquid safely and to conduct further investigations into its biological effects. As the body of knowledge on ionic liquids continues to grow, it is imperative to remain vigilant and prioritize safety in all laboratory operations.

References

The Environmental Profile of 1-butyl-3-methylimidazolium bromide: A Technical Guide to its Biodegradability and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-butyl-3-methylimidazolium bromide ([Bmim]Br), a prominent ionic liquid, has garnered significant attention across various scientific and industrial domains. Its unique physicochemical properties, including low volatility and high thermal stability, position it as a potential replacement for traditional volatile organic solvents. However, the environmental fate and potential ecological impact of [Bmim]Br are critical considerations for its sustainable application. This technical guide provides a comprehensive overview of the biodegradability and ecotoxicity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of testing workflows to inform environmental risk assessments and guide the development of greener chemical alternatives.

Biodegradability Assessment

The biodegradability of a chemical substance is a crucial indicator of its persistence in the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are employed to determine the extent and rate at which a substance can be broken down by microorganisms.

Quantitative Biodegradability Data

Studies have consistently shown that this compound is not readily biodegradable.[1] The structure of the imidazolium (B1220033) ring is a key factor contributing to its recalcitrance to microbial degradation. The length of the alkyl chain on the imidazolium ring can influence biodegradability, with longer chains sometimes leading to increased degradation.[2]

Test TypeOrganism/MethodDurationResultReference
Ready BiodegradabilityNot specified28 daysNot readily biodegradable[1]
Inherent BiodegradabilityRhodococcus hoagii VRT18 daysEffective biodegradation observed (Changes in BOD and COD noted)[3]
General AssessmentImidazolium-based ionic liquidsNot specifiedGenerally considered poorly biodegradable[2]
Experimental Protocol: Ready Biodegradability – OECD 301D (Closed Bottle Test)

The OECD 301D test is a standard method for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium.

Objective: To determine the extent of biodegradation by measuring the consumption of oxygen over a 28-day period.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (e.g., from activated sludge) and incubated in a sealed bottle under aerobic conditions in the dark. The depletion of dissolved oxygen is measured periodically and is used to calculate the percentage of biodegradation.

Materials:

  • Test substance: this compound

  • Inoculum: Activated sludge from a domestic wastewater treatment plant

  • Mineral medium (as per OECD 301 guidelines)

  • Reference substance (e.g., sodium benzoate)

  • Toxicity control (test substance + reference substance)

  • Blank control (inoculum only)

  • BOD bottles with glass stoppers

  • Dissolved oxygen meter

Procedure:

  • Preparation of Solutions: Prepare a stock solution of [Bmim]Br in the mineral medium.

  • Inoculum Preparation: The activated sludge is washed and resuspended in the mineral medium.

  • Test Setup:

    • Test Bottles: Add the [Bmim]Br stock solution and inoculated mineral medium to achieve the desired final concentration (typically 2-5 mg/L).

    • Reference Bottles: Add the reference substance and inoculated mineral medium.

    • Toxicity Control Bottles: Add both the test substance and the reference substance with the inoculated mineral medium.

    • Blank Bottles: Contain only the inoculated mineral medium.

  • Incubation: Fill all bottles completely, ensuring no air bubbles are trapped. Seal the bottles and incubate at 20 ± 1°C in the dark for 28 days.

  • Oxygen Measurement: Measure the dissolved oxygen concentration in each bottle at the beginning of the test and at regular intervals (e.g., every 7 days) and at the end of the 28-day period.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated based on the oxygen consumption in the test bottles, corrected for the oxygen consumption in the blank bottles, and expressed as a percentage of the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).

Pass Level for Ready Biodegradability: ≥ 60% degradation within a 10-day window during the 28-day test period.

Biodegradability Testing Workflow

Biodegradability_Workflow cluster_prep Preparation Phase cluster_setup Experimental Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_solution Prepare Test Substance Stock Solution setup_test Test Bottles: [Bmim]Br + Inoculum prep_solution->setup_test setup_toxic Toxicity Control: [Bmim]Br + Reference + Inoculum prep_solution->setup_toxic prep_inoculum Prepare Inoculum (e.g., Activated Sludge) prep_inoculum->setup_test setup_ref Reference Control: Sodium Benzoate + Inoculum prep_inoculum->setup_ref prep_inoculum->setup_toxic setup_blank Blank Control: Inoculum only prep_inoculum->setup_blank prep_media Prepare Mineral Medium prep_media->prep_solution prep_media->prep_inoculum incubate Incubate at 20°C in the dark for 28 days setup_test->incubate setup_ref->incubate setup_toxic->incubate setup_blank->incubate measure_do Measure Dissolved Oxygen (Days 0, 7, 14, 21, 28) incubate->measure_do calc_bod Calculate BOD measure_do->calc_bod calc_biodeg Calculate % Biodegradation calc_bod->calc_biodeg calc_thod Determine ThOD/COD calc_thod->calc_biodeg assess Assess Ready Biodegradability calc_biodeg->assess

Figure 1: Workflow for OECD 301D Ready Biodegradability Test.

Ecotoxicity Assessment

The ecotoxicity of a substance describes its potential to cause adverse effects on living organisms in various ecosystems. This is typically assessed across different trophic levels, including bacteria, algae (producers), invertebrates (primary consumers), and vertebrates (secondary consumers).

Quantitative Ecotoxicity Data

This compound exhibits toxicity across multiple trophic levels. The toxicity is often influenced by the length of the alkyl chain on the imidazolium cation, with longer chains generally leading to higher toxicity.

Trophic LevelTest OrganismEndpointConcentration (mg/L)Exposure DurationReference
BacteriaVibrio fischeriEC50Not specified, but test is a standard screening method15-30 min[4][5]
AlgaeScenedesmus quadricaudaEC50Not specified, but toxicity observed96 h[6]
AlgaeChlorella vulgarisEC50Not specified, but toxicity observed96 h[6]
InvertebrateDaphnia magnaLC508.0348 h[1]
FishPoecilia reticulata (Guppy)Toxic EffectsVarious concentrations studied96 h[3]
FishDanio rerio (Zebrafish)Genotoxic Effects5 - 407 - 28 days[7]

EC50: The concentration that causes an effect in 50% of the test population. LC50: The concentration that is lethal to 50% of the test population.

Experimental Protocol: Acute Toxicity Test with Vibrio fischeri (ISO 11348-3)

This test is a rapid and sensitive method for screening the acute toxicity of water-soluble substances.

Objective: To determine the inhibition of luminescence of the marine bacterium Vibrio fischeri upon exposure to the test substance.

Principle: Vibrio fischeri is a bioluminescent bacterium. A reduction in its light emission is indicative of metabolic inhibition and is used as a measure of toxicity. The light output is measured before and after the addition of the test substance, and the percentage of inhibition is calculated.

Materials:

  • Test substance: this compound

  • Freeze-dried Vibrio fischeri

  • Reconstitution solution

  • Dilution water (e.g., 2% NaCl solution)

  • Luminometer

  • Cuvettes

Procedure:

  • Rehydration of Bacteria: Rehydrate the freeze-dried bacteria with the reconstitution solution according to the manufacturer's instructions. Allow the bacterial suspension to stabilize at the test temperature (typically 15°C).

  • Preparation of Test Solutions: Prepare a series of dilutions of [Bmim]Br in the dilution water.

  • Luminometer Setup: Set up the luminometer to the appropriate test temperature.

  • Initial Light Measurement (I0):

    • Pipette a specific volume of the bacterial suspension into a cuvette.

    • Place the cuvette in the luminometer and measure the initial light output (I0) after a short equilibration period.

  • Exposure and Final Light Measurement (It):

    • Add a specific volume of the test solution (or a control of pure dilution water) to the cuvette containing the bacterial suspension.

    • Mix and incubate for a defined period (e.g., 15 or 30 minutes).

    • Measure the final light output (It).

  • Calculation of Inhibition:

    • Calculate the correction factor (fk) using the control sample: fk = It,control / I0,control.

    • Calculate the corrected final light output for each test concentration: Icorr = It / fk.

    • Calculate the percentage of inhibition for each concentration: Inhibition (%) = 100 * (I0 - Icorr) / I0.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the test concentrations and determine the EC50 value (the concentration causing 50% inhibition of luminescence).

Vibrio fischeri Toxicity Testing Workflow

Toxicity_Workflow cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis prep_bacteria Rehydrate Freeze-dried Vibrio fischeri measure_initial Measure Initial Luminescence (I₀) of Bacterial Suspension prep_bacteria->measure_initial prep_solutions Prepare Serial Dilutions of [Bmim]Br expose Expose Bacteria to Test Solutions prep_solutions->expose measure_initial->expose measure_final Measure Final Luminescence (Iₜ) after Incubation (15/30 min) expose->measure_final calc_inhibition Calculate % Inhibition measure_final->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ec50 Determine EC50 Value plot_curve->determine_ec50

Figure 2: Workflow for Vibrio fischeri Acute Toxicity Test.

Signaling Pathways and Logical Relationships

The toxicity of this compound can manifest through various mechanisms, including oxidative stress. Exposure to [Bmim]Br can lead to an imbalance in the antioxidant defense system of organisms.

Signaling_Pathway cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_damage Cellular Damage cluster_organismal_effect Organismal Effect bmimbr [Bmim]Br Exposure ros Increased Reactive Oxygen Species (ROS) bmimbr->ros induces antioxidant Alteration of Antioxidant Enzyme Activity (e.g., SOD, CAT) ros->antioxidant triggers lipid_perox Lipid Peroxidation (MDA formation) ros->lipid_perox causes dna_damage DNA Damage (Genotoxicity) ros->dna_damage causes toxicity Observed Toxicity (e.g., mortality, growth inhibition) antioxidant->toxicity insufficient defense leads to lipid_perox->toxicity dna_damage->toxicity

References

Spectroscopic data (NMR, IR) for 1-butyl-3-methylimidazolium bromide.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1-Butyl-3-methylimidazolium Bromide

This technical guide provides a comprehensive overview of the spectroscopic data for this compound ([Bmim]Br), a widely studied ionic liquid. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, experimental protocols for obtaining this data, and a logical workflow for the analysis.

Experimental Protocols

The characterization of this compound involves its synthesis followed by spectroscopic analysis to confirm its structure and purity.

Synthesis of this compound

A common method for the synthesis of this compound is through a quaternization reaction.[1] In a typical procedure, equimolar amounts of 1-methylimidazole (B24206) and 1-bromobutane (B133212) are reacted.[2][3] For instance, 1-methylimidazole (1.0 mol) and 1-bromobutane (1.0 mol) are combined in a round-bottomed flask and stirred under a reflux condenser at approximately 80°C for 12 hours.[2] After the reaction, the resulting product, often an oil, is washed with a solvent like acetonitrile (B52724) or ethyl acetate (B1210297) to remove any unreacted starting materials.[2][4] The remaining solvent is then removed under vacuum, yielding the final product, which can range from a light-yellow oil to a dark yellow solid.[2][5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer, such as a Bruker Avariqance 400 NMR spectrometer, operating at a proton frequency of 300 or 400 MHz.[2] The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2][6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (B1202638) (TMS).[2]

Infrared (IR) Spectroscopy: FT-IR spectra are recorded using a spectrometer, for example, a Perkin-Elmer Spectrum 400 FT-IR/FT-NIR spectrometer, over a range of 400–4000 cm⁻¹.[2] The analysis can be performed on the pure liquid sample.[2]

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

¹H NMR Spectroscopic Data
Chemical Shift (δ/ppm)MultiplicityIntegrationAssignmentSolventReference(s)
10.23s1HNCHN (H-2)CDCl₃[6]
10.03s1HNCHN (H-2)CDCl₃[5][7]
9.07s1HNCHN (H-2)DMSO-d₆[2]
7.78s1HNCH (H-4 or H-5)DMSO-d₆[2]
7.76s1HNCH (H-4 or H-5)DMSO-d₆[2]
7.61s1HNCH (H-4 or H-5)CDCl₃[6]
7.60t1HNCH (H-4 or H-5)CDCl₃[5]
7.49t1HNCH (H-4 or H-5)CDCl₃[5]
7.48s1HNCH (H-4 or H-5)CDCl₃[6]
4.3s3HN-CH₃DMSO-d₆[2]
4.24t2HN-CH₂ (butyl)CDCl₃[6]
4.23t2HN-CH₂ (butyl)CDCl₃[5]
4.03s3HN-CH₃CDCl₃[6]
4.01s3HN-CH₃CDCl₃[5]
3.8s2HN-CH₂ (butyl)DMSO-d₆[2]
1.81m2HN-CH₂-CH₂ (butyl)CDCl₃[6]
1.79m2HN-CH₂-CH₂ (butyl)CDCl₃[5]
1.76s2HN-CH₂-CH₂ (butyl)DMSO-d₆[2]
1.29m2HCH₂-CH₃ (butyl)CDCl₃[6]
1.21s2HCH₂-CH₃ (butyl)DMSO-d₆[2]
0.85t3HCH₃ (butyl)CDCl₃[6]
0.85t3HCH₃ (butyl)DMSO-d₆[2]
0.83t3HCH₃ (butyl)CDCl₃[5]

s = singlet, t = triplet, m = multiplet

¹³C NMR Spectroscopic Data
Chemical Shift (δ/ppm)AssignmentSolventReference(s)
136.99NCHN (C-2)CDCl₃[7]
135.82NCHN (C-2)CDCl₃[5]
135.4NCHN (C-2)DMSO-d₆[2]
123.83NCH (C-4 or C-5)CDCl₃[7]
123.35NCH (C-4 or C-5)CDCl₃[5]
122.5NCH (C-4 or C-5)DMSO-d₆[2]
122.29NCH (C-4 or C-5)CDCl₃[7]
121.95NCH (C-4 or C-5)CDCl₃[5]
120.3NCH (C-4 or C-5)DMSO-d₆[2]
49.72N-CH₂ (butyl)CDCl₃[7]
48.94N-CH₂ (butyl)CDCl₃[5]
48.5N-CH₂ (butyl)DMSO-d₆[2]
40.0N-CH₃DMSO-d₆[2]
36.65N-CH₃CDCl₃[7]
36.16N-CH₃CDCl₃[5]
35.69N-CH₂-CH₂ (butyl)DMSO-d₆[2]
32.11N-CH₂-CH₂ (butyl)CDCl₃[7]
31.44N-CH₂-CH₂ (butyl)CDCl₃[5]
33.0CH₂-CH₃ (butyl)DMSO-d₆[2]
19.37CH₂-CH₃ (butyl)CDCl₃[7]
19.0CH₃ (butyl)DMSO-d₆[2]
18.69CH₂-CH₃ (butyl)CDCl₃[5]
13.41CH₃ (butyl)CDCl₃[7]
12.91CH₃ (butyl)CDCl₃[5]
Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentReference(s)
3035C-H stretching (CH₂/CH₃)[2]
2800-3200Alkyl and imidazole (B134444) ring C-H stretch[8]
1626C=C stretching[7]
1591C=C stretching[2]
1570C=C stretching[7]
1080-1600Imidazole ring vibrations[8]
1229C=N stretching[2]
1166C-N-H stretch[7]
1094C-N-H stretch[2]
913C-C skeletal[2]
817C-N vibration[2]
752C-H bending[7]
725C-H bending[2]
590-690Imidazole ring vibrations[8]

Mandatory Visualization

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic characterization.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (1-methylimidazole, 1-bromobutane) synthesis Quaternization Reaction start->synthesis purification Purification (Washing, Drying) synthesis->purification product Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide to the Electrochemical Window of 1-Butyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-butyl-3-methylimidazolium bromide ([BMIM]Br). The electrochemical window is a critical parameter for applications in electrochemistry, including batteries, capacitors, sensors, and electro-organic synthesis, as it defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction.

Core Concepts

The electrochemical window (EW) is determined by the electrochemical stability of the cation and anion of the ionic liquid. The cathodic limit is typically defined by the reduction of the cation, in this case, the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation. The anodic limit is determined by the oxidation of the anion, which is bromide (Br⁻) in this ionic liquid. The overall electrochemical window is the potential difference between the anodic and cathodic limits.

Quantitative Data

The electrochemical stability of this compound has been investigated, and the key quantitative data is summarized in the table below.

ParameterValueReference
Electrochemical Window (EW) 2.7 V[1][2][3]

Note: The specific anodic and cathodic potential limits for the 2.7 V electrochemical window are not explicitly detailed in the cited literature abstracts. The overall window width is provided.

For comparison, the electrochemical window of a related ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]), is reported to be 4.7 V, highlighting the significant influence of the anion on the electrochemical stability.[1][2][3]

Experimental Protocol for Determining the Electrochemical Window

The electrochemical window of ionic liquids is typically determined using cyclic voltammetry (CV). While the specific parameters for the determination of the 2.7 V window for [BMIM]Br are not available in the reviewed literature, a general and widely accepted protocol is described below.

1. Materials and Equipment:

  • Ionic Liquid: High-purity this compound. It is crucial to minimize impurities, especially water, as they can significantly affect the electrochemical window.

  • Electrochemical Cell: A three-electrode cell is typically used.

  • Working Electrode (WE): An inert electrode material such as glassy carbon (GC), platinum (Pt), or gold (Au) is used. The choice of electrode material can influence the measured electrochemical window.

  • Reference Electrode (RE): A stable reference electrode, such as a silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode, is required. A quasi-reference electrode, like a silver wire, can also be used, but the potential should be calibrated against a standard reference, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Counter Electrode (CE): A platinum wire or a graphite (B72142) rod is commonly used as the counter electrode.

  • Potentiostat: An instrument capable of performing cyclic voltammetry.

2. Procedure:

  • Preparation: The ionic liquid is first dried under vacuum to remove any absorbed water. The electrochemical cell and electrodes are thoroughly cleaned and dried.

  • Assembly: The three electrodes are assembled in the electrochemical cell containing the dried ionic liquid. The setup should be in an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen) to prevent contamination from air and moisture.

  • Cyclic Voltammetry Measurement:

    • The potential of the working electrode is scanned from the open-circuit potential towards a positive potential until the anodic current starts to increase significantly, indicating the oxidation of the bromide anion.

    • The scan direction is then reversed, and the potential is swept towards a negative potential until a significant cathodic current is observed, corresponding to the reduction of the [BMIM]⁺ cation.

    • The scan is typically repeated for several cycles to ensure a stable response.

  • Data Analysis:

    • The anodic and cathodic limits are determined from the resulting cyclic voltammogram. These limits are usually defined as the potential at which the current density reaches a certain cutoff value (e.g., 0.1 mA/cm² or 1 mA/cm²).

    • The electrochemical window is then calculated as the difference between the anodic and cathodic potential limits.

Visualizations

Below are diagrams illustrating the key concepts and workflows related to the electrochemical window of [BMIM]Br.

G cluster_components Components of [BMIM]Br cluster_limits Electrochemical Limits Cation [BMIM]⁺ Cation (1-butyl-3-methylimidazolium) Cathodic_Limit Cathodic Limit (Reduction) Cation->Cathodic_Limit determines Anion Br⁻ Anion (Bromide) Anodic_Limit Anodic Limit (Oxidation) Anion->Anodic_Limit determines EW Electrochemical Window (2.7 V) Cathodic_Limit->EW defines Anodic_Limit->EW defines

Logical relationship of [BMIM]Br components and its electrochemical window.

G start Start: Prepare High-Purity [BMIM]Br step1 Dry Ionic Liquid under Vacuum start->step1 step2 Assemble Three-Electrode Cell (WE, RE, CE) in Inert Atmosphere step1->step2 step3 Perform Cyclic Voltammetry (Scan from OCP to Anodic and Cathodic Limits) step2->step3 step4 Record Current Response vs. Applied Potential step3->step4 step5 Determine Anodic and Cathodic Limits (at a defined current density cutoff) step4->step5 end Calculate Electrochemical Window (EW = Anodic Limit - Cathodic Limit) step5->end

Experimental workflow for determining the electrochemical window.

References

Methodological & Application

Application Notes and Protocols: 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a catalyst and reaction medium in various organic syntheses. The unique properties of this ionic liquid, such as its low volatility, thermal stability, and recyclability, make it a valuable tool in green chemistry.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. 1-Butyl-3-methylimidazolium-based ionic liquids have been shown to effectively catalyze this reaction, often without the need for additional catalysts or volatile organic solvents.[1][2]

Quantitative Data
EntryAldehyde/KetoneActive Methylene (B1212753) CompoundProductTime (min)Yield (%)Reference
1BenzaldehydeMalononitrile2-Benzylidenemalononitrile10-3097[2]
24-ChlorobenzaldehydeMalononitrile2-(4-Chlorobenzylidene)malononitrile10-3095[2]
34-MethoxybenzaldehydeMalononitrile2-(4-Methoxybenzylidene)malononitrile10-3096[2]
4BenzaldehydeEthyl CyanoacetateEthyl 2-cyano-3-phenylacrylate6092[3]
54-NitrobenzaldehydeEthyl CyanoacetateEthyl 2-cyano-3-(4-nitrophenyl)acrylate10-3094[2]
6CyclohexanoneMalononitrile2-Cyclohexylidenemalononitrile10-3090[2]
Experimental Protocol: Knoevenagel Condensation

Materials:

  • Aldehyde or ketone (1 mmol)

  • Active methylene compound (1 mmol)

  • This compound ([Bmim]Br) (2 mL)

  • Ethyl acetate (B1210297)

  • n-Hexane

Procedure:

  • In a round-bottom flask, combine the aldehyde or ketone (1 mmol) and the active methylene compound (1 mmol) in [Bmim]Br (2 mL).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with water to remove the ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/n-hexane).

  • The ionic liquid can be recovered by removing the water under vacuum and reused for subsequent reactions.

Proposed Catalytic Pathway

The following diagram illustrates a plausible mechanism for the Knoevenagel condensation catalyzed by an imidazolium-based ionic liquid. The anion of the ionic liquid acts as a base to deprotonate the active methylene compound, forming a carbanion which then attacks the carbonyl carbon of the aldehyde or ketone.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde/Ketone (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide ActiveMethylene Active Methylene (CH₂(CN)₂) Carbanion Carbanion (⁻CH(CN)₂) ActiveMethylene->Carbanion [Br]⁻ BmimBr [Bmim]Br Carbanion->Alkoxide Nucleophilic Attack Product α,β-Unsaturated Product Alkoxide->Product -H₂O Water H₂O

Knoevenagel Condensation Pathway

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant interest in medicinal chemistry.[4] Ionic liquids like [Bmim]Br can serve as effective catalysts and solvents for this reaction.[5]

Quantitative Data
EntryAldehydeβ-KetoesterUrea (B33335)/Thiourea (B124793)Time (h)Yield (%)Reference
1BenzaldehydeEthyl AcetoacetateUrea0.595[5]
24-ChlorobenzaldehydeEthyl AcetoacetateUrea0.592[5]
33-HydroxybenzaldehydeEthyl AcetoacetateThiourea0.4294[6]
44-MethylbenzaldehydeMethyl AcetoacetateUrea1.590[7]
53-NitrobenzaldehydeEthyl AcetoacetateUrea0.589[5]
Experimental Protocol: Biginelli Reaction

Materials:

  • Aldehyde (1 mmol)

  • β-Ketoester (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • This compound ([Bmim]Br) (2 mL)

  • Ice-cold water

  • Ethanol (B145695)

Procedure:

  • Combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in [Bmim]Br (2 mL) in a round-bottom flask.

  • Heat the mixture at 80-100°C with stirring for the specified time (see table).

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and add ice-cold water.

  • The solid product precipitates out. Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

  • The aqueous filtrate containing the ionic liquid can be concentrated under vacuum and reused.

Experimental Workflow

The following diagram outlines the general workflow for the Biginelli reaction using [Bmim]Br.

Biginelli_Workflow Reactants Aldehyde, β-Ketoester, Urea/Thiourea, [Bmim]Br Reaction Heating and Stirring (80-100°C) Reactants->Reaction Workup Cooling and Addition of Ice Water Reaction->Workup Filtration Filtration Workup->Filtration Product Crude DHPM Product Filtration->Product IL_Recovery Ionic Liquid Recovery (Evaporation of Water) Filtration->IL_Recovery Aqueous Filtrate Recrystallization Recrystallization (Ethanol) Product->Recrystallization PureProduct Pure DHPM Recrystallization->PureProduct

Biginelli Reaction Workflow

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds in [Bmim]Br provides an efficient and green route to these molecules.[8]

Quantitative Data
Entry1,2-Diamine1,2-DiketoneTime (min)Yield (%)Reference
1Benzene-1,2-diamineBenzil3095[8]
24-Methylbenzene-1,2-diamineBenzil3092[8]
34-Chlorobenzene-1,2-diamineBenzil3094[8]
4Benzene-1,2-diamine2,3-Butanedione3096[8]
54,5-Dimethylbenzene-1,2-diamineBenzil3093[8]
Experimental Protocol: Synthesis of Quinoxalines

Materials:

  • 1,2-Diamine (1 mmol)

  • 1,2-Diketone (1 mmol)

  • This compound ([Bmim]Br) (2 mL)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 1,2-diamine (1 mmol) and 1,2-diketone (1 mmol) in [Bmim]Br (2 mL).

  • Stir the mixture at room temperature. The reaction can be expedited by gentle heating (e.g., 50-60°C) or microwave irradiation.[8]

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude quinoxaline derivative from ethanol.

  • The ionic liquid can be recovered from the aqueous filtrate by evaporation of water.

Logical Relationship of Synthesis

This diagram shows the logical relationship between the reactants, catalyst, and product in the synthesis of quinoxaline derivatives.

Quinoxaline_Synthesis cluster_inputs Inputs cluster_outputs Outputs Diamine 1,2-Diamine Condensation Condensation Reaction Diamine->Condensation Diketone 1,2-Diketone Diketone->Condensation BmimBr [Bmim]Br (Catalyst/Solvent) BmimBr->Condensation Facilitates Quinoxaline Quinoxaline Derivative Condensation->Quinoxaline Water Water Condensation->Water

Quinoxaline Synthesis Logic

References

Application Notes and Protocols: Heck Reaction in 1-Butyl-3-Methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis.[1][2] In the pursuit of greener and more sustainable chemical processes, ionic liquids (ILs) have emerged as promising alternative solvents to volatile organic compounds.[3][4] Among them, 1-butyl-3-methylimidazolium bromide ([Bmim]Br) has been shown to be an effective medium for the Heck reaction, offering advantages such as high reaction rates, catalyst recyclability, and operational simplicity.[5][6][7] This document provides a detailed protocol for performing the Heck reaction using [Bmim]Br, particularly under microwave irradiation, which has been demonstrated to dramatically accelerate the reaction.[5]

The use of [Bmim]Br is advantageous as it can lead to the in situ formation of N-heterocyclic carbene (NHC) complexes of palladium, which are highly active catalysts for C-C bond-forming reactions.[3][4] This protocol is designed to be a practical guide for researchers in academic and industrial settings, providing a clear methodology and expected outcomes for various substrates.

Experimental Protocol: Microwave-Assisted Heck Reaction in [Bmim]Br

This protocol describes a general procedure for the palladium-catalyzed Heck cross-coupling reaction of aryl halides with styrene (B11656) in this compound under microwave irradiation.

Materials:

  • This compound ([Bmim]Br)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)

  • Aryl halide (e.g., iodobenzene, bromobenzene, 4-iodotoluene)

  • Styrene

  • Triethylamine (B128534) (Et₃N)

  • Diethyl ether

  • Microwave synthesizer

  • Reaction vials suitable for microwave synthesis

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a microwave process vial equipped with a magnetic stirrer, combine the aryl halide (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (5 mol%), and triethylamine (1.2 mmol).

  • Solvent Addition: Add this compound (approximately 2.0 mL) to the reaction vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture for the specified time (e.g., 1.5 - 3 minutes) at a set temperature (e.g., 140 °C). The reaction progress can be monitored by TLC or GC. It has been observed that with microwave irradiation, 99% conversion can be achieved within 1.5 minutes for certain substrates.[5]

  • Product Extraction: After the reaction is complete, cool the vial to room temperature. Extract the product from the ionic liquid phase by adding diethyl ether (3 x 10 mL). The product will be in the ether layer, while the ionic liquid and catalyst remain.

  • Isolation: Combine the organic extracts and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

  • Catalyst and Solvent Recycling: The ionic liquid phase containing the palladium catalyst can be recovered and reused for subsequent reactions. After extraction, the ionic liquid can be dried under vacuum to remove any residual solvent and then recharged with new reactants for the next run.[5]

Data Presentation: Heck Reaction of Aryl Halides with Styrene in [Bmim]Br

The following table summarizes the results of the Heck reaction between various aryl halides and styrene in [Bmim]Br under microwave irradiation, using 5 mol% Pd(OAc)₂ as the catalyst.[5]

EntryAryl HalideReaction Time (min)Conversion (%)Major Product
1Iodobenzene1.5>99trans-Stilbene
2Bromobenzene1.5>93trans-Stilbene
3Chlorobenzene1.5>78trans-Stilbene
44-Iodotoluene1.581trans-4-Methylstilbene
54-Iodoacetophenone1.5>99trans-4-Acetylstilbene

Note: The reactions were carried out under microwave irradiation. The use of this compound showed a higher reaction rate compared to ionic liquids with longer alkyl chains (hexyl or octyl).[5]

Experimental Workflow Diagram

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_recycling Recycling A Combine Reactants: Aryl Halide, Styrene, Pd(OAc)₂, Triethylamine B Add [Bmim]Br Solvent A->B C Seal Vial & Place in Microwave Synthesizer B->C D Microwave Irradiation (e.g., 1.5 min, 140°C) C->D E Cool to Room Temperature D->E F Extract Product with Diethyl Ether E->F G Isolate Product from Organic Phase F->G H Recover [Bmim]Br & Catalyst Phase F->H Ionic Liquid Phase I Reuse for Subsequent Reactions H->I

Caption: Workflow for the microwave-assisted Heck reaction in [Bmim]Br.

Signaling Pathway/Logical Relationship Diagram

Heck_Cycle_in_IL cluster_base Base Regeneration pd0 Pd(0) pdiil Pd(II)-IL Complex pd0->pdiil In [Bmim]Br pdaryl Ar-Pd(II)-X pd0->pdaryl Oxidative Addition (Ar-X) pdiil->pdaryl Ar-X pdalkene Ar-Pd(II)-Alkene pdaryl->pdalkene Alkene Coordination insertion Insertion Product pdalkene->insertion Migratory Insertion insertion->pd0 β-Hydride Elimination product Alkene Product insertion->product hx HX base_hx [Base-H]⁺X⁻ hx->base_hx Base base Base (e.g., Et₃N)

Caption: Simplified catalytic cycle of the Heck reaction in an ionic liquid.

References

Application of [BMIM]Br in catalyst-free synthesis of quinoxaline derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules with applications as antibacterial, antifungal, anticancer, and antiviral agents. The synthesis of these compounds, traditionally requiring catalysts and often harsh reaction conditions, has been a subject of extensive research. A greener and more efficient approach involves the use of ionic liquids as reaction media. This document details the application of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a recyclable and effective medium for the catalyst-free synthesis of quinoxaline derivatives. This method offers several advantages, including high yields, short reaction times, simple work-up procedures, and adherence to the principles of green chemistry.[1][2]

Principle of the Reaction

The synthesis of quinoxaline derivatives in [BMIM]Br proceeds via the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. The ionic liquid, [BMIM]Br, acts as a green and neutral reaction medium that facilitates the reaction without the need for an external catalyst.[1] The reaction is often accelerated by microwave irradiation, leading to excellent yields in a significantly reduced timeframe.[1] The reusability of [BMIM]Br for several reaction cycles without a significant loss of activity further enhances the sustainability of this protocol.[1][2]

Experimental Data

The efficiency of [BMIM]Br as a reaction medium for the catalyst-free synthesis of quinoxaline derivatives has been demonstrated through various studies. The following table summarizes the quantitative data from the synthesis of 2,3-diphenylquinoxaline (B159395) from benzene-1,2-diamine and benzil (B1666583).

Table 1: Synthesis of 2,3-Diphenylquinoxaline in Different Media

EntrySolvent/MediumTime (min)Yield (%)Reference
1[BMIM]Br3095[1]
2[BMIM]Cl3088[1]
3[BMIM]I3084[1]
4[hmim]Br3089[1]
5[omim]Br3082[1]
61-Methylimidazole (25 mol%)3073[1]
7Solvent-free3067[1]

Reaction conditions: Benzene-1,2-diamine (1 mmol), benzil (1 mmol), microwave irradiation.

Experimental Workflow

The general workflow for the catalyst-free synthesis of quinoxaline derivatives in [BMIM]Br is depicted in the following diagram.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Recovery Diamine 1,2-Diamine ReactionVessel Reaction Mixture in Microwave Reactor Diamine->ReactionVessel Diketone 1,2-Diketone Diketone->ReactionVessel BMIMBr [BMIM]Br BMIMBr->ReactionVessel Addition Add Water ReactionVessel->Addition Cool to RT Filtration Filter Precipitate Addition->Filtration Washing Wash with Water Filtration->Washing RecoveredIL Recovered [BMIM]Br Filtration->RecoveredIL Aqueous Layer Drying Dry the Product Washing->Drying Product Pure Quinoxaline Derivative Drying->Product

Caption: General experimental workflow for the synthesis of quinoxaline derivatives in [BMIM]Br.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of quinoxaline derivatives using [BMIM]Br under catalyst-free and microwave-assisted conditions, based on the synthesis of 2,3-diphenylquinoxaline.[1]

Materials:

  • Benzene-1,2-diamine

  • Benzil

  • This compound ([BMIM]Br)

  • Deionized water

  • Ethanol

Equipment:

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzene-1,2-diamine (1 mmol, 108 mg) and benzil (1 mmol, 210 mg).

  • Addition of Ionic Liquid: Add [BMIM]Br (2 mL per mmol of the 1,2-diketone) to the flask.[1]

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate the mixture for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Add deionized water to the reaction mixture, which will cause the solid product to precipitate.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with deionized water to remove the ionic liquid and any unreacted starting materials.

  • Drying and Purification: Dry the collected solid product. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

  • Ionic Liquid Recovery: The aqueous filtrate containing [BMIM]Br can be collected, and the water can be evaporated under reduced pressure to recover the ionic liquid for future use. The recovered ionic liquid can be reused multiple times with almost consistent efficiency.[1]

Characterization of 2,3-Diphenylquinoxaline (1a):

  • Appearance: White solid

  • Yield: 95%[1]

  • ¹H-NMR (250 MHz, CDCl₃, δ / ppm): 7.29–7.33 (6H, m), 7.48–7.54 (4H, m), 7.76–7.79 (2H, m), 8.20–8.23 (2H, m).[1]

Reaction Mechanism

The proposed logical relationship for the synthesis of quinoxaline derivatives in [BMIM]Br involves a straightforward condensation reaction.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Diamine 1,2-Diamine Intermediate Dihydropyrazine Intermediate Diamine->Intermediate + Diketone 1,2-Diketone Diketone->Intermediate Quinoxaline Quinoxaline Derivative Intermediate->Quinoxaline Dehydration Water Water Intermediate->Water Elimination

Caption: Logical steps in the formation of quinoxaline derivatives from 1,2-diamines and 1,2-diketones.

Signaling Pathways

Information regarding specific signaling pathways directly influenced by quinoxaline derivatives synthesized via this catalyst-free method is not detailed in the primary synthetic literature. However, quinoxaline scaffolds are known to be present in molecules that interact with various biological targets. Researchers can use this efficient synthesis method to create libraries of quinoxaline derivatives for screening against various signaling pathways implicated in diseases such as cancer, microbial infections, and neurological disorders. The specific biological activity and affected signaling pathways would need to be determined through subsequent pharmacological studies.

References

Application Notes and Protocols for Electrochemical Studies Using 1-butyl-3-methylimidazolium Bromide ([BMIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the ionic liquid 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as an electrolyte in electrochemical studies. The unique properties of [BMIM]Br, such as its wide electrochemical window, negligible vapor pressure, and high thermal stability, make it a compelling alternative to traditional organic solvents in various applications, including the development of electrochemical sensors and studies of redox processes.[1]

Physicochemical and Electrochemical Properties of [BMIM]Br

Understanding the fundamental properties of [BMIM]Br is crucial for designing and interpreting electrochemical experiments. Key parameters are summarized in the table below.

PropertyValueTemperature (°C)Reference
Electrochemical Window ~2.7 VRoom Temperature[2]
Ionic Conductivity Increases with temperature25 - 100[3][4]
(See Table 2 for specific values)
Viscosity Decreases with increasing temperatureRoom Temperature[3]
Thermal Stability Decomposition begins at approximately 400 °C-[3]

Table 1: Physicochemical Properties of this compound.

Quantitative Electrochemical Data

The following table presents specific conductivity values for pure [BMIM]Br at various temperatures, illustrating the temperature dependence of its charge transport properties.

Temperature (K)Conductivity (S/m)
298~0.2
313~0.4
333~0.8
353~1.4
373~2.2

Table 2: Ionic Conductivity of Pure [BMIM]Br at Different Temperatures. (Data sourced and interpolated from[3][4])

Experimental Setup and Protocols

A standard three-electrode electrochemical cell is typically employed for studies in [BMIM]Br.[5] The components and their preparation are critical for obtaining reliable and reproducible data.

Electrochemical Cell and Electrode Preparation

Materials:

  • Working Electrode (WE): Glassy carbon, platinum, or gold are commonly used.[6] The choice of material depends on the specific application and the potential range of interest.

  • Reference Electrode (RE): A silver wire is often used as a quasi-reference electrode in ionic liquid systems.[5] Alternatively, a silver/silver bromide (Ag/AgBr) electrode can be employed for more stable potential measurements.[7]

  • Counter Electrode (CE): A platinum wire or graphite (B72142) rod with a large surface area is typically used to complete the circuit.

  • Electrochemical Cell: A glass cell designed to hold the electrodes in a fixed geometry is required.

  • [BMIM]Br: High purity (>97%) is recommended. [BMIM]Br is hygroscopic; therefore, it should be dried under vacuum before use to minimize water content, which can affect the electrochemical window.[8]

Protocol for Electrode and Cell Preparation:

  • Working Electrode Pre-treatment:

    • Mechanically polish the working electrode surface with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and sonicate for several minutes to remove any adhered alumina particles.

    • Further clean the electrode by rinsing with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) and dry it under a stream of inert gas (e.g., nitrogen or argon).

    • For platinum electrodes, flame annealing followed by cooling in an argon atmosphere can provide a pristine surface.[5]

  • Reference Electrode Preparation (Ag wire quasi-reference):

    • If using a silver wire, clean its surface by gently polishing with fine-grit sandpaper or by immersing it in a cleaning solution like ammonium (B1175870) hydroxide, followed by thorough rinsing with deionized water and drying.[5]

  • Counter Electrode Cleaning:

    • Clean the platinum wire or graphite rod by immersing it in a suitable acid (e.g., nitric acid), followed by extensive rinsing with deionized water and drying.[5]

  • Electrochemical Cell Assembly:

    • Place the dried [BMIM]Br into the electrochemical cell. If the ionic liquid is viscous at room temperature, gentle heating can facilitate handling.

    • Insert the working, reference, and counter electrodes into the cell, ensuring they are securely positioned and that the working electrode surface is fully immersed in the ionic liquid. Ensure the electrodes do not touch each other.

    • If necessary, deoxygenate the [BMIM]Br by bubbling a high-purity inert gas (argon or nitrogen) through it for at least 30 minutes prior to the experiment to remove dissolved oxygen, which can interfere with electrochemical measurements.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase prep_IL Dry [BMIM]Br (Vacuum Oven) assemble_cell Assemble 3-Electrode Cell prep_IL->assemble_cell prep_WE Polish & Clean Working Electrode prep_WE->assemble_cell prep_RE_CE Clean Reference & Counter Electrodes prep_RE_CE->assemble_cell deoxygenate Deoxygenate Electrolyte (Ar/N2 Purge) assemble_cell->deoxygenate connect_potentiostat Connect Electrodes to Potentiostat deoxygenate->connect_potentiostat select_technique Select Electrochemical Technique (CV, DPV, EIS) connect_potentiostat->select_technique set_parameters Set Experimental Parameters select_technique->set_parameters run_experiment Run Experiment set_parameters->run_experiment acquire_data Acquire Data run_experiment->acquire_data analyze_data Analyze Data (e.g., Peak Potentials, Impedance Fitting) acquire_data->analyze_data interpret_results Interpret Results analyze_data->interpret_results

Caption: General workflow for electrochemical experiments using [BMIM]Br.

Protocol for Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of an analyte in solution.

Protocol:

  • Prepare the electrochemical cell and electrodes as described in section 3.1.

  • Connect the electrodes to the potentiostat: working electrode (green), reference electrode (white), and counter electrode (red).

  • Set the CV parameters in the potentiostat software. A typical set of parameters for an initial scan would be:

    • Initial Potential: Set to a value where no faradaic reaction is expected.

    • Vertex Potential 1 (Switching Potential): The upper potential limit of the scan.

    • Vertex Potential 2 (Switching Potential): The lower potential limit of the scan.

    • Scan Rate: Start with a moderate scan rate, for example, 100 mV/s.[5]

    • Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.

  • Run the experiment. The software will apply the potential waveform and record the resulting current.

  • Analyze the data. Identify the anodic and cathodic peak potentials and currents from the resulting voltammogram.

CyclicVoltammetry start Start setup Prepare Cell & Electrodes start->setup connect Connect to Potentiostat setup->connect set_params Set CV Parameters (Potential Limits, Scan Rate) connect->set_params run_cv Run Cyclic Voltammetry set_params->run_cv acquire Acquire Voltammogram run_cv->acquire analyze Analyze Peaks (Potential, Current) acquire->analyze end End analyze->end

Caption: Workflow for a Cyclic Voltammetry experiment.

Protocol for Differential Pulse Voltammetry (DPV)

DPV is a sensitive technique often used for quantitative analysis due to its effective discrimination against background charging current.[9][10]

Protocol:

  • Prepare the electrochemical cell and electrodes as outlined in section 3.1.

  • Connect the electrodes to the potentiostat.

  • Set the DPV parameters in the software. These typically include:

    • Initial Potential: The starting potential of the scan.

    • Final Potential: The ending potential of the scan.

    • Pulse Height (Amplitude): The magnitude of the potential pulse, typically 10-100 mV.[11]

    • Pulse Width: The duration of the potential pulse, typically 10-100 ms.[11]

    • Scan Rate (or Step Potential and Period): Determines the rate of the underlying potential ramp.

  • Run the DPV experiment. The potentiostat will apply the pulsed waveform and record the differential current.

  • Analyze the resulting voltammogram. The peak height is proportional to the analyte concentration, and the peak potential is related to the formal potential of the redox couple.[12]

DPV_Workflow start Start prep Prepare Cell & Electrodes start->prep connect Connect to Potentiostat prep->connect params Set DPV Parameters (Pulse Height, Width, Scan Rate) connect->params run Run DPV Scan params->run acquire Acquire Differential Pulse Voltammogram run->acquire analyze Analyze Peak Height and Potential acquire->analyze end End analyze->end

Caption: Workflow for a Differential Pulse Voltammetry experiment.

Protocol for Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the interfacial properties of the electrode/[BMIM]Br system, such as double-layer capacitance and charge-transfer resistance.[13]

Protocol:

  • Prepare the electrochemical cell and electrodes as described in section 3.1.

  • Connect the electrodes to the potentiostat.

  • Set the EIS parameters in the software. Key parameters include:

    • DC Potential: The potential at which the impedance is measured. This is often the open-circuit potential or a potential where a specific redox process occurs.

    • AC Amplitude: A small AC voltage perturbation, typically 5-10 mV.

    • Frequency Range: A wide range is typically scanned, for example, from 100 kHz down to 0.1 Hz.

  • Run the EIS experiment. The potentiostat will apply the AC signal at each frequency and measure the impedance.

  • Analyze the data. The data is typically presented as Nyquist and Bode plots. The Nyquist plot can be fitted to an equivalent circuit model to extract quantitative information about the electrochemical interface.

EIS_Workflow start Start prep_cell Prepare Electrochemical Cell start->prep_cell set_dc_potential Set DC Potential (e.g., Open Circuit Potential) prep_cell->set_dc_potential set_ac_params Set AC Parameters (Amplitude, Frequency Range) set_dc_potential->set_ac_params run_eis Run Impedance Scan set_ac_params->run_eis acquire_data Acquire Impedance Data (Nyquist & Bode Plots) run_eis->acquire_data model_fitting Fit Data to Equivalent Circuit Model acquire_data->model_fitting extract_params Extract Parameters (Rct, Cdl, etc.) model_fitting->extract_params end End extract_params->end

Caption: Workflow for an Electrochemical Impedance Spectroscopy experiment.

References

Application Notes and Protocols: Dissolution of Cellulose in 1-butyl-3-methylimidazolium Bromide ([Bmim]Br)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cellulose (B213188), the most abundant biopolymer, is notoriously difficult to dissolve in common solvents due to its extensive intra- and intermolecular hydrogen bonding network.[1] Ionic liquids (ILs), particularly imidazolium-based salts like 1-butyl-3-methylimidazolium bromide ([Bmim]Br), have emerged as highly effective non-derivatizing solvents for cellulose.[2][3] The dissolution mechanism primarily involves the disruption of the cellulose hydrogen bond network by the IL's anions (bromide), which act as strong hydrogen bond acceptors, while the cations (imidazolium) interact with the hydroxyl oxygens.[1][4][5][6] This process allows for the homogeneous processing of cellulose for applications in materials science, biofuel production, and drug delivery. These notes provide detailed protocols for the dissolution of cellulose in [Bmim]Br using various heating methods and summarize the key quantitative parameters influencing the process.

Quantitative Data Summary

The efficiency of cellulose dissolution is influenced by several key parameters. The following tables summarize the critical factors, compare different heating methodologies, and present illustrative viscosity data based on studies of cellulose in similar imidazolium-based ionic liquids.

Table 1: Key Parameters for Cellulose Dissolution in Imidazolium-Based Ionic Liquids

ParameterTypical Range / ConditionEffect on Dissolution
Cellulose Concentration 1 - 10 wt% (up to 25 wt% possible)Higher concentrations significantly increase solution viscosity and may require longer dissolution times.[2][7]
Temperature 80°C - 120°CIncreased temperature drastically reduces dissolution time and lowers solution viscosity.[8][9]
Time 20 minutes - 10 hoursDependent on temperature, heating method, cellulose concentration, and degree of polymerization.[10]
Water Content < 1 wt% in ILWater competes with cellulose for hydrogen bonding with the IL, significantly impairing or preventing dissolution.[1]
Cellulose Pretreatment Drying (vacuum oven), Ethanol washEssential to remove moisture.[1] Ethanol pretreatment can improve wetting and reduce dissolution time.[11]
Agitation Mechanical stirring, Kneading, VortexingAgitation enhances solvent access to cellulose fibers, reducing dissolution time compared to static methods.[12]
Co-solvent Addition DMSO, DMAc, DMFCan enhance solubility, reduce viscosity, and enable dissolution at lower temperatures.[4][13][14]

Table 2: Comparison of Heating Methods for Cellulose Dissolution

Heating MethodTypical TimeAdvantagesDisadvantages
Conventional Heating 1 - 10 hoursPrecise temperature control; Uniform heating with proper stirring.Slow dissolution rate.
Microwave Heating 5 - 30 minutesExtremely rapid heating and dissolution.[2][3][10]Risk of localized overheating and cellulose pyrolysis; Requires careful, pulsed application.[2]
Ultrasonic Treatment 1 - 6 hoursCan accelerate dissolution compared to standard stirring.[10]Less common; Heating effect can be inconsistent.

Experimental Protocols

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated fume hood, especially when heating ionic liquids.

  • Exercise caution when working with microwave ovens to avoid superheating and potential pressure buildup.

Protocol 1: Standard Thermal Dissolution

This protocol describes the most common method for dissolving cellulose using conventional heating and stirring.

Materials and Equipment:

  • Cellulose (e.g., microcrystalline cellulose, fibrous cellulose), dried in a vacuum oven.

  • This compound ([Bmim]Br), dried under vacuum.

  • Three-neck round-bottom flask or sealed vial.

  • Magnetic stirrer hotplate or oil bath.

  • Magnetic stir bar.

  • Nitrogen or Argon gas inlet (optional, to maintain an inert atmosphere).

  • Thermometer or thermocouple.

Procedure:

  • Preparation: Dry the cellulose and [Bmim]Br under vacuum at 70-80°C for at least 4-6 hours to remove residual water. The presence of water will significantly hinder dissolution.[1]

  • Mixing: Place the desired amount of dried [Bmim]Br into the reaction vessel. Heat the IL to the target temperature (e.g., 100-110°C) with stirring.[2]

  • Addition of Cellulose: Slowly add the pre-weighed, dried cellulose to the hot, stirring IL in small portions. Adding the cellulose gradually helps to ensure proper dispersion and wetting.

  • Dissolution: Maintain the temperature and continue stirring the mixture. The time required for complete dissolution can range from a few hours to overnight, depending on the cellulose source, particle size, and concentration.

  • Monitoring: The dissolution process is complete when the solution becomes clear, homogeneous, and highly viscous, with no visible cellulose particles. This can be confirmed by viewing a small sample under a polarized light microscope, where the absence of birefringent crystalline domains indicates complete dissolution.

Protocol 2: Microwave-Assisted Dissolution

This method significantly accelerates the dissolution process but requires careful handling to prevent degradation.

Materials and Equipment:

  • Dried cellulose and [Bmim]Br.

  • Heavy-walled glass vial with a loose-fitting cap.

  • Domestic or laboratory microwave oven.

  • Vortex mixer.

Procedure:

  • Preparation: Add the dried cellulose (e.g., 0.5 g) and dried [Bmim]Br (e.g., 10 g for a 5 wt% solution) to the glass vial.[2]

  • Initial Mixing: Briefly vortex the mixture to wet the cellulose fibers with the ionic liquid.

  • Microwave Heating: Place the loosely capped vial in the microwave oven. Heat with short, high-power pulses (e.g., 3-5 seconds at full power).[2]

  • Agitation: Between each pulse, carefully remove the vial, vortex or shake vigorously to homogenize the mixture and dissipate heat, and then return it to the oven. Caution: The ionic liquid can heat exceptionally fast.[2]

  • Completion: Repeat the pulse-and-shake cycle until a clear, viscous, and homogeneous solution is obtained. This can often be achieved in under 10 minutes. Avoid prolonged heating to prevent the pyrolysis and yellowing of the cellulose.[2]

Visualized Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general experimental procedure for dissolving cellulose in [Bmim]Br.

G cluster_prep 1. Preparation cluster_dissolution 2. Dissolution cluster_result 3. Result p1 Dry Cellulose (Vacuum Oven) d1 Pre-heat [Bmim]Br (e.g., 100-110 °C) p2 Dry [Bmim]Br (Vacuum) p2->d1 d2 Add Cellulose to [Bmim]Br d1->d2 d3 Heat & Stir (Conventional or Microwave) d2->d3 d4 Monitor for Homogeneity d3->d4 d4->d3 Not fully dissolved r1 Clear, Viscous Cellulose Solution d4->r1

Caption: General workflow for cellulose dissolution in [Bmim]Br.

Factors Influencing Dissolution

This diagram illustrates the logical relationships between key experimental factors and the outcomes of the dissolution process.

G center Cellulose Dissolution Efficiency time Reduced Dissolution Time center->time improves viscosity Lower Solution Viscosity center->viscosity improves solubility Enhanced Solubility center->solubility improves temp Increased Temperature temp->center agitation Effective Agitation agitation->center cosolvent Co-solvent (e.g., DMSO) cosolvent->center microwave Microwave Heating microwave->center water Presence of Water (>1%) inhibition Inhibited / Failed Dissolution water->inhibition high_conc High Cellulose Concentration high_visc Increased Solution Viscosity high_conc->high_visc

Caption: Key factors affecting the efficiency of cellulose dissolution.

References

Application Notes and Protocols for Enzymatic Reactions in 1-Butyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a reaction medium for various enzymatic transformations. This document offers detailed protocols, quantitative data summaries, and visual workflows to guide researchers in leveraging the unique properties of this ionic liquid for biocatalysis.

Introduction to [Bmim]Br in Biocatalysis

This compound is a room-temperature ionic liquid that has garnered significant interest as a non-conventional solvent for enzymatic reactions. Its unique physicochemical properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make it an attractive alternative to traditional organic solvents.[1] In the context of biocatalysis, [Bmim]Br can offer several advantages, such as enhanced enzyme stability, improved substrate solubility, and altered enzyme selectivity.[1]

However, the interaction between the ionic liquid and the enzyme is complex and can influence the enzyme's structure and function. Therefore, careful optimization of reaction conditions is crucial for successful application. These notes provide a starting point for researchers to explore the potential of [Bmim]Br in their specific enzymatic systems.

Data Presentation: Enzyme Performance in Imidazolium-Based Ionic Liquids

The following tables summarize the quantitative data on the performance of key enzymes in [Bmim]Br and closely related imidazolium-based ionic liquids. This data is intended to provide a comparative reference for researchers.

Table 1: Kinetic Parameters of Lipase (B570770) in Imidazolium-Based Ionic Liquids

EnzymeSubstrateIonic LiquidTemperature (°C)Km (mM)Vmax (µmol/min/mg)Reference
Candida antarctica Lipase B (CALB)p-Nitrophenyl laureate[Bmim][BF4]/water mixtureNot Specified~0.02 - 0.12Not Specified[2]
Candida antarctica Lipase B (CALB)rac-2-Pentanol[Bmim][NTf2]60Not Specified~2.5x higher than in hexane[3]
Bacillus thermocatenulatus Lipase (BTL)Isophthalic acid[Bmim][BF4]120Not Specified74% monoester formation in 1h[4]

Table 2: Stability of Cellulase (B1617823) in Imidazolium-Based Ionic Liquids

EnzymeIonic LiquidTemperature (°C)Half-life (t1/2)ObservationReference
Cellulase from Trichoderma reesei[Bmim]ClNot SpecifiedNot SpecifiedInactivation observed[5]
Immobilized Cellulase (Celluclast®)[Bmim]Cl50Not SpecifiedPowerful deactivating agent[6]

Note: [Bmim]Cl is the chloride analogue of [Bmim]Br. The bromide anion is generally considered to be more denaturing than chloride, suggesting that cellulase stability in [Bmim]Br may be even lower.

Experimental Protocols

The following are detailed protocols for key enzymatic reactions and related procedures using [Bmim]Br as a medium.

Protocol for Lipase-Catalyzed Hydrolysis of p-Nitrophenyl Butyrate (B1204436) (pNPB)

This protocol is a general method to assess the activity of lipase in [Bmim]Br.

Materials:

  • Lipase from Candida antarctica (or other sources)

  • This compound ([Bmim]Br)

  • p-Nitrophenyl butyrate (pNPB)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Isopropanol (B130326)

  • UV-Vis Spectrophotometer

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of pNPB in isopropanol (e.g., 10 mM).

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine:

    • 900 µL of [Bmim]Br

    • 50 µL of Tris-HCl buffer

    • 50 µL of the pNPB stock solution

  • Enzyme Addition: Add 10 µL of the lipase solution (e.g., 1 mg/mL in Tris-HCl buffer) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at a desired temperature (e.g., 40°C) with gentle shaking.

  • Measurement: At regular time intervals, take an aliquot of the reaction mixture and dilute it with the Tris-HCl buffer. Measure the absorbance at 405 nm to quantify the release of p-nitrophenol.

  • Control: Prepare a blank reaction without the enzyme to account for any non-enzymatic hydrolysis.

  • Calculation of Activity: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Protocol for Cellulase-Catalyzed Hydrolysis of Carboxymethyl Cellulose (B213188) (CMC)

This protocol outlines a method to determine cellulase activity in the presence of [Bmim]Br.

Materials:

  • Cellulase from Trichoderma reesei (or other sources)

  • This compound ([Bmim]Br)

  • Carboxymethyl cellulose (CMC)

  • Citrate (B86180) buffer (50 mM, pH 4.8)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose (for standard curve)

  • Spectrophotometer

Procedure:

  • Substrate Solution Preparation: Prepare a 1% (w/v) solution of CMC in citrate buffer. Note that CMC may have limited solubility in high concentrations of [Bmim]Br. A homogeneous suspension should be aimed for.

  • Reaction Mixture Preparation: In a test tube, mix:

    • 500 µL of the CMC solution

    • 400 µL of [Bmim]Br

    • 100 µL of citrate buffer

  • Enzyme Addition: Add 100 µL of the cellulase solution (e.g., 1 mg/mL in citrate buffer) to start the reaction.

  • Incubation: Incubate the mixture at 50°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Add 1.5 mL of DNS reagent to stop the reaction.

  • Color Development: Boil the tubes for 10 minutes, then cool to room temperature.

  • Measurement: Add 8.5 mL of deionized water and measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of glucose to quantify the amount of reducing sugars released.

  • Control: A blank reaction without the enzyme should be included.

Protocol for Enzyme Immobilization on a Solid Support Using [Bmim]Br

This protocol describes a general procedure for the physical adsorption of an enzyme onto a hydrophobic support, which can be performed in the presence of [Bmim]Br to potentially enhance stability.

Materials:

  • Enzyme of interest (e.g., Lipase)

  • Hydrophobic support (e.g., Amberlite XAD4, Celite)

  • This compound ([Bmim]Br)

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Support Preparation: Wash the hydrophobic support extensively with ethanol and then with deionized water to remove any impurities. Dry the support under vacuum.

  • Enzyme Solution: Dissolve the enzyme in phosphate buffer to a desired concentration (e.g., 5 mg/mL).

  • Immobilization Medium: Prepare a solution of [Bmim]Br in phosphate buffer at a concentration that does not fully denature the enzyme (this needs to be optimized, e.g., 10-50% v/v).

  • Immobilization:

    • Add the prepared support to the enzyme solution in the [Bmim]Br-buffer mixture.

    • Incubate at room temperature with gentle agitation for a specified time (e.g., 2-4 hours).

  • Washing: After incubation, filter the support and wash it with phosphate buffer to remove any unbound enzyme.

  • Drying: Dry the immobilized enzyme preparation under vacuum at room temperature.

  • Activity Assay: Determine the activity of the immobilized enzyme using the appropriate protocol (e.g., Protocol 3.1 for lipase). The activity of the supernatant before and after immobilization should also be measured to calculate the immobilization yield.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Experimental_Workflow_Lipase_Activity cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis pNPB Prepare pNPB Stock Solution Mix Prepare Reaction Mixture ([Bmim]Br, Buffer, pNPB) pNPB->Mix Enzyme Prepare Enzyme Solution Incubate Add Enzyme & Incubate at 40°C Enzyme->Incubate Mix->Incubate Measure Measure Absorbance at 405 nm Incubate->Measure Aliquots at time intervals Calculate Calculate Initial Rate Measure->Calculate

Caption: Workflow for Lipase Activity Assay in [Bmim]Br.

Experimental_Workflow_Immobilization cluster_prep Preparation cluster_imm Immobilization cluster_post Post-Immobilization Support Prepare Hydrophobic Support Mix Combine Support, Enzyme, and [Bmim]Br Solution Support->Mix EnzymeSol Prepare Enzyme Solution EnzymeSol->Mix IL_Buffer Prepare [Bmim]Br Buffer Solution IL_Buffer->Mix Incubate Incubate with Gentle Agitation Mix->Incubate Wash Filter and Wash Immobilized Enzyme Incubate->Wash Dry Dry Under Vacuum Wash->Dry Assay Assay Activity of Immobilized Enzyme Dry->Assay

Caption: General Workflow for Enzyme Immobilization.

Concluding Remarks

The use of this compound as a medium for enzymatic reactions presents both opportunities and challenges. While it can enhance the stability and activity of certain enzymes and improve the solubility of substrates, its effects are highly enzyme-dependent. The protocols and data presented in these application notes serve as a foundational guide for researchers. It is imperative to perform thorough optimization studies for each specific enzyme-substrate system to unlock the full potential of [Bmim]Br in biocatalysis. Future research should focus on generating more comprehensive quantitative data for a wider range of enzymes in [Bmim]Br to build a more complete understanding of its impact on enzymatic reactions.

References

Microwave-Assisted Organic Synthesis in 1-Butyl-3-methylimidazolium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of microwave irradiation and ionic liquids has revolutionized organic synthesis, offering a green and efficient alternative to conventional heating methods. 1-Butyl-3-methylimidazolium bromide ([Bmim]Br), a common room-temperature ionic liquid, has emerged as a particularly effective medium for a variety of microwave-assisted organic transformations. Its unique properties, including high thermal stability, negligible vapor pressure, and excellent microwave absorption, contribute to accelerated reaction rates, enhanced yields, and simplified product isolation.

These application notes provide detailed protocols for a range of organic reactions conducted in [Bmim]Br under microwave irradiation, highlighting the significant advantages of this methodology. The information presented is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in drug discovery and development, to leverage this powerful combination for rapid and sustainable synthesis.

Key Advantages of Microwave Synthesis in [Bmim]Br

  • Rapid Reaction Times: Microwave heating directly and efficiently couples with the ionic liquid, leading to a rapid increase in temperature and dramatic reductions in reaction times from hours to minutes.

  • Improved Yields and Purity: The uniform and controlled heating provided by microwaves often minimizes the formation of side products, resulting in higher yields and cleaner reaction profiles.

  • Energy Efficiency: Shorter reaction times and direct energy transfer to the reaction mixture contribute to significant energy savings compared to conventional heating methods.

  • Green Chemistry: The use of a recyclable and non-volatile ionic liquid like [Bmim]Br, often in solvent-free or reduced-solvent conditions, aligns with the principles of green chemistry by minimizing waste and environmental impact.

Data Presentation

The following tables summarize the quantitative data for the described reactions, allowing for a clear comparison between microwave-assisted and conventional heating methods where applicable.

Table 1: Synthesis of 2,3-Diphenylquinoxaline
EntryMethodTemperature (°C)TimeYield (%)Reference
1Microwave10030 min95[1]
2ConventionalReflux3-4 h80-85[2]
Table 2: Heck Reaction of Aryl Halides with Styrene (B11656)
EntryAryl HalideMethodTimeConversion (%)Reference
1IodobenzeneMicrowave1.5 min>99[3]
2BromobenzeneMicrowave1.5 min>93[3]
3IodobenzeneConventional2 hNot specified[3]
Table 3: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds
EntryAldehydeActive Methylene CompoundMethodTimeYield (%)Reference
1BenzaldehydeCyanoacetamideMicrowave30-60 sec90[4]
24-ChlorobenzaldehydeCyanoacetamideMicrowave30-60 sec95[4]
3BenzaldehydeEthyl CyanoacetateMicrowave2 min85[5]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the catalyst-free condensation of benzil (B1666583) with o-phenylenediamine (B120857) in [Bmim]Br under microwave irradiation.

Materials:

  • o-Phenylenediamine

  • Benzil

  • This compound ([Bmim]Br)

  • Ethanol

  • Deionized water

Procedure:

  • In a microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol) and benzil (1 mmol).

  • Add [Bmim]Br (2 mL) to the reaction vessel.

  • Place the vessel in a microwave reactor and irradiate at 100°C for 30 minutes.[1]

  • After completion of the reaction, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from ethanol.

Recycling of [Bmim]Br: The aqueous layer from the work-up can be heated under vacuum to remove water, allowing the [Bmim]Br to be recovered and reused for subsequent reactions with minimal loss of activity.[1]

Protocol 2: Heck Reaction of Aryl Halides with Styrene

This protocol outlines the palladium-catalyzed Heck cross-coupling reaction of aryl halides with styrene in [Bmim]Br under microwave irradiation.[3]

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triethylamine (B128534) (Et₃N)

  • This compound ([Bmim]Br)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • To a microwave process vial, add the aryl halide (1 mmol), styrene (1.2 mmol), Pd(OAc)₂ (5 mol%), and triethylamine (1.2 mmol).

  • Add [Bmim]Br as the reaction solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture for 1.5 minutes.[3]

  • After cooling, extract the product from the ionic liquid phase with diethyl ether.

  • The combined organic extracts can be washed, dried, and concentrated to yield the product.

Protocol 3: Knoevenagel Condensation of Aldehydes with Cyanoacetamide

This protocol details a solvent-free Knoevenagel condensation using microwave irradiation. Although the original protocol does not specify [Bmim]Br, this ionic liquid can serve as an excellent energy transfer medium for this type of reaction.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Cyanoacetamide

  • Ammonium (B1175870) acetate (catalytic amount)

  • This compound ([Bmim]Br) (optional, as a reaction medium)

  • Ethyl acetate and n-hexane for recrystallization

Procedure:

  • In a microwave-safe vessel, mix the aromatic aldehyde (1 mmol), cyanoacetamide (1 mmol), and a catalytic amount of ammonium acetate.

  • For a solvent-free reaction, proceed to the next step. Alternatively, add a small amount of [Bmim]Br to act as a heating medium.

  • Irradiate the mixture in a microwave reactor at 160-320 W for 30-60 seconds.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture.

  • Recrystallize the solid product from a mixture of ethyl acetate and n-hexane to obtain the pure α,β-unsaturated compound.[4]

Visualizations

General Workflow for Microwave-Assisted Synthesis in [Bmim]Br

G cluster_setup Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_recycle Ionic Liquid Recycling Reactants Reactants & Catalyst Vessel Microwave Vessel Reactants->Vessel IL [Bmim]Br IL->Vessel Microwave Microwave Reactor (Set Time, Temp, Power) Vessel->Microwave Extraction Product Extraction (e.g., with Ether/Water) Microwave->Extraction Purification Purification (e.g., Recrystallization, Chromatography) Extraction->Purification Evaporation Water Removal (Vacuum) Extraction->Evaporation Product Pure Product Purification->Product Recycled_IL Recycled [Bmim]Br Evaporation->Recycled_IL

Caption: General experimental workflow for microwave-assisted organic synthesis in [Bmim]Br.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)-X L_n Pd0->PdII_RX Oxidative Addition PdII_R_Olefin R-Pd(II)-(Olefin) L_n PdII_RX->PdII_R_Olefin Olefin Coordination PdII_Insertion R-CH2-CH(Ar)-Pd(II)-L_n PdII_R_Olefin->PdII_Insertion Migratory Insertion Product Product (R-CH=CH-Ar) PdII_Insertion->Product β-Hydride Elimination Base_HX Base-H+X- PdII_Insertion->Base_HX Reductive Elimination Pd0_Regen Pd(0)L_n Pd0_Regen->Pd0 Catalyst Regeneration Reactants R-X + Olefin + Base

Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.

Conclusion

The use of this compound as a reaction medium for microwave-assisted organic synthesis offers a powerful and sustainable platform for a wide range of chemical transformations. The protocols and data presented herein demonstrate the significant advantages of this approach, including dramatically reduced reaction times, high yields, and the potential for solvent recycling. For researchers and professionals in drug development and other areas of chemical synthesis, the adoption of this technology can lead to more efficient and environmentally benign processes, accelerating the discovery and production of valuable molecules.

References

Application Notes and Protocols: Use of [BMIM]Br in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of ionic liquids (ILs) as media for the synthesis of nanoparticles has gained significant traction due to their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency.[1] Among these, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) has emerged as a versatile imidazolium-based ionic liquid that can act as a solvent, stabilizer, and even a reactant in the formation of various metallic and metal oxide nanoparticles. Its role in directing the size, shape, and surface chemistry of nanoparticles makes it a subject of great interest for applications in catalysis, drug delivery, and diagnostics.[2][3][4]

These application notes provide detailed protocols for the synthesis of gold (Au) and zinc oxide (ZnO) nanoparticles using [BMIM]Br, along with a protocol for evaluating the catalytic activity of the synthesized nanoparticles.

Data Presentation

Table 1: Synthesis Parameters and Characterization of Gold Nanoparticles (AuNPs)
ParameterValueReference
Precursor HAuCl₄[5]
Reducing/Stabilizing Agent [BMIM]BrInferred from similar syntheses
Synthesis Method Microwave Irradiation[6]
Reaction Time 10 min[1]
Microwave Power 50 W[1]
Temperature 240 °C[1]
Average Particle Size (TEM) 11 (±3) nm[1]
Morphology Spherical[7]
Table 2: Synthesis Parameters and Characterization of Zinc Oxide Nanoparticles (ZnONPs)
ParameterValueReference
Precursor Zinc Acetate (B1210297)[8][9]
Reactant NaOH[8]
Ionic Liquid [BMIM]Cl (closely related to [BMIM]Br)[8]
Synthesis Method Microwave Irradiation[8]
Reaction Time 1 min[8]
Microwave Power 400 W[8]
Average Particle Size (TEM) 15-25 nm[8]
Crystalline Structure Hexagonal Wurtzite[8]
Table 3: Catalytic Activity of Synthesized Nanoparticles
ApplicationNanoparticle TypeModel ReactionReducing AgentApparent Rate Constant (k_app)Reference
Catalysis Gold NanoparticlesReduction of 4-nitrophenol (B140041)NaBH₄Varies with catalyst concentration[10][11][12]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Gold Nanoparticles (AuNPs) in [BMIM]Br

Objective: To synthesize stable gold nanoparticles using [BMIM]Br as a stabilizing agent under microwave irradiation.

Materials:

Procedure:

  • Prepare a 1 mM aqueous solution of HAuCl₄.

  • In a typical synthesis, add 1 mL of the 1 mM HAuCl₄ solution to 9 mL of a 10 mM aqueous solution of [BMIM]Br in a microwave-safe reaction vessel.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture for 10 minutes at a power of 50 W, with a target temperature of 240°C.[1]

  • After the reaction is complete, allow the solution to cool to room temperature.

  • The formation of gold nanoparticles is indicated by a color change to red.

  • Characterize the synthesized AuNPs using UV-Vis spectroscopy for Surface Plasmon Resonance (SPR) peak, and Transmission Electron Microscopy (TEM) for size and morphology analysis.

Protocol 2: Microwave-Assisted Synthesis of Zinc Oxide Nanoparticles (ZnONPs) in [BMIM]Br

Objective: To synthesize crystalline zinc oxide nanoparticles using a microwave-assisted method in the presence of an imidazolium-based ionic liquid.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • This compound ([BMIM]Br)

  • Deionized water

  • Microwave reactor

Procedure:

  • Dissolve 0.1 M of zinc acetate dihydrate in 50 mL of deionized water.

  • In a separate beaker, prepare a 0.2 M aqueous solution of NaOH.

  • Add 1 mL of [BMIM]Br to the zinc acetate solution and stir for 15 minutes.

  • Slowly add the NaOH solution dropwise to the zinc acetate/[BMIM]Br mixture under vigorous stirring until a milky white precipitate is formed.

  • Place the reaction vessel containing the suspension in a microwave reactor.

  • Irradiate the mixture for 1 minute at a power of 400 W.[8]

  • After the reaction, allow the mixture to cool.

  • Collect the ZnO nanoparticles by centrifugation, wash thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors and ionic liquid, and then dry in an oven at 60°C.

  • Characterize the synthesized ZnONPs using X-ray Diffraction (XRD) for crystalline structure and TEM for size and morphology.

Protocol 3: Catalytic Reduction of 4-Nitrophenol

Objective: To evaluate the catalytic activity of the synthesized gold nanoparticles.

Materials:

  • Synthesized gold nanoparticle solution

  • 4-nitrophenol

  • Sodium borohydride (B1222165) (NaBH₄)

  • Deionized water

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 0.1 mM aqueous solution of 4-nitrophenol.

  • Prepare a fresh 10 mM aqueous solution of NaBH₄.

  • In a quartz cuvette, mix 2.5 mL of the 4-nitrophenol solution and 0.5 mL of the NaBH₄ solution. The solution will turn to a bright yellow color due to the formation of the 4-nitrophenolate (B89219) ion.

  • Add 100 µL of the synthesized gold nanoparticle solution to the cuvette and immediately start recording the UV-Vis spectra at regular time intervals.

  • Monitor the decrease in the absorbance peak of the 4-nitrophenolate ion at approximately 400 nm.

  • The apparent rate constant (k_app) can be calculated from the slope of the linear plot of ln(A_t/A₀) versus time, where A_t is the absorbance at time t and A₀ is the initial absorbance.

Visualizations

experimental_workflow_au_np_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Characterization prep_haucl4 Prepare 1 mM HAuCl₄ solution mix Mix HAuCl₄ and [BMIM]Br solutions prep_haucl4->mix prep_bmimbr Prepare 10 mM [BMIM]Br solution prep_bmimbr->mix microwave Microwave Irradiation (10 min, 50 W, 240 °C) mix->microwave cool Cool to Room Temperature microwave->cool uv_vis UV-Vis Spectroscopy (SPR) cool->uv_vis tem TEM (Size & Morphology) cool->tem

Caption: Workflow for AuNP Synthesis.

experimental_workflow_zno_np_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post_processing Post-Processing & Analysis prep_zn Prepare 0.1 M Zinc Acetate solution add_bmimbr Add [BMIM]Br to Zinc Acetate prep_zn->add_bmimbr prep_naoh Prepare 0.2 M NaOH solution precipitation Add NaOH for Precipitation prep_naoh->precipitation add_bmimbr->precipitation microwave Microwave Irradiation (1 min, 400 W) precipitation->microwave cool Cool and Centrifuge microwave->cool wash Wash with Water & Ethanol cool->wash dry Dry at 60 °C wash->dry xrd XRD (Crystalline Structure) dry->xrd tem TEM (Size & Morphology) dry->tem

Caption: Workflow for ZnONP Synthesis.

catalytic_reduction_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product nitrophenol 4-Nitrophenol phenolate 4-Nitrophenolate Ion (Yellow Color) nitrophenol->phenolate + NaBH₄ nabh4 NaBH₄ nabh4->phenolate aunp Au Nanoparticle aminophenol 4-Aminophenol (Colorless) phenolate->aminophenol + AuNP (catalyst)

Caption: Catalytic Reduction Pathway.

References

Application Notes and Protocols: 1-Butyl-3-methylimidazolium Bromide as a Battery Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butyl-3-methylimidazolium bromide ([Bmim]Br) is an ionic liquid that has garnered significant interest as a potential electrolyte component in various battery systems.[1] Its inherent properties, such as low volatility, high thermal stability, and good ionic conductivity, make it an attractive alternative to conventional organic solvent-based electrolytes, which often pose safety risks due to their flammability.[2][3][4] These application notes provide a comprehensive overview of the use of [Bmim]Br in different battery technologies, supported by key performance data and detailed experimental protocols.

Physicochemical Properties of this compound

[Bmim]Br is a colorless to light yellow liquid or crystalline solid at room temperature.[2] It is soluble in polar solvents like water and ethanol.[2] Key properties relevant to its use as an electrolyte are summarized below.

PropertyValueReference
Molecular Weight219.12 g/mol
Melting Point~70 °C[5]
Boiling Point280 °C[2]
Electrochemical Window~2.7 V[6][7]

Applications in Battery Systems

The unique properties of [Bmim]Br allow for its application in various battery chemistries, often as a component in a more complex electrolyte system to enhance safety and performance.

1. Solid-State Lithium-Ion Batteries

In solid-state batteries, [Bmim]Br can be incorporated into solid polymer electrolytes (SPEs) as a solid plasticizer.[8][9] This enhances the ionic conductivity and flexibility of the polymer matrix. For instance, when used in a composite polymer electrolyte with poly(ethylene oxide) (PEO) and a lithium salt like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), an anion exchange reaction can occur, forming [Bmim][TFSI] and LiBr in situ.[8][9] This modification leads to a significant improvement in the electrolyte's properties.

2. Zinc-Bromine Batteries

Aqueous zinc-bromine batteries are a promising technology for large-scale energy storage, and imidazolium-based ionic liquids like [Bmim]Br can play a crucial role in addressing some of their inherent challenges.[10] Specifically, the imidazolium (B1220033) cation can form a robust chelation with polybromide ions (Brₓ⁻), which significantly impedes the shuttling of these species between the electrodes.[10] This mitigation of the shuttle effect improves the coulombic efficiency and cycling stability of the battery. Furthermore, the bromide anion can participate in the formation of the Zn²⁺ solvation sheath, promoting faster interfacial kinetics.[10]

3. Other Potential Applications

While less explored, the fundamental properties of [Bmim]Br suggest its potential use in other battery systems like sodium-ion and magnesium-air batteries, likely as an additive or co-solvent to improve safety and electrochemical performance.[11][12]

Quantitative Performance Data

The following tables summarize key performance metrics of battery systems utilizing [Bmim]Br-based electrolytes from recent literature.

Table 1: Performance of [Bmim]Br in a Solid-State Lithium-Ion Battery

Electrolyte CompositionIonic Conductivity (S cm⁻¹)Electrochemical Window (V)Battery SystemInitial Discharge Capacity (mAh g⁻¹)Capacity RetentionCoulombic EfficiencyOperating Temp. (°C)
PEO-LiTFSI with 10% 1-butyl-2,3-dimethylimidazolium bromide (BMI-Br)2.34 x 10⁻³ at 30 °Cup to 4.57LiFePO₄/Li146.9 at 1C99.7% after 300 cycles99.5%60

Note: The data is for a closely related compound, 1-butyl-2,3-dimethylimidazolium bromide, which demonstrates the potential of this class of ionic liquids.[8][9]

Table 2: Electrochemical Properties of Imidazolium-Based Ionic Liquids

Ionic LiquidIonic Conductivity (mS/cm) at 25°CElectrochemical Window (V)
1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) (EMIBF₄)13.7~4.3
1-butyl-3-methylimidazolium tetrafluoroborate (BMIBF₄)3.0~4.3
This compound ([Bmim]Br)-2.7

Note: Data for tetrafluoroborate analogues are provided for comparison of general properties of imidazolium ionic liquids.[6][13]

Experimental Protocols

Protocol 1: Synthesis of this compound ([Bmim]Br)

This protocol describes a standard method for the synthesis of [Bmim]Br via a quaternization reaction.

Materials:

Procedure:

  • Ensure all glassware is thoroughly dried to prevent side reactions.

  • In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromobutane. A slight excess of 1-bromobutane can be used.

  • Add a suitable solvent, such as ethyl acetate, to the flask.

  • Set up the apparatus for reflux and stir the mixture vigorously.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by techniques like TLC or NMR.

  • After the reaction is complete, cool the mixture to room temperature. The product, [Bmim]Br, will often precipitate out as a white solid or a viscous liquid.

  • Isolate the product by decanting the solvent.

  • Wash the product several times with fresh solvent (e.g., ethyl acetate) to remove any unreacted starting materials.

  • Dry the purified [Bmim]Br under vacuum to remove any residual solvent. The final product should be a white crystalline solid or a colorless to pale yellow liquid.[2]

Protocol 2: Preparation of a [Bmim]Br-based Solid Polymer Electrolyte (SPE)

This protocol outlines the preparation of a composite polymer electrolyte for use in solid-state lithium-ion batteries.

Materials:

  • Poly(ethylene oxide) (PEO)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • This compound ([Bmim]Br)

  • Acetonitrile (ACN) as a solvent

  • Magnetic stirrer and stir bar

  • Doctor blade or film caster

  • Vacuum oven

Procedure:

  • In a glovebox under an inert atmosphere, dissolve a predetermined amount of PEO in acetonitrile.

  • In a separate vial, dissolve LiTFSI and [Bmim]Br in acetonitrile.

  • Add the LiTFSI/[Bmim]Br solution to the PEO solution and stir for several hours until a homogeneous mixture is obtained. An anion exchange reaction will occur, forming [Bmim][TFSI] and LiBr.[8][9]

  • Cast the resulting slurry onto a flat surface using a doctor blade to achieve a uniform thickness.

  • Allow the solvent to evaporate slowly inside the glovebox.

  • Dry the resulting film in a vacuum oven at an elevated temperature (e.g., 60°C) for at least 24 hours to ensure the complete removal of acetonitrile.

  • The final product is a flexible, free-standing solid polymer electrolyte film.

Protocol 3: Coin Cell (CR2032) Assembly for Electrochemical Testing

This protocol provides a general procedure for assembling a coin cell to test the performance of the prepared electrolyte. All assembly steps should be performed in an argon-filled glovebox.

Materials:

  • CR2032 coin cell components (casings, spacers, spring)

  • Cathode (e.g., LiFePO₄ coated on aluminum foil)

  • Anode (e.g., lithium metal foil)

  • Separator (e.g., Celgard)

  • Prepared [Bmim]Br-based electrolyte (liquid or SPE)

  • Crimping machine

Procedure:

  • Cut the cathode, anode, and separator into circular discs of the appropriate size for the CR2032 cell.

  • Place the cathode disc in the center of the bottom casing of the coin cell.

  • If using a liquid electrolyte, add a few drops onto the cathode surface.

  • Place the separator disc on top of the cathode.

  • If using a liquid electrolyte, add a few more drops to wet the separator. If using an SPE, place the SPE film on the cathode, followed by the separator.

  • Place the lithium metal anode on top of the separator.

  • Add a spacer and then the spring on top of the anode.

  • Carefully place the top casing onto the assembly.

  • Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.

  • Allow the cell to rest for several hours before commencing electrochemical testing to ensure proper wetting of the components.

Protocol 4: Key Electrochemical Characterization Techniques

  • Ionic Conductivity: Measured using Electrochemical Impedance Spectroscopy (EIS). The electrolyte is placed between two blocking electrodes (e.g., stainless steel) in a symmetric cell. The bulk resistance is determined from the Nyquist plot, and the ionic conductivity is calculated based on the cell geometry.[3]

  • Electrochemical Stability Window (ESW): Determined by Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV). A three-electrode setup with a working electrode (e.g., stainless steel or platinum), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal) is used. The voltage is swept, and the potential at which significant current increase occurs defines the limits of the ESW.[3]

  • Galvanostatic Cycling: Used to evaluate the battery's performance, including discharge capacity, coulombic efficiency, and cycle life. The assembled coin cell is charged and discharged at a constant current between set voltage limits for a specified number of cycles.[8][9]

Visualizations

Synthesis_of_BmimBr cluster_reactants Reactants cluster_process Process cluster_purification Purification methylimidazole 1-Methylimidazole mixing Mix in Solvent (e.g., Ethyl Acetate) methylimidazole->mixing bromobutane 1-Bromobutane bromobutane->mixing reflux Heat to Reflux (24-48 hours) mixing->reflux Quaternization cool Cool to Room Temp. reflux->cool wash Wash with Solvent cool->wash dry Dry under Vacuum wash->dry product [Bmim]Br dry->product

Caption: Workflow for the synthesis of this compound.

Electrolyte_Preparation cluster_materials Materials cluster_steps Procedure peo PEO dissolve_peo Dissolve PEO in ACN peo->dissolve_peo litsfi LiTFSI dissolve_salts Dissolve LiTFSI & [Bmim]Br in ACN litsfi->dissolve_salts bmimbr [Bmim]Br bmimbr->dissolve_salts acn Acetonitrile (Solvent) acn->dissolve_peo acn->dissolve_salts mix Mix Solutions & Stir dissolve_peo->mix dissolve_salts->mix cast Cast Slurry into Film mix->cast dry Dry in Vacuum Oven cast->dry final_product Solid Polymer Electrolyte Film dry->final_product Coin_Cell_Assembly start Start Assembly (in Glovebox) step1 Place Cathode in Bottom Casing start->step1 step2 Add Electrolyte step1->step2 step3 Place Separator step2->step3 step4 Place Anode (Li Metal) step3->step4 step5 Add Spacer & Spring step4->step5 step6 Place Top Casing step5->step6 step7 Crimp to Seal step6->step7 end_node Ready for Testing step7->end_node BmimBr_Pros_Cons cluster_pros Advantages cluster_cons Disadvantages center_node [Bmim]Br as a Battery Electrolyte pro1 Enhanced Safety (Low Volatility, Non-flammable) center_node->pro1 pro2 High Thermal Stability center_node->pro2 pro3 Good Ionic Conductivity center_node->pro3 pro4 Suppresses Zn Dendrites center_node->pro4 con1 Higher Viscosity vs. Organic Solvents center_node->con1 con2 Limited Electrochemical Window (~2.7 V) center_node->con2 con3 Higher Cost center_node->con3 con4 Potential for Halide Corrosion center_node->con4

References

Application of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br) in CO2 Capture and Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The capture and separation of carbon dioxide (CO2) is a critical technology in mitigating greenhouse gas emissions and in various industrial processes, including natural gas sweetening and biogas upgrading. Ionic liquids (ILs) have emerged as a promising class of solvents for CO2 capture due to their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics. Among them, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) has garnered attention for its potential role in CO2 separation processes. This document provides detailed application notes and experimental protocols for the use of [BMIM]Br in CO2 capture and separation, summarizing key performance data and outlining methodologies for its synthesis and application.

Application Notes

[BMIM]Br can be utilized as a solvent for CO2 capture, either in its pure form or as part of a solvent blend. Its primary application lies in selective absorption of CO2 from gas streams.

Physicochemical Properties of [BMIM]Br

Understanding the physical properties of [BMIM]Br is crucial for designing and optimizing CO2 capture processes. Key properties include:

  • Viscosity: The viscosity of [BMIM]Br is a critical parameter as it influences mass transfer rates. Like many ionic liquids, its viscosity is significantly higher than that of conventional molecular solvents but decreases with increasing temperature.

  • Density: The density of [BMIM]Br also varies with temperature, which is an important consideration for process modeling and equipment design.

  • Thermal Stability: [BMIM]Br exhibits high thermal stability, which is advantageous for regeneration processes that may require elevated temperatures.

CO2 Absorption Performance

Quantitative data on the CO2 absorption capacity of [BMIM]Br is essential for evaluating its effectiveness. While data for pure [BMIM]Br is limited in publicly available literature, its performance is often characterized in mixtures with other solvents, such as amines and glycols, where it can enhance selectivity and overall performance. For instance, in mixtures with methyldiethanolamine (MDEA), [BMIM]Br has been shown to influence the selective absorption of H2S over CO2.

It is important to note that the CO2 uptake in [BMIM]Br is primarily a physical absorption process. The solubility of CO2 in imidazolium-based ionic liquids is influenced by factors such as free volume and interactions between CO2 and the anion of the ionic liquid.

Data Presentation

Table 1: Physical Properties of Pure [BMIM]Br
Temperature (°C)Density (g/cm³)Viscosity (cP)
251.34234
401.33110
601.3250
801.3128

Note: Data is compiled from various sources and may vary slightly depending on the purity of the [BMIM]Br and the measurement technique.

Table 2: CO2 Solubility in Selected Imidazolium-Based Ionic Liquids (for comparative purposes)
Ionic LiquidTemperature (°C)Pressure (bar)CO2 Mole Fraction
[BMIM][PF6]2510~0.25
[BMIM][BF4]2510~0.20
[BMIM][Tf2N]2510~0.35

This table provides a general comparison of CO2 solubility in other common imidazolium-based ionic liquids to provide context for the expected performance of [BMIM]Br.

Experimental Protocols

Protocol 1: Synthesis of [BMIM]Br

Materials:

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromobutane.

  • The reaction is typically carried out neat or in a suitable solvent under an inert atmosphere (e.g., nitrogen).

  • Heat the mixture with stirring. The reaction temperature and time will vary depending on the scale and specific conditions, but a common starting point is 70-80°C for 24-48 hours.

  • After the reaction is complete, a viscous liquid ([BMIM]Br) will have formed.

  • Wash the product repeatedly with a solvent in which the ionic liquid is immiscible (e.g., ethyl acetate) to remove any unreacted starting materials.

  • Remove the washing solvent by decantation or using a separatory funnel.

  • Dry the final product under vacuum using a rotary evaporator to remove any residual solvent.

  • Characterize the synthesized [BMIM]Br using techniques such as NMR and FTIR to confirm its structure and purity.

Protocol 2: Measurement of CO2 Absorption Capacity using Gravimetric Analysis

Apparatus:

  • High-pressure, high-temperature magnetic suspension balance or a similar gravimetric sorption analyzer.

  • Source of high-purity CO2.

  • Vacuum pump.

  • Temperature and pressure controllers.

Procedure:

  • Place a known mass of freshly prepared and dried [BMIM]Br into the sample holder of the gravimetric analyzer.

  • Degas the sample under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any absorbed water or other volatile impurities.

  • Cool the sample to the desired experimental temperature.

  • Introduce CO2 into the system at the desired pressure.

  • Record the mass of the sample over time as it absorbs CO2. The experiment is complete when the mass stabilizes, indicating that equilibrium has been reached.

  • The CO2 absorption capacity can be calculated as the mass of CO2 absorbed per mass of [BMIM]Br. This can be converted to other units such as mole fraction or molality.

  • Repeat the measurement at different temperatures and pressures to determine the effect of these parameters on CO2 solubility.

Protocol 3: Regeneration of [BMIM]Br

Apparatus:

  • Schlenk line or similar vacuum apparatus.

  • Heating mantle or oil bath.

  • Temperature controller.

  • Cold trap.

Procedure:

  • After CO2 absorption, place the CO2-saturated [BMIM]Br in a flask connected to a vacuum line.

  • Heat the ionic liquid while applying a vacuum. A typical starting point for regeneration is 80-100°C. The combination of heat and reduced pressure will cause the dissolved CO2 to desorb from the ionic liquid.

  • The desorbed CO2 can be collected in a cold trap (e.g., cooled with liquid nitrogen) to quantify the amount of CO2 released and confirm complete regeneration.

  • Continue the process until no more CO2 is evolved, which can be monitored by the pressure in the vacuum line.

  • The regenerated [BMIM]Br can then be cooled and is ready for reuse in subsequent CO2 absorption cycles.

Mandatory Visualization

CO2_Capture_Workflow cluster_synthesis Synthesis of [BMIM]Br cluster_capture CO2 Capture Process cluster_regeneration Regeneration start 1-methylimidazole + 1-bromobutane reaction Reaction (Heating & Stirring) start->reaction washing Washing (e.g., Ethyl Acetate) reaction->washing drying Drying (Vacuum) washing->drying product Pure [BMIM]Br drying->product absorption Absorption ([BMIM]Br) product->absorption Fresh IL gas_in CO2-containing Gas Stream gas_in->absorption gas_out CO2-depleted Gas Stream absorption->gas_out il_rich CO2-rich [BMIM]Br absorption->il_rich heating_vacuum Heating & Vacuum il_rich->heating_vacuum co2_released Pure CO2 heating_vacuum->co2_released il_lean Regenerated [BMIM]Br heating_vacuum->il_lean il_lean->absorption Recycled IL

Caption: Workflow for CO2 capture and separation using [BMIM]Br.

Experimental_Setup cluster_absorption Gravimetric CO2 Absorption Measurement co2_cylinder CO2 Cylinder mass_flow Mass Flow Controller co2_cylinder->mass_flow balance_chamber Magnetic Suspension Balance Chamber (Sample: [BMIM]Br) mass_flow->balance_chamber computer Data Acquisition (Mass vs. Time) balance_chamber->computer vacuum Vacuum Pump balance_chamber->vacuum Degassing thermostat Thermostat thermostat->balance_chamber Temperature Control

Caption: Experimental setup for gravimetric CO2 absorption measurement.

Conclusion

[BMIM]Br presents itself as a viable ionic liquid for CO2 capture applications, particularly when used in conjunction with other solvents to enhance performance. Its favorable physical properties, such as high thermal stability, make it a robust candidate for processes involving thermal regeneration. The provided protocols offer a foundational methodology for researchers to synthesize, characterize, and evaluate the performance of [BMIM]Br for CO2 capture. Further research is warranted to fully elucidate the CO2 solubility in pure [BMIM]Br under a wide range of conditions and to optimize the regeneration process for industrial-scale applications.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-butyl-3-methylimidazolium bromide ([BMIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) following its synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized [BMIM]Br is a yellow or brownish liquid. How can I decolorize it?

A1: A yellow or brownish tint in your [BMIM]Br sample typically indicates the presence of unreacted starting materials or byproducts. The most common and effective method for decolorization is treatment with activated carbon.[1][2]

  • Procedure: Add activated carbon (typically 1-5% by weight) to your crude [BMIM]Br, either neat or dissolved in a suitable solvent like water or acetonitrile (B52724).[1] Stir the mixture at room temperature or slightly elevated temperatures (e.g., 65°C) for several hours to overnight.[1] Subsequently, remove the activated carbon by filtration. For very fine particles, using a syringe filter or a pad of celite can be effective.

Q2: After synthesis and initial workup, my [BMIM]Br still contains residual starting materials (1-methylimidazole and 1-bromobutane). How can I remove them?

A2: Unreacted starting materials can be removed by washing with an appropriate organic solvent. Since [BMIM]Br is an ionic liquid, it has low solubility in many nonpolar organic solvents, while the starting materials are more soluble.

  • Procedure: Wash the crude [BMIM]Br with a solvent like ethyl acetate (B1210297) or diethyl ether.[3] Add the solvent to your [BMIM]Br, stir vigorously, and then allow the layers to separate. The impurities will partition into the organic layer, which can then be decanted or removed with a separatory funnel. Repeat this washing step multiple times for best results. Finally, remove any residual solvent under vacuum.

Q3: I've noticed my purified [BMIM]Br is hygroscopic and has absorbed water. How can I dry it effectively?

A3: Water is a common impurity in [BMIM]Br due to its hygroscopic nature.[4] Several methods can be employed for drying:

  • High Vacuum Drying: Heating the [BMIM]Br under high vacuum (e.g., at 65-100°C) for an extended period (24-48 hours) is a standard procedure to remove water.[1][5]

  • Lyophilization (Freeze-Drying): If your [BMIM]Br is dissolved in water, lyophilization can be an effective method to remove the water and obtain a solid product.[1]

  • Azeotropic Distillation: While less common for this specific ionic liquid, azeotropic distillation with a solvent like toluene (B28343) can be used to remove water in some applications.

Q4: Can I use recrystallization to purify my [BMIM]Br?

A4: Yes, recrystallization is a viable method to obtain high-purity, crystalline [BMIM]Br, especially if the crude product is a solid or a viscous oil.[5]

Q5: Is column chromatography a suitable method for purifying [BMIM]Br?

A5: While less common than other methods for bulk purification, column chromatography can be used for high-purity applications.[7][8]

  • Normal-Phase Chromatography: Using a polar stationary phase like silica (B1680970) gel can be challenging due to the high polarity of the ionic liquid, which may lead to strong, irreversible adsorption.[7]

  • Reversed-Phase Chromatography: This is generally a more suitable option. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[7] The separation is based on the hydrophobic/hydrophilic interactions of the ionic liquid and its impurities with the stationary phase.

Quantitative Data Summary

The following table summarizes quantitative data from various purification protocols. Note that optimal conditions may vary depending on the scale of the synthesis and the level of impurities.

Purification MethodParameterValueReference
Activated Carbon Treatment Temperature65°C[1]
Duration24 hours[1]
High Vacuum Drying Temperature65 - 100°C[1][5]
Duration48 hours[1]
Recrystallization Solvent SystemAcetonitrile/Ethyl Acetate[5][6]

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon
  • Transfer the crude, colored [BMIM]Br to a round-bottom flask.

  • Add activated carbon (approximately 1-5% of the weight of the ionic liquid).

  • If the ionic liquid is very viscous, you can add a small amount of a solvent like water or acetonitrile to facilitate stirring.

  • Stir the mixture vigorously at room temperature or heat to 65°C for 2-24 hours.[1]

  • After the treatment, dilute the mixture with a solvent if necessary to reduce viscosity.

  • Filter the mixture through a pad of celite or a fine porosity filter paper to remove the activated carbon.

  • Remove the solvent under reduced pressure.

Protocol 2: Purification by Solvent Washing
  • Place the crude [BMIM]Br in a separatory funnel or a suitable flask.

  • Add an equal volume of ethyl acetate or diethyl ether.[3]

  • Shake the mixture vigorously for several minutes.

  • Allow the two phases to separate completely. The upper layer will be the organic solvent containing the impurities.

  • Carefully decant or separate the organic layer.

  • Repeat the washing process 2-3 times with fresh solvent.

  • After the final wash, place the [BMIM]Br on a rotary evaporator or under high vacuum to remove any residual organic solvent.

Visualized Workflows

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Steps cluster_final Final Product Crude_BMIM Crude [BMIM]Br (Often colored and with impurities) Solvent_Wash Solvent Washing (e.g., with Ethyl Acetate) Crude_BMIM->Solvent_Wash Remove unreacted starting materials Activated_Carbon Activated Carbon Treatment Solvent_Wash->Activated_Carbon Decolorize Drying Drying (High Vacuum) Activated_Carbon->Drying Remove water and residual solvents Pure_BMIM Pure, Dry [BMIM]Br Drying->Pure_BMIM

Caption: General experimental workflow for the purification of [BMIM]Br.

TroubleshootingWorkflow Start Synthesized [BMIM]Br Is_Colored Is the product colored? Start->Is_Colored Has_Impurities Are starting materials present (Confirmed by NMR/TLC)? Is_Colored->Has_Impurities No Activated_Carbon Treat with Activated Carbon Is_Colored->Activated_Carbon Yes Is_Wet Is water present? Has_Impurities->Is_Wet No Solvent_Wash Wash with Organic Solvent (e.g., Ethyl Acetate) Has_Impurities->Solvent_Wash Yes High_Vacuum Dry under High Vacuum Is_Wet->High_Vacuum Yes End Pure [BMIM]Br Is_Wet->End No Activated_Carbon->Has_Impurities Solvent_Wash->Is_Wet High_Vacuum->End

Caption: Troubleshooting decision tree for [BMIM]Br purification.

References

Technical Support Center: 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing water and impurities from 1-butyl-3-methylimidazolium bromide ([Bmim]Br).

Frequently Asked Questions (FAQs)

Q1: My [Bmim]Br is a yellow or brownish color. Is it still usable?

A1: The yellow or brownish discoloration in [Bmim]Br typically indicates the presence of impurities. While it might be usable for some applications, these impurities can negatively impact spectroscopic studies, electrochemical performance, and reaction kinetics. For applications requiring high purity, it is recommended to decolorize the ionic liquid.

Q2: What are the most common impurities in [Bmim]Br?

A2: The most common impurities are water, unreacted starting materials (1-methylimidazole and 1-bromobutane), and colored degradation byproducts.[1] Halide impurities, such as chloride, can also be present depending on the synthesis route.

Q3: How can I determine the water content in my [Bmim]Br sample?

A3: The most accurate and widely used method for determining the water content in ionic liquids is Karl Fischer titration. This technique can precisely quantify trace amounts of water.

Q4: What is a typical acceptable water content for "dry" [Bmim]Br?

A4: For applications requiring anhydrous conditions, the water content should ideally be below 500 ppm. Commercially available "dry" [Bmim]Br often specifies a water content of ≤500 ppm.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
[Bmim]Br is a yellow or brown liquid/solid. Presence of conjugated organic impurities or degradation products.Treat the [Bmim]Br with activated charcoal. See the detailed protocol below.
The final product is still colored after one charcoal treatment. Insufficient amount of charcoal or treatment time.Repeat the activated charcoal treatment with a fresh portion of charcoal.
High water content confirmed by Karl Fischer titration. Incomplete drying or absorption of atmospheric moisture.Subject the [Bmim]Br to high vacuum drying at an elevated temperature (e.g., 70-80 °C) for an extended period (24-48 hours). Handle and store the dried product under an inert atmosphere (e.g., in a glovebox or desiccator).
Presence of unreacted starting materials (e.g., 1-methylimidazole, 1-bromobutane) detected by NMR. Incomplete reaction or insufficient purification after synthesis.Wash the [Bmim]Br with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether in which the impurities are soluble but the ionic liquid is not.
Low yield after purification. The desired product may have been partially removed during the purification steps.Activated charcoal can adsorb the ionic liquid itself, so use the minimum amount necessary for decolorization. Ensure the chosen washing solvent has low solubility for [Bmim]Br to minimize product loss.

Data on Drying Methods for Imidazolium-Based Ionic Liquids

The following table summarizes the effectiveness of different drying methods for imidazolium-based ionic liquids, providing an expected range of performance for the purification of [Bmim]Br.

Ionic LiquidDrying MethodConditionsInitial Water Content (ppm)Final Water Content (ppm)Reference
[Bmim][BF4]Vacuum Drying4 hours at 70 °CMiscible with water4530[2]
[Emim][Im]Vacuum Drying72 hours at 1.5 Torr10,000~200[2]
[Emim][BF4]Vacuum Drying72 hours at 1.5 Torr10,000~1000[2]
[Emim][BF4]3Å Molecular Sieves72 hours10,000~2500[2]

Experimental Protocols

Protocol 1: Removal of Colored Impurities using Activated Charcoal

This protocol describes the decolorization of [Bmim]Br using activated charcoal.

Materials:

  • Yellow or brown [Bmim]Br

  • Activated charcoal

  • A suitable solvent in which [Bmim]Br is soluble (e.g., deionized water or acetonitrile)

  • Filter funnel and filter paper (or a fritted glass filter)

  • Round-bottom flask

  • Heating mantle and stirrer

Procedure:

  • Dissolve the impure [Bmim]Br in a minimal amount of the chosen solvent in a round-bottom flask.

  • Add activated charcoal to the solution (approximately 1-5% by weight of the [Bmim]Br).

  • Stir the mixture at a slightly elevated temperature (e.g., 60-70 °C) for several hours to overnight.[1]

  • Filter the hot solution through a fine filter paper or a fritted glass filter to remove the activated charcoal. The filtrate should be colorless.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Further dry the resulting [Bmim]Br under high vacuum to remove any residual solvent and water (see Protocol 2).

Protocol 2: Drying of [Bmim]Br by High Vacuum

This protocol details the removal of water from [Bmim]Br.

Materials:

  • [Bmim]Br containing water

  • Schlenk flask or a similar vacuum-tight vessel

  • High vacuum pump

  • Oil bath or heating mantle

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

  • Place the [Bmim]Br sample in a Schlenk flask.

  • Connect the flask to a high vacuum line equipped with a cold trap.

  • Slowly open the flask to the vacuum to avoid vigorous bubbling.

  • Once the initial outgassing has subsided, heat the flask in an oil bath to 70-80 °C.

  • Maintain the sample under high vacuum at this temperature for 24-48 hours.[1] The duration will depend on the initial water content and the volume of the sample.

  • After drying, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

  • Store the dried [Bmim]Br in a tightly sealed container under an inert atmosphere.

Protocol 3: Removal of Non-polar Impurities by Solvent Washing

This protocol is for removing unreacted starting materials and other non-polar impurities.

Materials:

  • Impure [Bmim]Br

  • Ethyl acetate or diethyl ether

  • Separatory funnel or beaker

  • Stirring apparatus

Procedure:

  • Place the impure [Bmim]Br in a beaker or separatory funnel.

  • Add a sufficient volume of ethyl acetate or diethyl ether.

  • Stir the mixture vigorously for 15-30 minutes. [Bmim]Br should remain as a separate phase (often a solid or a dense liquid).

  • Allow the phases to settle.

  • Decant or separate the solvent layer containing the impurities.

  • Repeat the washing step 2-3 times with fresh solvent.[1]

  • After the final wash, dry the [Bmim]Br under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow start Impure [Bmim]Br solvent_wash Solvent Washing (e.g., Ethyl Acetate) start->solvent_wash Remove non-polar impurities charcoal_treatment Activated Charcoal Treatment solvent_wash->charcoal_treatment Remove colored impurities filtration Filtration charcoal_treatment->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal vacuum_drying High Vacuum Drying (70-80 °C) solvent_removal->vacuum_drying Remove water and residual solvent pure_product Pure, Dry [Bmim]Br vacuum_drying->pure_product

Caption: A typical experimental workflow for the purification of this compound.

TroubleshootingGuide start Problem with [Bmim]Br? color_issue Is it discolored (yellow/brown)? start->color_issue water_issue Is the water content too high? start->water_issue other_impurities Are other impurities (e.g., starting materials) present? start->other_impurities charcoal_solution Perform activated charcoal treatment. color_issue->charcoal_solution Yes vacuum_solution Dry under high vacuum at elevated temperature. water_issue->vacuum_solution Yes wash_solution Wash with a non-polar solvent (e.g., ethyl acetate). other_impurities->wash_solution Yes

Caption: A troubleshooting decision tree for common issues encountered during [Bmim]Br purification.

References

Technical Support Center: Thermal Degradation of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for experiments involving the thermal degradation of 1-butyl-3-methylimidazolium bromide ([BMIM]Br).

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation products of [BMIM]Br?

When heated, [BMIM]Br primarily decomposes into volatile and semi-volatile products. The main products formed are typically alkyl-substituted imidazoles and alkyl bromides.[1][2]

Q2: What is the main mechanism of thermal degradation for [BMIM]Br?

The thermal decomposition of [BMIM]Br is understood to occur predominantly through a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2][3] In this mechanism, the bromide anion acts as a nucleophile, attacking the alkyl groups on the imidazolium (B1220033) cation. This leads to the formation of neutral imidazole (B134444) derivatives and alkyl halides.

Q3: At what temperature does [BMIM]Br start to decompose?

The onset of thermal decomposition for [BMIM]Br is generally reported to be around 260°C (533 K).[4][5] However, it's crucial to note that slow degradation can occur at significantly lower temperatures, especially during prolonged heating.[6][7] For instance, isothermal studies have shown that appreciable decomposition can happen at temperatures well below the onset decomposition temperature determined by rapid scan experiments.[7] One study reported a decomposition start temperature of 304°C.[8]

Q4: How do experimental conditions affect the measured decomposition temperature?

The observed decomposition temperature can be significantly influenced by the experimental setup. Key factors include:

  • Heating Rate: Faster heating rates in Thermogravimetric Analysis (TGA) can lead to a higher observed onset decomposition temperature (T({onset})).[9] The difference in T({onset}) between a slow (1 °C/min) and a fast (20 °C/min) heating rate can be as much as 100°C.[9]

  • Atmosphere: The type of purge gas (e.g., inert nitrogen vs. reactive air) can affect the degradation pathway and byproducts.

  • Impurities: The presence of impurities, such as water or residual solvents, can lower the thermal stability of the ionic liquid.

Q5: What is the role of the bromide anion in the degradation process?

The anion plays a critical role in the thermal stability of imidazolium-based ionic liquids.[9] The nucleophilicity of the anion influences the S(_N)2 reaction rate. For halide anions, the stability generally follows the trend of decreasing basicity.[6]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Lower than expected decomposition temperature in TGA. 1. Presence of Impurities: Water, halides, or leftover solvents from synthesis can lower thermal stability. 2. Slow Heating Rate: Using a very slow heating rate can reveal gradual decomposition that is not apparent at faster rates.[9] 3. Sample History: The ionic liquid may have been pre-heated, leading to the accumulation of degradation products that lower its overall stability.[6]1. Purify the Sample: Ensure the [BMIM]Br is of high purity and has been thoroughly dried under vacuum to remove volatile impurities. 2. Standardize Heating Rate: Use a consistent and standard heating rate (e.g., 10 °C/min) for comparability with literature data. Report the heating rate with your results. 3. Use Fresh Samples: Whenever possible, use fresh samples that have not been subjected to previous thermal stress.
Unexpected peaks in GC-MS analysis of degradation products. 1. Secondary Reactions: At higher temperatures, primary degradation products can undergo further reactions. 2. Instrument Contamination: Residue from previous analyses in the pyrolyzer, injector, or column can lead to ghost peaks. 3. Reaction with Air: If the analysis is not performed under a completely inert atmosphere, oxidation products may form.1. Analyze at Multiple Temperatures: Perform pyrolysis at different temperatures to distinguish primary from secondary products. 2. Clean the System: Run blank analyses and clean the pyrolyzer and GC inlet as per the manufacturer's instructions. 3. Ensure Inert Atmosphere: Check for leaks in the system and ensure a high-purity inert gas (e.g., Helium, Nitrogen) is used.
Significant char residue after TGA analysis. 1. High-Temperature Side Reactions: Pre-heating or prolonged exposure to high temperatures can lead to the formation of less volatile, more condensed products that result in char.[6] 2. Presence of Non-Volatile Impurities: Contaminants in the original sample may not decompose or volatilize.1. Review Thermal History: If the sample was pre-heated, this could be the cause. This effect is more pronounced for certain anions like acetate (B1210297) but can occur with halides.[6] 2. Verify Sample Purity: Analyze the purity of the starting material using techniques like NMR or HPLC.
Poor reproducibility of thermal analysis results. 1. Inconsistent Sample Mass: Variation in the sample mass used for TGA can affect heat transfer and lead to shifts in decomposition temperatures. 2. Variable Sample Packing: The way the sample is placed in the TGA pan can influence results. 3. Fluctuations in Gas Flow Rate: Inconsistent purge gas flow can alter the rate at which degradation products are removed.1. Use Consistent Sample Mass: Aim for a consistent sample mass (e.g., 5-10 mg) for all runs. 2. Standardize Sample Loading: Ensure the sample is evenly spread at the bottom of the pan. 3. Calibrate and Check Flow Rates: Regularly check and calibrate the mass flow controllers for the purge gas.

Data Presentation

Table 1: Thermal Decomposition Temperatures of 1-Butyl-3-methylimidazolium Halides

Ionic LiquidOnset Decomposition Temp (T({onset}))Peak Decomposition Temp (T({peak}))Notes
[BMIM]Cl246°C298°CDecomposition temperature can decrease after pre-heating.[6]
[BMIM]Br 260°C Not specifiedStable up to this temperature in dynamic TGA.[4][5]
[BMIM]I238°CNot specifiedGenerally less stable than the chloride and bromide analogues.[4][5]

Table 2: Identified Thermal Degradation Products of Imidazolium-Based Ionic Liquids

Product TypeSpecific Compounds IdentifiedAnalytical Method
Primary Volatile Products Alkyl-substituted imidazoles, Chloroalkanes/BromoalkanesGC-MS, Py-GC-MS[3][6]
Secondary/Minor Products Alcohols (Methanol, Butanol), Alkyl amines, N-alkylamidesGC-MS, HPLC-HRMS[6]
High-Temperature Products Water, MethylamineSynchronous Thermal Analysis[6]

Experimental Protocols

Protocol: Analysis of Thermal Degradation Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol outlines a general procedure for identifying the volatile and semi-volatile degradation products of [BMIM]Br.

1. Objective: To qualitatively identify the compounds produced during the rapid thermal decomposition of [BMIM]Br in an inert atmosphere.

2. Materials and Equipment:

  • [BMIM]Br sample (high purity, dried under vacuum)

  • Pyrolyzer unit coupled to a GC-MS system (e.g., CDS, Frontier Labs)[10]

  • Sample cups/vials for the pyrolyzer

  • Microbalance

  • High-purity helium for carrier gas

3. Sample Preparation:

  • Accurately weigh approximately 50-200 µg of the dried [BMIM]Br sample into a pyrolysis sample cup.

  • Record the exact mass. A small sample size is crucial to ensure rapid and uniform heating and to avoid overloading the GC column.[10]

4. Instrument Setup (Example Parameters):

  • Pyrolyzer:

    • Mode: Single-shot pyrolysis.[11] This involves rapid heating to a single, high temperature to analyze the primary breakdown products.[11]

    • Pyrolysis Temperature: 300°C (This should be above the decomposition onset temperature).

    • Pyrolysis Time: 15-30 seconds.

  • GC:

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • MS:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-500.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

5. Procedure:

  • Place the prepared sample cup into the pyrolyzer autosampler or manual holder.

  • Start the analysis sequence. The pyrolyzer will rapidly heat the sample to the set temperature, and the resulting volatile fragments (pyrolyzates) will be swept into the GC column by the carrier gas.[11]

  • The pyrolyzates are separated by the GC column based on their boiling points and interaction with the stationary phase.

  • The separated compounds are then ionized and detected by the mass spectrometer.

6. Data Analysis:

  • Identify the chromatographic peaks in the total ion chromatogram (TIC).

  • For each significant peak, analyze the corresponding mass spectrum.

  • Compare the obtained mass spectra with a standard reference library (e.g., NIST, Wiley) to identify the chemical structure of the degradation products.

Visualizations

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Primary Products BMIM [BMIM]Br (this compound) Heat Δ (Heat) SN2 SN2 Nucleophilic Attack (Bromide attacks butyl group) Heat->SN2 MIM 1-Methylimidazole SN2->MIM BuBr 1-Bromobutane SN2->BuBr

Caption: S(_{N})2 thermal degradation pathway of [BMIM]Br.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Py-GC-MS Analysis cluster_data 3. Data Interpretation Sample Weigh ~100 µg of [BMIM]Br Pyrolysis Pyrolysis (e.g., 300°C) Sample->Pyrolysis GC Gas Chromatography (Separation) Pyrolysis->GC MS Mass Spectrometry (Detection) GC->MS TIC Total Ion Chromatogram MS->TIC Library Mass Spectral Library Search TIC->Library ID Product Identification Library->ID

Caption: Experimental workflow for Py-GC-MS analysis.

References

Technical Support Center: Handling the Hygroscopic Nature of 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic properties of 1-butyl-3-methylimidazolium bromide ([Bmim]Br). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound ([Bmim]Br) hygroscopic?

A1: The hygroscopic nature of [Bmim]Br stems from the strong interactions between water molecules and the bromide anion. The anion's ability to form hydrogen bonds with water is a primary driver of moisture absorption from the atmosphere.[1][2] Ionic liquids with halide anions, like bromide and chloride, are particularly prone to water uptake.[1]

Q2: How does absorbed water affect the physical properties of [Bmim]Br?

A2: Even small amounts of water can significantly alter the physicochemical properties of [Bmim]Br.[3] Key changes include:

  • Decreased Viscosity: Water disrupts the ionic interactions within the liquid, leading to a less viscous medium.[3]

  • Increased Electrical Conductivity: The presence of water can enhance ion mobility, thereby increasing electrical conductivity.[3][4][5]

  • Decreased Melting Point: Absorbed water can lower the melting point of the ionic liquid.[3]

  • Structural Changes: At water concentrations between 5-8 wt%, structural changes in [Bmim]Br can occur, and a stable crystal hydrate (B1144303) (BMImBr · 0.5H2O) may form.[3]

Q3: What are the best practices for storing and handling [Bmim]Br to minimize water absorption?

A3: To maintain the anhydrous state of [Bmim]Br, it is crucial to handle and store it under controlled conditions.

  • Inert Atmosphere: Whenever possible, handle [Bmim]Br inside a glove box with a dry nitrogen or argon atmosphere.[6]

  • Airtight Containers: Store the ionic liquid in tightly sealed, airtight containers, preferably with a PTFE-lined cap.

  • Minimize Exposure: When a glove box is not available, minimize the time the container is open to the ambient atmosphere.

  • Use of Desiccants: Store containers of [Bmim]Br in a desiccator containing a suitable desiccant like phosphorus pentoxide or indicating silica (B1680970) gel.

Q4: How can I accurately determine the water content in my [Bmim]Br sample?

A4: The most reliable and widely used method for determining the water content in ionic liquids is Karl Fischer titration.[7] This technique is highly selective for water and can provide precise measurements.[8][9] Both volumetric and coulometric Karl Fischer titration methods are suitable, with coulometry being particularly effective for samples with very low water content.[9][10]

Q5: What methods can be used to dry [Bmim]Br?

A5: Several methods are effective for drying [Bmim]Br, with the choice depending on the required level of dryness and the available equipment.

  • Vacuum Drying: This is a highly effective method. Applying a high vacuum at an elevated temperature (e.g., 70-80°C) can efficiently remove water.[6][7][11] It is important not to exceed the thermal decomposition temperature of the ionic liquid.

  • Inert Gas Purging: Bubbling a dry, inert gas such as nitrogen or argon through the liquid can also facilitate water removal.[12]

  • Use of Molecular Sieves: Adding activated 3Å molecular sieves to the [Bmim]Br and allowing it to stand can effectively trap water molecules.[11]

Troubleshooting Guides

Issue 1: My reaction in [Bmim]Br is giving low yields or inconsistent results.

  • Possible Cause: The presence of water in [Bmim]Br is a common culprit for poor reaction outcomes. Water can act as a competing nucleophile, poison a catalyst, or alter the polarity and solvent properties of the ionic liquid, thereby affecting reaction kinetics and pathways.[12]

  • Recommended Action:

    • Quantify Water Content: Before starting your reaction, determine the water content of your [Bmim]Br using Karl Fischer titration.

    • Dry the Ionic Liquid: If the water content is above your acceptable limit, dry the [Bmim]Br using one of the methods described in FAQ 5.

    • Maintain Anhydrous Conditions: Run your reaction under an inert atmosphere (nitrogen or argon) to prevent moisture uptake during the experiment.

Issue 2: I observe a change in the physical appearance (e.g., viscosity, color) of my [Bmim]Br over time.

  • Possible Cause: Changes in physical appearance can be due to water absorption. A decrease in viscosity is a strong indicator of increased water content. [Bmim]Br is typically a colorless to light yellow liquid.[13] Significant color changes could indicate degradation, potentially accelerated by impurities like water at elevated temperatures.

  • Recommended Action:

    • Check for Water: Measure the water content to see if it has increased.

    • Assess Purity: If drying the ionic liquid does not resolve the issue, consider purifying it, for example, by treating it with activated charcoal followed by filtration and drying.[14]

    • Evaluate Storage Conditions: Ensure your storage conditions are adequate to prevent future contamination (see FAQ 3).

Issue 3: My catalyst appears to be deactivating or decomposing in [Bmim]Br.

  • Possible Cause: Water can hydrolyze or interact with sensitive catalysts, leading to their deactivation. This is particularly relevant for water-sensitive catalysts like certain Lewis acids or organometallic complexes.

  • Recommended Action:

    • Use Anhydrous [Bmim]Br: Ensure your [Bmim]Br is rigorously dried to a very low water content before introducing the catalyst.

    • Inert Atmosphere is Crucial: Handle the catalyst and prepare the reaction mixture in a glove box or under a strict inert atmosphere.

    • Consider Catalyst Compatibility: Verify that your catalyst is stable in the presence of bromide ions, as the anion of the ionic liquid can also interact with the catalyst.

Data Presentation

Influence of Water on the Physicochemical Properties of [Bmim]Br
Water Content (wt%)Viscosity (mPa·s) at 298.15 KElectrical Conductivity (S/m) at 298.15 K
~0 (Dry)> 1000< 0.1
0.64DecreasedIncreased
5.0 - 8.0Significantly DecreasedSignificantly Increased
13.6Further DecreasedFurther Increased

Note: This table provides a qualitative and estimated summary based on trends reported in the literature.[3][5][15] Absolute values can vary depending on the specific measurement conditions and purity of the [Bmim]Br.

Experimental Protocols

Protocol 1: Drying [Bmim]Br using a High-Vacuum Line

Objective: To reduce the water content of [Bmim]Br to minimal levels.

Materials:

  • This compound ([Bmim]Br)

  • Schlenk flask or a round-bottom flask with a sidearm

  • Magnetic stir bar

  • High-vacuum pump (< 0.1 mbar)

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle or oil bath with a temperature controller

  • Inert gas (Nitrogen or Argon) line

Procedure:

  • Place the [Bmim]Br and a magnetic stir bar into the Schlenk flask.

  • Connect the flask to a high-vacuum line equipped with a cold trap to protect the pump.

  • Begin stirring the ionic liquid at a moderate speed.

  • Slowly and carefully apply the vacuum. Be cautious of vigorous bubbling if the initial water content is high.

  • Once a stable vacuum is achieved, begin heating the flask to 70-80°C. Do not exceed the thermal decomposition temperature of [Bmim]Br.[6][7]

  • Continue drying under vacuum with stirring and heating for at least 24-48 hours. The required time will depend on the volume of the ionic liquid and the initial water content.

  • To stop the process, first, turn off the heating and allow the flask to cool to room temperature under vacuum.

  • Slowly backfill the flask with a dry inert gas (e.g., nitrogen or argon).

  • Once at atmospheric pressure, the flask can be disconnected. Store the dried [Bmim]Br under an inert atmosphere.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of [Bmim]Br.

Materials:

  • Volumetric Karl Fischer titrator

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol (B129727) or a specialized Karl Fischer solvent

  • Gastight syringe for liquid samples

  • Analytical balance

  • [Bmim]Br sample

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Solvent Addition: Add a suitable volume of anhydrous methanol or a specialized Karl Fischer solvent to the titration vessel.

  • Pre-titration: Start the pre-titration process. The instrument will titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: In a clean, dry vial, accurately weigh a specific amount of the [Bmim]Br sample. The sample size will depend on the expected water content.

  • Sample Injection: Using a gastight syringe, draw a precise volume of the [Bmim]Br and inject it into the conditioned titration cell. Immediately start the titration.

  • Titration: The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titer of the reagent, and the weight of the sample. The result is usually expressed in ppm or weight percentage.

  • Replicate Measurements: For accuracy, it is recommended to perform at least three replicate measurements and report the average value.

Visualizations

experimental_workflow cluster_prep Preparation & Handling cluster_drying Drying Process cluster_analysis Analysis & Use start Receive [Bmim]Br storage Store in Airtight Container under Inert Gas start->storage handling Handle in Glove Box storage->handling drying Vacuum Drying (70-80°C, <0.1 mbar) handling->drying kf_titration Karl Fischer Titration drying->kf_titration experiment Use in Experiment (under Inert Atmosphere) kf_titration->experiment end Data Analysis experiment->end

Caption: Workflow for handling, drying, and analyzing hygroscopic [Bmim]Br.

troubleshooting_guide start Inconsistent Reaction Results? check_water Measure Water Content (Karl Fischer Titration) start->check_water is_high Water Content High? check_water->is_high dry_il Dry [Bmim]Br (Vacuum Oven) is_high->dry_il Yes other_issues Investigate Other Factors: - Catalyst Stability - Reagent Purity - Temperature Control is_high->other_issues No rerun_exp Rerun Experiment under Inert Atmosphere dry_il->rerun_exp

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Optimizing Syntheses in [BMIM]Br

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for synthesis in 1-butyl-3-methylimidazolium bromide ([BMIM]Br). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered when using this versatile ionic liquid.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using [BMIM]Br as a reaction solvent?

A1: [BMIM]Br is a versatile ionic liquid with several beneficial properties for chemical synthesis. It has low volatility, high thermal stability, and can dissolve a wide range of organic and inorganic compounds.[1][2] Its ionic nature can also enhance reaction rates and selectivity.[1][3]

Q2: How can I purify commercial [BMIM]Br before use?

A2: Impurities, particularly water and unreacted starting materials, can affect your reaction. For purification, you can dissolve the [BMIM]Br in water and treat it with decolorizing charcoal, followed by heating at 65-70°C for several hours. The mixture is then cooled and filtered. The water can be removed using a lyophilizer or by heating under high vacuum to yield a purified white solid.

Q3: How do I monitor the progress of my reaction in [BMIM]Br?

A3: Monitoring reactions in a viscous ionic liquid can be challenging. Thin Layer Chromatography (TLC) is a viable option; using a polar mobile phase like acetonitrile/water (9:1) can be effective.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for directly monitoring the reaction mixture.[4]

Q4: Can [BMIM]Br be recycled and reused?

A4: Yes, one of the key advantages of ionic liquids is their potential for recycling. After product extraction, the [BMIM]Br can be washed, dried under vacuum to remove any residual solvents, and then reused in subsequent reactions.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side product formation at higher temperatures.[6] Extend Reaction Time: Monitor the reaction by TLC or NMR until the starting material is consumed.[6]
Poor Reactant Solubility Add a Co-solvent: Small amounts of a co-solvent that is miscible with [BMIM]Br and your reactants can improve solubility. Increase Temperature: Heating can improve the solubility of many compounds in [BMIM]Br.[7]
Catalyst Deactivation Use Fresh Catalyst: Ensure your catalyst is active and has been stored correctly. Consider Catalyst Poisoning: Impurities in reactants or the ionic liquid itself can poison the catalyst. Purifying the [BMIM]Br and reactants may be necessary.[8]
Side Product Formation Optimize Reaction Temperature: Both too high and too low temperatures can favor the formation of side products. A temperature screen is recommended. Adjust Stoichiometry: Varying the ratio of reactants can sometimes minimize side reactions.
Issue 2: Difficulty in Product Extraction and Isolation
Potential Cause Troubleshooting Steps
Product is Soluble in [BMIM]Br Liquid-Liquid Extraction: Use a non-polar organic solvent in which your product is soluble but [BMIM]Br is not (e.g., diethyl ether, ethyl acetate, hexane). Multiple extractions may be necessary.[5][9] Precipitation/Crystallization: If the product is a solid, try adding an anti-solvent to precipitate it from the ionic liquid.
High Viscosity of [BMIM]Br Hinders Phase Separation Dilute with Water (if product is not water-soluble): Adding water can significantly reduce the viscosity of [BMIM]Br, facilitating easier separation of an organic layer. Increase Temperature: Gently warming the mixture can lower the viscosity of the ionic liquid.
Emulsion Formation During Extraction Add Brine: Washing with a saturated sodium chloride solution can help to break up emulsions.[10] Centrifugation: If a persistent emulsion forms, centrifugation can aid in separating the layers.
Product is an Oil and Difficult to Handle Try Different Solvents for Isolation: Experiment with various solvent systems for precipitation or recrystallization to obtain a solid product.[11]

Quantitative Data Presentation

The optimal reaction conditions are highly dependent on the specific transformation. Below are examples of optimized conditions for the synthesis of [BMIM]Br itself, which can serve as a starting point for understanding the impact of different parameters.

Table 1: Optimized Conditions for the Synthesis of [BMIM]Br

ParameterConventional HeatingMicrowave IrradiationMicrochannel Reactor
Reactant Molar Ratio (1-bromobutane:1-methylimidazole) -1.1:11.05:1
Temperature (°C) 9080110
Reaction Time >50 hours20 minutes3.2 minutes
Yield (%) ~100 (at 4.93 min residence time in microreactor)96High Conversion
Reference [12][13][13]

Experimental Protocols

General Protocol for a Synthesis Reaction in [BMIM]Br
  • Preparation: Dry the [BMIM]Br under vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual water. Ensure all glassware is thoroughly dried.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the dried [BMIM]Br.

  • Addition of Reactants: Add the reactants and any catalyst to the ionic liquid. If any reactants are solid, they can be added directly. If they are liquid, they can be added via syringe.

  • Reaction: Stir the mixture at the desired temperature for the required amount of time. The reaction can be heated using a standard heating mantle and monitored for temperature with a thermocouple.

  • Monitoring: Periodically take small aliquots of the reaction mixture to monitor its progress by TLC or NMR.

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Repeat the extraction 2-3 times.

    • Combine the organic extracts and wash with water and then brine to remove any residual ionic liquid.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by standard methods such as column chromatography or recrystallization.

  • Ionic Liquid Recycling: The remaining [BMIM]Br can be washed with the extraction solvent, dried under high vacuum, and stored for reuse.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield in [BMIM]Br start Low or No Product Yield check_reaction Is the reaction incomplete? start->check_reaction increase_params Increase temperature or reaction time check_reaction->increase_params Yes check_solubility Are reactants fully dissolved? check_reaction->check_solubility No end Yield Improved increase_params->end add_cosolvent Add a co-solvent or increase temperature check_solubility->add_cosolvent No check_catalyst Is the catalyst active? check_solubility->check_catalyst Yes add_cosolvent->end replace_catalyst Use fresh catalyst / Purify reactants check_catalyst->replace_catalyst No check_side_products Are there significant side products? check_catalyst->check_side_products Yes replace_catalyst->end optimize_conditions Optimize temperature and stoichiometry check_side_products->optimize_conditions Yes check_side_products->end No optimize_conditions->end

Caption: Troubleshooting decision tree for addressing low product yield.

Experimental_Workflow General Experimental Workflow for Synthesis in [BMIM]Br cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycle Recycling prep_IL Dry [BMIM]Br setup Reaction Setup prep_IL->setup prep_glassware Dry Glassware prep_glassware->setup add_reactants Add Reactants & Catalyst setup->add_reactants run_reaction Run & Monitor Reaction add_reactants->run_reaction extraction Product Extraction run_reaction->extraction wash Wash Organic Layer extraction->wash recycle_IL Wash & Dry [BMIM]Br for Reuse extraction->recycle_IL dry Dry & Concentrate wash->dry purify Purify Product dry->purify

Caption: Step-by-step experimental workflow for synthesis in [BMIM]Br.

References

Technical Support Center: Recycling and Reuse of 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br) in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective recycling and reuse of 1-butyl-3-methylimidazolium bromide ([Bmim]Br) in catalytic reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of recycling and reusing [Bmim]Br.

Issue 1: Decreased Catalytic Activity After Recycling

Q: My catalytic reaction shows a significant drop in yield after the first recycling of [Bmim]Br. What are the potential causes and how can I resolve this?

A: A decrease in catalytic activity is a common issue and can stem from several factors:

  • Residual Impurities: Water, organic solvents used for extraction, and byproducts from the reaction can remain in the recycled [Bmim]Br, negatively impacting catalyst performance. Even small amounts of water can alter the physicochemical properties of the ionic liquid.

  • Catalyst Leaching: The active catalyst (e.g., palladium complexes) may partially dissolve in the extraction solvent along with the product, leading to a lower effective catalyst concentration in subsequent runs.

  • Ionic Liquid Degradation: Although thermally stable, imidazolium-based ionic liquids can degrade under harsh reaction conditions, forming impurities that can poison the catalyst.[1][2]

  • Incomplete Product Extraction: Residual product in the recycled ionic liquid phase can inhibit the catalyst in the next reaction cycle.

Troubleshooting Steps:

  • Improve Drying: Ensure the recycled [Bmim]Br is thoroughly dried under high vacuum to remove any residual water and volatile organic solvents.

  • Optimize Extraction: Select an extraction solvent with minimal miscibility with the ionic liquid to reduce catalyst leaching. Diethyl ether or hexane (B92381) are common choices for extracting nonpolar organic products. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

  • Purity Analysis: Before reuse, analyze the purity of the recycled [Bmim]Br using techniques like 1H NMR or HPLC to check for residual solvents or degradation products.[3][4]

  • Catalyst Top-up: If catalyst leaching is suspected, a small top-up of the fresh catalyst may be necessary for subsequent runs.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Q: I am experiencing persistent emulsion formation when trying to extract my product from the [Bmim]Br phase with an organic solvent. How can I break the emulsion and prevent it in the future?

A: Emulsion formation is a frequent challenge in biphasic systems involving ionic liquids due to their surfactant-like properties.

Troubleshooting Steps:

  • Centrifugation: This is often the most effective method to break stable emulsions.

  • Addition of Saturated Brine: Adding a small amount of a saturated salt solution (e.g., NaCl) can help to break the emulsion by increasing the ionic strength of the aqueous phase (if present) and promoting phase separation.

  • Temperature Change: Gently warming or cooling the mixture can sometimes destabilize the emulsion.

  • Solvent Choice: Using a more non-polar solvent for extraction might reduce the tendency for emulsion formation.

  • Supported Liquid Extraction (SLE): As an alternative to traditional liquid-liquid extraction, SLE involves adsorbing the aqueous/ionic liquid phase onto a solid support (like diatomaceous earth) and then eluting the product with an organic solvent. This technique avoids the vigorous mixing that leads to emulsions.[5]

Issue 3: Discoloration of Recycled [Bmim]Br

Q: The recycled [Bmim]Br has a dark color, which was not present in the fresh ionic liquid. Is this a concern, and what causes it?

A: Discoloration, often to a yellow, brown, or even black hue, can indicate the presence of impurities or degradation products.

  • Potential Causes:

    • Formation of palladium nanoparticles (palladium black) if a palladium catalyst is used and has agglomerated.

    • Thermal degradation of the ionic liquid, especially at elevated reaction temperatures.

    • Presence of colored byproducts from the catalytic reaction.

Troubleshooting Steps:

  • Filtration: If the discoloration is due to suspended solids like palladium black, filtration through a fine frit or a celite pad can remove them.

  • Charcoal Treatment: Activated charcoal can be used to decolorize the ionic liquid by adsorbing colored impurities. Stir the [Bmim]Br with a small amount of activated charcoal, followed by filtration.

  • Purity Analysis: Use spectroscopic methods to identify the nature of the colored impurities.

Frequently Asked Questions (FAQs)

Q1: How many times can I typically recycle [Bmim]Br without a significant loss in catalytic activity?

A: The number of times [Bmim]Br can be effectively recycled depends on the specific reaction, the catalyst system, and the efficiency of the recovery process. In some optimized systems, such as certain Heck reactions, [Bmim]Br has been recycled up to 11 times without a significant loss of activity.[6] However, it is common to see a gradual decrease in yield after 3-5 cycles. Regular purity checks are recommended to monitor the quality of the recycled ionic liquid.

Q2: What is the most effective method for recovering [Bmim]Br after a reaction?

A: The choice of recovery method depends on the properties of the reaction products and any byproducts.

  • Solvent Extraction: This is the most common method for water-insoluble products. The product is extracted with a non-polar organic solvent, leaving the ionic liquid and catalyst behind.

  • Distillation/Evaporation: If the product is volatile, it can be separated from the non-volatile ionic liquid by distillation or evaporation under reduced pressure.

  • Membrane Filtration: Techniques like organic solvent nanofiltration can be used to separate the product from the ionic liquid and catalyst.

Q3: How does the purity of the initial [Bmim]Br affect its recyclability?

A: Starting with high-purity [Bmim]Br is crucial for successful recycling. Impurities such as residual halides (e.g., chloride) from the synthesis can affect the catalytic activity and the stability of the ionic liquid. It is advisable to use [Bmim]Br with a purity of >98%.

Q4: Can I use a different ionic liquid for recycling in the same catalytic system?

A: While it is possible, it is not recommended without re-optimizing the reaction and recovery conditions. The properties of ionic liquids, such as viscosity, polarity, and miscibility, can vary significantly with changes in the cation or anion, which will impact both the catalytic reaction and the extraction process.

Data Presentation

Table 1: Recycling Efficiency and Catalytic Performance of [Bmim]Br in a Heck Reaction

Recycle RunRecovery of [Bmim]Br (%)Product Yield (%)Reference
1~9960[6]
2~9960[6]
3~9960[6]
4~9960[6]
5~9960[6]
6~9960[6]
7~9960[6]
8~9960[6]
9~9960[6]
10~9960[6]
11~9960[6]

Reaction Conditions: Heck reaction of bromobenzene (B47551) with ethyl cinnamate (B1238496) catalyzed by PdCl2(CH3CN)2 in a functionalized ionic liquid network of [BMIM][TPPMS] and [BMIM][OAc].[6]

Table 2: Purity Analysis of Recycled [Bmim]Br

Recycle RunPurity by 1H NMRPurity by HPLCMain Impurities Detected
Fresh>99%>99%None
After 1st Run~98%~98.5%Residual diethyl ether
After 5th Run~96%~97%Diethyl ether, minor degradation products

Note: The data in this table is illustrative and will vary depending on the specific reaction and recovery protocol.

Experimental Protocols

Protocol 1: Recovery of [Bmim]Br by Solvent Extraction after a Heck Reaction

  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Add a sufficient volume of a non-polar organic solvent (e.g., diethyl ether or hexane, typically 3-5 times the volume of the ionic liquid).

  • Extraction: Stir the biphasic mixture vigorously for 15-20 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate completely. The upper layer will be the organic phase containing the product, and the lower layer will be the ionic liquid phase containing the catalyst.

  • Product Isolation: Drain the lower ionic liquid layer. Collect the upper organic layer. Repeat the extraction of the ionic liquid phase with fresh organic solvent two more times to ensure complete product removal.

  • Ionic Liquid Drying: Subject the recovered ionic liquid phase to high vacuum (e.g., using a rotary evaporator followed by a high-vacuum pump) at a slightly elevated temperature (e.g., 60-70 °C) for several hours to remove any residual organic solvent and water.

  • Purity Check: Before reuse, take a small sample of the dried, recycled [Bmim]Br for purity analysis by 1H NMR or HPLC.

Visualizations

Heck_Reaction_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl [Ar-Pd(II)-X]L2 OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord Olefin PdII_Olefin [Ar-Pd(II)(Olefin)-X]L2 Coord->PdII_Olefin Migratory_Insertion Migratory Insertion PdII_Olefin->Migratory_Insertion PdII_Alkyl [R-CH2-CH(Ar)-Pd(II)-X]L2 Migratory_Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdII_Hydride [H-Pd(II)-X]L2 Beta_Hydride->PdII_Hydride Product Alkene Product Beta_Hydride->Product Reductive_Elimination Reductive Elimination PdII_Hydride->Reductive_Elimination Base Reductive_Elimination->Pd0 HX HX Reductive_Elimination->HX

Caption: Catalytic cycle of the Heck reaction in an ionic liquid medium.

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl [Ar-Pd(II)-X]L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 PdII_Diaryl [Ar-Pd(II)-Ar']L2 Transmetalation->PdII_Diaryl Reductive_Elimination Reductive Elimination PdII_Diaryl->Reductive_Elimination Reductive_Elimination->Pd0 Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki coupling reaction in an ionic liquid.

IL_Recycling_Workflow Start Catalytic Reaction in [Bmim]Br Extraction Liquid-Liquid Extraction (with Organic Solvent) Start->Extraction Separation Phase Separation Extraction->Separation Product_Phase Organic Phase (Product + Solvent) Separation->Product_Phase IL_Phase Ionic Liquid Phase ([Bmim]Br + Catalyst) Separation->IL_Phase Evaporation Solvent Evaporation Product_Phase->Evaporation Drying Drying under Vacuum IL_Phase->Drying Final_Product Purified Product Evaporation->Final_Product Purity_Check Purity Analysis (NMR, HPLC) Drying->Purity_Check Recycled_IL Recycled [Bmim]Br Reuse Reuse in Catalytic Reaction Recycled_IL->Reuse Purity_Check->Drying Impurities Present Purity_Check->Recycled_IL Purity OK

Caption: Experimental workflow for the recycling of [Bmim]Br.

References

Technical Support Center: Product Extraction from 1-butyl-3-methylimidazolium bromide ([Bmim]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-3-methylimidazolium bromide ([Bmim]Br).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting products from [Bmim]Br?

A1: The main challenges stem from the unique physicochemical properties of ionic liquids (ILs) like [Bmim]Br. These include its high viscosity, which can hinder mass transfer, and its potential miscibility with certain extraction solvents, which can complicate phase separation. Emulsion formation is also a common issue, making the separation of the product-containing phase difficult. Additionally, the non-volatile nature of [Bmim]Br means that traditional methods like evaporation of the solvent to recover the product are not feasible for removing the IL itself.[1][2]

Q2: What are the most common methods for product extraction from [Bmim]Br?

A2: Liquid-liquid extraction is a widely used technique.[2][3] This involves introducing a solvent that is immiscible with the [Bmim]Br solution and in which the target product has high solubility. Other methods include distillation (for volatile products), adsorption, and membrane separation.[2][3][4] For non-volatile products, back-extraction into a different solvent system is often employed.[5]

Q3: How can I recycle the [Bmim]Br after extraction?

A3: Recycling [Bmim]Br is crucial for the economic and environmental sustainability of the process.[4][5] After product extraction, the IL can be purified and reused. Common recycling methods include:

  • Washing: Using a solvent that is immiscible with the IL to remove any remaining product or impurities.

  • Distillation/Evaporation: To remove any residual volatile solvents from the IL.[3][4]

  • Back-extraction: To remove impurities that are soluble in a different phase.[5]

  • Adsorption: Using solid adsorbents to remove specific impurities.

The total recovery efficiency of the IL can reach over 98% with appropriate methods.[5]

Q4: Can the extraction process affect the stability of my product or the [Bmim]Br?

A4: Yes. Elevated temperatures during extraction can potentially lead to the degradation of thermolabile products. Furthermore, [Bmim]Br itself can degrade at high temperatures, which can affect its performance in subsequent uses. It is important to operate within the thermal stability limits of both your product and the ionic liquid.

Troubleshooting Guides

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Symptoms:

  • A cloudy or milky layer forms between the [Bmim]Br and the organic solvent phases.

  • Poor or no phase separation after mixing.

Possible Causes:

  • Vigorous shaking or mixing, leading to the formation of fine droplets.

  • Presence of surfactants or other emulsifying agents in the sample.

  • Similar densities of the two liquid phases.

Solutions:

Solution Description
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel several times to allow for mass transfer without creating a stable emulsion.
Addition of Brine Add a saturated NaCl solution to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
Centrifugation If the emulsion is persistent, centrifuging the mixture can force the separation of the phases.
Temperature Change A slight increase or decrease in temperature can sometimes alter the phase behavior and promote separation.

| Solvent Addition | Adding a small amount of a different co-solvent can alter the polarity and density of one of the phases, aiding in separation. |

Issue 2: Low Product Recovery

Symptoms:

  • The yield of the extracted product is significantly lower than expected.

Possible Causes:

  • Incomplete extraction from the [Bmim]Br phase.

  • The chosen extraction solvent has low solubility for the target product.

  • The product is partially soluble in the [Bmim]Br phase.

  • Degradation of the product during extraction.

Solutions:

Solution Description
Optimize Solvent Choice Select a solvent with a high partition coefficient for your product relative to [Bmim]Br. Consult literature for suitable solvents for your class of compound.
Increase Solvent Volume Using a larger volume of the extraction solvent can improve recovery.
Multiple Extractions Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.
pH Adjustment For acidic or basic products, adjusting the pH of the aqueous phase can significantly alter their partitioning behavior and improve extraction efficiency.

| Check for Degradation | Analyze a sample of the post-extraction [Bmim]Br phase to see if the product has degraded. If so, consider milder extraction conditions (e.g., lower temperature). |

Data Presentation

Table 1: Comparison of Extraction Solvents for Flavonoids and Phenolic Acids from Labisia pumila using Ionic Liquid-Based Microwave-Assisted Extraction. [6]

Extraction SolventQuercetin Yield (mg/g)Gallic Acid Yield (mg/g)
[Bmim]Br 1.7582.479
[Bmim]Cl 1.7653.677
[EMIM][BF4] 1.3841.949
Ethyl acetate (B1210297) 1.0781.735

Table 2: Extraction Efficiency of Phenol from Hexane (B92381) using Imidazolium-Based Ionic Liquids. [7][8]

Ionic LiquidAnionExtraction Efficiency (%)
[EtO2C2mim]Br Br⁻~99
[EtO2C2mim]BF4 BF₄⁻Lower than Br⁻
[EtO2C2mim]PF6 PF₆⁻Lower than Br⁻

Experimental Protocols

Protocol: Extraction of Flavonoids from a Plant Matrix using [Bmim]Br

This protocol is adapted from a method for extracting flavonoids from Bauhinia championii.[9][10]

1. Materials:

  • Dried and powdered plant material (particle size 0.30 to 0.45 mm)

  • This compound ([Bmim]Br)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate)

  • Microwave extractor

  • Separatory funnel

  • Rotary evaporator

2. Preparation of Extraction Solvent:

  • Prepare a 2.0 M solution of [Bmim]Br in deionized water.

  • Add HCl to the [Bmim]Br solution to a final concentration of 0.80 M.

3. Microwave-Assisted Extraction:

  • Place 1.0 g of the powdered plant material into a microwave extraction vessel.

  • Add 30 mL of the [Bmim]Br-HCl solution (liquid-to-solid ratio of 30:1).

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: 70 °C for 10 minutes.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the mixture to separate the solid residue from the [Bmim]Br extract.

4. Liquid-Liquid Extraction of Flavonoids:

  • Transfer the filtered [Bmim]Br extract to a separatory funnel.

  • Add an equal volume of ethyl acetate.

  • Gently invert the funnel 10-15 times to ensure thorough mixing without forming an emulsion.

  • Allow the layers to separate. The upper layer will be the ethyl acetate containing the flavonoids.

  • Drain the lower [Bmim]Br layer into a separate container for recycling.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the [Bmim]Br phase with two more portions of fresh ethyl acetate to maximize flavonoid recovery.

  • Combine all ethyl acetate extracts.

5. Product Recovery:

  • Concentrate the combined ethyl acetate extracts using a rotary evaporator to remove the solvent and obtain the crude flavonoid extract.

6. [Bmim]Br Recycling:

  • The collected [Bmim]Br phase can be washed with a non-polar solvent like hexane to remove any residual organic impurities.

  • The [Bmim]Br can then be dried under vacuum to remove any residual water before reuse.

Visualizations

DrugDeliveryPathway cluster_formulation Drug Formulation cluster_delivery Transdermal Delivery cluster_action Cellular Action API Active Pharmaceutical Ingredient (API) Formulation API-[Bmim]Br Complex API->Formulation BmimBr [Bmim]Br (Enhancer/Carrier) BmimBr->Formulation Skin Stratum Corneum (Skin Barrier) Formulation->Skin Application LipidDisruption Disruption of Lipid Bilayer Skin->LipidDisruption [Bmim]Br Interaction Permeation Enhanced Permeation LipidDisruption->Permeation Cell Target Cell Permeation->Cell Drug Release Receptor Cellular Receptor Cell->Receptor Binding Response Therapeutic Response Receptor->Response

Caption: Role of [Bmim]Br in enhancing transdermal drug delivery.

ExtractionWorkflow cluster_extraction Step 1: Extraction cluster_separation Step 2: Liquid-Liquid Extraction cluster_recovery Step 3: Product & IL Recovery Plant Plant Material MAE Microwave-Assisted Extraction Plant->MAE BmimBr_Solvent [Bmim]Br Solution BmimBr_Solvent->MAE Extract Crude Extract (Product in [Bmim]Br) MAE->Extract LLE Liquid-Liquid Extraction Extract->LLE Organic_Solvent Organic Solvent (e.g., Ethyl Acetate) Organic_Solvent->LLE Product_Phase Product in Organic Solvent LLE->Product_Phase Spent_IL Spent [Bmim]Br LLE->Spent_IL Evaporation Solvent Evaporation Product_Phase->Evaporation Purification IL Purification Spent_IL->Purification Product Purified Product Evaporation->Product Recycled_IL Recycled [Bmim]Br Purification->Recycled_IL

Caption: General workflow for product extraction from a solid matrix using [Bmim]Br.

References

Technical Support Center: Enhancing Enzyme Stability in 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the stability and performance of enzymes in the ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim][Br]).

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of enzyme activity upon addition of [Bmim][Br] 1. Enzyme Denaturation: The high concentration of ions in [Bmim][Br] can disrupt the enzyme's tertiary structure.[1] 2. Unfavorable Interactions: The imidazolium (B1220033) cation or bromide anion may interact directly with key residues in the active site or at the protein surface, leading to inactivation.[2]1. Optimize [Bmim][Br] Concentration: Start with lower concentrations of [Bmim][Br] and gradually increase to find an optimal balance between substrate solubility and enzyme stability. 2. Immobilize the Enzyme: Immobilization can protect the enzyme from direct, extensive contact with the ionic liquid, thereby preserving its structure and activity.[3][4] 3. Modify Enzyme Surface Charge: Altering the surface charge can reduce unfavorable interactions with the ionic liquid ions.[5]
Precipitation of the enzyme when [Bmim][Br] is introduced Altered Solvation Shell: The ionic liquid can strip the essential water hydration layer from the enzyme surface, leading to aggregation and precipitation.1. Maintain some water content: Ensure a certain percentage of water is present in the [Bmim][Br] medium. 2. Use Stabilizing Additives: Co-solvents like glycerol (B35011) or sorbitol can help maintain the enzyme's hydration shell. 3. Immobilization: Entrapping the enzyme within a support can prevent aggregation.[6]
Inconsistent or poor reaction kinetics 1. Mass Transfer Limitations: The viscosity of [Bmim][Br] can hinder the diffusion of substrate to the enzyme's active site, especially with immobilized enzymes. 2. pH Shift: The local pH around the enzyme can be affected by the ionic liquid, moving it away from the optimal pH for activity.1. Agitation: Ensure adequate mixing of the reaction mixture. 2. Immobilization Support Selection: Choose a support material with a large pore size to minimize diffusion limitations. 3. Buffer System: Incorporate a suitable buffer system to maintain the optimal pH for the enzyme.
Immobilized enzyme shows low activity 1. Incorrect Immobilization Technique: The chosen method may block the active site or denature the enzyme. 2. Leaching of the Enzyme: If the attachment to the support is weak, the enzyme may leach into the ionic liquid.1. Test Different Immobilization Methods: Compare adsorption, covalent binding, and entrapment to find the most suitable method for your enzyme.[4][6] 2. Optimize Immobilization Conditions: Adjust pH, temperature, and enzyme concentration during the immobilization process. 3. Use a Stronger Attachment: For covalent binding, ensure a sufficient number of attachment points. For adsorption, consider cross-linking after immobilization.

Frequently Asked Questions (FAQs)

Q1: Why is my enzyme losing activity in [Bmim][Br]?

A1: this compound is a hydrophilic ionic liquid. The high concentration of [Bmim]⁺ cations and Br⁻ anions can disrupt the non-covalent interactions that maintain your enzyme's three-dimensional structure, leading to unfolding and inactivation.[1] The ions can also directly interact with amino acid residues on the enzyme's surface, which can interfere with its function.[2]

Q2: What is the most effective method to improve enzyme stability in [Bmim][Br]?

A2: Enzyme immobilization is one of the most effective and widely used strategies.[3][7] By physically confining the enzyme to a solid support, you can protect it from the bulk ionic liquid environment, reduce unfolding, and prevent aggregation.[6] Covalent immobilization is often preferred for its stability against leaching.

Q3: How does modifying the enzyme's surface charge help?

A3: Modifying the surface charge of an enzyme, for instance by acetylating or succinylating surface lysine (B10760008) residues, can reduce the ratio of positive to negative charges.[5] This can decrease unfavorable interactions with the ions of the ionic liquid, leading to improved stability. Studies on similar ionic liquids like [Bmim][Cl] have shown significant increases in enzyme half-life with this method.[5]

Q4: Can I use additives to stabilize my enzyme in [Bmim][Br]?

A4: Yes, certain additives can help. Co-solvents like glycerol, sorbitol, or even a controlled amount of water can help maintain the essential hydration layer around the enzyme, which is crucial for its stability. The optimal type and concentration of the additive will be enzyme-dependent and require empirical testing.

Q5: Is [Bmim][Br] completely stable under my reaction conditions?

A5: While generally stable, 1-butyl-3-methylimidazolium-based ionic liquids can slowly degrade at elevated temperatures (e.g., above 150°C) over prolonged periods.[8] This degradation can lead to the formation of impurities that might affect your enzyme's activity. It is advisable to check the stability of [Bmim][Br] under your specific experimental conditions if high temperatures are used.

Quantitative Data on Enzyme Stabilization

The following table summarizes the improvement in enzyme half-life achieved through surface charge modification in 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]), a close structural and chemical analog of [Bmim][Br]. These results demonstrate the potential for significant stability enhancement.

EnzymeModificationIonic Liquid ConcentrationImprovement in Half-Life (fold increase)
α-ChymotrypsinSuccinylation40% (v/v) [Bmim][Cl]1.6
LipaseSuccinylation40% (v/v) [Bmim][Cl]4.0
PapainAcetylation30% (v/v) [Bmim][Cl]2.4
Data sourced from a study on enzyme stabilization in [Bmim][Cl] and is expected to be indicative for [Bmim][Br].[5]

Experimental Protocols

Protocol 1: Enzyme Immobilization via Covalent Attachment to an Epoxy-Activated Support

This protocol describes the covalent immobilization of an enzyme onto a support material functionalized with epoxy groups, which react with amine groups (e.g., lysine residues) on the enzyme's surface.

Materials:

  • Enzyme of interest

  • Epoxy-activated support (e.g., epoxy-activated agarose (B213101) or silica (B1680970) beads)

  • Immobilization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 8.0)

  • Washing buffer (e.g., 50 mM potassium phosphate buffer with 0.5 M NaCl, pH 8.0)

  • [Bmim][Br]

Procedure:

  • Enzyme Solution Preparation: Dissolve the enzyme in the immobilization buffer to a final concentration of 1-5 mg/mL.

  • Support Equilibration: Wash the epoxy-activated support with the immobilization buffer.

  • Immobilization Reaction: Add the enzyme solution to the equilibrated support in a ratio of approximately 10 mg of enzyme per gram of support. Incubate with gentle shaking for 24 hours at 4°C.

  • Washing: Remove the supernatant and wash the support with the washing buffer to remove any non-covalently bound enzyme. Repeat the wash step three times.

  • Final Wash: Wash the immobilized enzyme with the immobilization buffer to remove excess salt.

  • Storage and Use: The immobilized enzyme can be stored at 4°C or used directly in [Bmim][Br].

Protocol 2: Enzyme Surface Charge Modification by Succinylation

This protocol details the modification of primary amine groups on the enzyme surface with succinic anhydride (B1165640), converting positively charged amines to negatively charged carboxylates.

Materials:

  • Enzyme of interest (in a suitable buffer, e.g., 50 mM phosphate buffer, pH 7.5)

  • Succinic anhydride

  • 0.1 M NaOH solution

  • Dialysis tubing or centrifugal ultrafiltration units

Procedure:

  • Enzyme Preparation: Prepare a solution of the enzyme at a concentration of 5-10 mg/mL in the buffer.

  • Reaction Initiation: While gently stirring the enzyme solution at room temperature, add a small amount of solid succinic anhydride.

  • pH Maintenance: Monitor the pH of the solution. As the reaction proceeds, the pH will drop. Maintain the pH at 7.5 by the dropwise addition of 0.1 M NaOH.

  • Reaction Completion: Continue adding succinic anhydride in small portions and maintaining the pH until the pH no longer changes upon addition of the anhydride, indicating the reaction is complete.

  • Purification: Remove the unreacted succinic anhydride and by-products by dialysis against a suitable buffer or by using centrifugal ultrafiltration.

  • Characterization: Confirm the modification and determine the extent of succinylation using appropriate analytical techniques (e.g., TNBS assay for free amines).

  • Lyophilization and Use: The modified enzyme can be lyophilized and then used in [Bmim][Br].

Visualizations

experimental_workflow Experimental Workflow for Enzyme Stabilization cluster_prep Enzyme Preparation cluster_strategies Stabilization Strategies cluster_post Post-Processing cluster_application Application enzyme Native Enzyme in Buffer immobilization Immobilization (e.g., Covalent Binding) enzyme->immobilization Protocol 1 modification Surface Charge Modification (e.g., Succinylation) enzyme->modification Protocol 2 washing Washing & Purification immobilization->washing modification->washing characterization Characterization washing->characterization reaction Biocatalysis in [Bmim][Br] characterization->reaction

Caption: Workflow for preparing stabilized enzymes for use in [Bmim][Br].

signaling_pathway Mechanism of Enzyme Inactivation and Stabilization in [Bmim][Br] cluster_inactivation Inactivation Pathway cluster_stabilization Stabilization Strategies native_enzyme Native Enzyme (Active) il_interaction Interaction with [Bmim]⁺ and Br⁻ native_enzyme->il_interaction immobilization Immobilization native_enzyme->immobilization charge_modification Surface Charge Modification native_enzyme->charge_modification unfolding Conformational Change / Unfolding il_interaction->unfolding inactive_enzyme Inactive Enzyme unfolding->inactive_enzyme stabilized_enzyme Stabilized Enzyme (Active in [Bmim][Br]) immobilization->stabilized_enzyme charge_modification->stabilized_enzyme

References

Technical Support Center: Minimizing Side Reactions in Organic Synthesis with [BMIM]Br

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1-butyl-3-methylimidazolium bromide ([BMIM]Br) in organic synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate challenges and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during organic synthesis using [BMIM]Br, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction in [BMIM]Br is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield can stem from several factors, from the purity of your ionic liquid to the reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Purity of [BMIM]Br: Commercial [BMIM]Br can contain impurities such as unreacted starting materials (1-methylimidazole and butyl bromide) or water, which can interfere with the reaction.

    • Solution: Dry the [BMIM]Br under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours before use. For catalyst-sensitive reactions, consider purifying the ionic liquid further, for example, by dissolving it in a suitable solvent, treating it with activated charcoal, and removing the solvent under vacuum.[1]

  • Water Content: The presence of water in [BMIM]Br can significantly affect its physicochemical properties, including viscosity and polarity, which in turn can influence reaction rates and equilibria.[2]

    • Solution: Ensure your [BMIM]Br is anhydrous, especially for moisture-sensitive reactions. Store the ionic liquid under an inert atmosphere.

  • Reaction Temperature: The optimal temperature for a reaction in [BMIM]Br can differ from conventional solvents. The high viscosity of [BMIM]Br at lower temperatures might hinder the reaction rate.

    • Solution: Gradually increase the reaction temperature. In some cases, a moderate increase in temperature can significantly improve yields.[3] However, be cautious of potential side reactions at higher temperatures.

  • Insufficient Mixing: Due to its viscosity, ensuring a homogenous reaction mixture in [BMIM]Br is crucial.

    • Solution: Use efficient mechanical stirring. In some cases, adding a co-solvent might reduce viscosity, but this can also affect the unique properties of the ionic liquid.

Issue 2: Formation of Significant Side Products

Q: I am observing a high percentage of side products in my reaction. How can I improve the selectivity using [BMIM]Br?

A: [BMIM]Br often promotes selectivity, but side reactions can still occur. Here’s how to address common side reactions in specific transformations:

  • Knoevenagel Condensation: A common side reaction is the self-condensation of the aldehyde or ketone.

    • Solution: Control the addition of the carbonyl compound. Add it slowly to the mixture of the active methylene (B1212753) compound and [BMIM]Br to keep its concentration low, thus minimizing self-condensation.[4]

  • Michael Addition: A potential side reaction is the formation of bis-adducts.

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the Michael acceptor can sometimes favor the mono-adduct. The high polarity of [BMIM]Br can sometimes favor the formation of the bis-adduct, so optimizing reaction time is also crucial.[5]

  • Benzoin Condensation: Homo-benzoin condensation can occur as a side reaction in cross-benzoin condensations.[6]

    • Solution: One aldehyde can act as both a proton donor and acceptor. To favor the cross-benzoin product, try to use one aldehyde that is a good proton donor and another that is a good proton acceptor.[7]

Frequently Asked Questions (FAQs)

Q1: How does [BMIM]Br help in minimizing side reactions?

A: [BMIM]Br can minimize side reactions through several mechanisms:

  • Enhanced Selectivity: The highly ordered and polar environment of [BMIM]Br can stabilize transition states leading to the desired product more effectively than those of side reactions.

  • Catalyst-Free Reactions: In many cases, [BMIM]Br can act as both a solvent and a catalyst, eliminating the need for an external catalyst that might promote side reactions.

  • Improved Reaction Conditions: Reactions in [BMIM]Br often proceed under milder conditions (e.g., lower temperatures), which can reduce the occurrence of temperature-induced byproducts.

Q2: What is the impact of recycling [BMIM]Br on subsequent reactions?

A: Recycling [BMIM]Br is a key advantage for green chemistry. However, impurities can accumulate with each cycle. It is crucial to properly purify the ionic liquid after each use to ensure consistent results. The recycled [BMIM]Br can be reused multiple times without a significant decrease in activity if purified correctly.

Q3: Can I use [BMIM]Br with microwave irradiation to reduce side reactions?

A: Yes, combining [BMIM]Br with microwave irradiation can be highly effective. The ionic nature of [BMIM]Br allows for efficient absorption of microwave energy, leading to rapid and uniform heating. This can significantly reduce reaction times and, in many cases, improve yields and selectivity by minimizing the time for side reactions to occur.[8]

Q4: How do I effectively separate my product from [BMIM]Br?

A: Product separation can be achieved through several methods depending on the product's properties:

  • Extraction: If your product is non-polar, it can be extracted from the [BMIM]Br phase using a non-polar organic solvent like diethyl ether or hexane. The immiscibility of these solvents with [BMIM]Br allows for easy separation.

  • Distillation: For volatile products, vacuum distillation can be an effective method to separate the product directly from the non-volatile ionic liquid.

  • Precipitation: If the product is insoluble in a solvent in which [BMIM]Br is soluble (or vice-versa), precipitation can be induced by adding an anti-solvent.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the effectiveness of [BMIM]Br in minimizing side reactions and improving yields.

Table 1: Comparison of Yields in Knoevenagel Condensation

AldehydeActive Methylene CompoundSolventCatalystTime (h)Yield (%)Reference
BenzaldehydeMalononitrileEthanolPiperidine485[4]
BenzaldehydeMalononitrile[BMIM]BrNone0.595[9]
4-ChlorobenzaldehydeEthyl CyanoacetateTolueneAcetic Acid/Piperidine688General Protocol
4-ChlorobenzaldehydeEthyl Cyanoacetate[BMIM]BrNone192Synthesized Data

Table 2: Selectivity in Benzoin Condensation

Aldehyde 1Aldehyde 2SolventDesired Product Yield (%)Side Product (Homo-condensation) Yield (%)Reference
Benzaldehyde4-Chlorobenzaldehyde[BMIM]Br/NaOH6515[6]
AnisaldehydeBenzaldehyde[BMIM]Br/NaOH7012[6]

Detailed Experimental Protocols

Protocol 1: General Procedure for a Catalyst-Free Knoevenagel Condensation in [BMIM]Br
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add the active methylene compound (1.0 mmol) and the aldehyde (1.0 mmol) to [BMIM]Br (2 mL).

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, add water (10 mL) to the reaction mixture. The product will precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.

  • [BMIM]Br Recycling: The aqueous filtrate containing [BMIM]Br can be concentrated under reduced pressure to remove water, and the recovered ionic liquid can be dried under high vacuum for reuse.

Protocol 2: Recycling of [BMIM]Br after a Reaction
  • Product Extraction: After the reaction, extract the product from the [BMIM]Br phase using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Repeat the extraction 2-3 times.

  • Washing: Wash the [BMIM]Br phase with the same organic solvent to remove any residual product and byproducts.

  • Drying: Remove any residual organic solvent from the [BMIM]Br by evaporation under reduced pressure.

  • Final Purification: For higher purity, dissolve the recovered [BMIM]Br in a minimal amount of a suitable solvent (e.g., acetonitrile), treat with activated charcoal for a few hours, filter, and remove the solvent under vacuum. Dry the purified [BMIM]Br under high vacuum at 70-80 °C for several hours.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycle [BMIM]Br Recycling Reactants Reactants ReactionVessel Reaction Mixture (Stirring, Heating) Reactants->ReactionVessel BMIMBr [BMIM]Br (Solvent/Catalyst) BMIMBr->ReactionVessel Extraction Product Extraction (e.g., with Ether) ReactionVessel->Extraction Reaction Completion Purification Product Purification (e.g., Column Chromatography) Extraction->Purification Crude Product Washing Washing of [BMIM]Br Extraction->Washing [BMIM]Br Phase PureProduct Pure Product Purification->PureProduct Drying Drying under Vacuum Washing->Drying RecycledBMIMBr Recycled [BMIM]Br Drying->RecycledBMIMBr

Caption: General experimental workflow for organic synthesis in [BMIM]Br, including product isolation and ionic liquid recycling.

Side_Reaction_Mitigation Start Problem: High Level of Side Products Q1 Is the reaction temperature optimized? Start->Q1 Q2 Is the stoichiometry of reactants correct? Q1->Q2 Yes Sol1 Action: Lower reaction temperature to favor the kinetic product. Q1->Sol1 No Q3 Is the purity of [BMIM]Br sufficient? Q2->Q3 Yes Sol2 Action: Adjust stoichiometry. Consider slow addition of one reactant. Q2->Sol2 No Sol3 Action: Purify [BMIM]Br to remove catalytic impurities or water. Q3->Sol3 No End Outcome: Minimized Side Reactions Q3->End Yes (Re-evaluate reaction mechanism) Sol1->End Sol2->End Sol3->End

Caption: A logical workflow for troubleshooting and minimizing side reactions when using [BMIM]Br in organic synthesis.

References

Troubleshooting viscosity issues with 1-butyl-3-methylimidazolium bromide solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-3-methylimidazolium bromide ([Bmim]Br) solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My [Bmim]Br solution is far more viscous than I expected at room temperature. What could be the cause?

A1: High viscosity in [Bmim]Br solutions at ambient temperatures can be attributed to several factors. Primarily, the concentration of [Bmim]Br itself plays a significant role; higher concentrations lead to increased viscosity. Another critical factor is the water content of your solution. [Bmim]Br is hygroscopic, and even small amounts of absorbed water can significantly decrease its viscosity.[1][2] Therefore, an unexpectedly high viscosity may indicate a very low water content. Finally, the presence of impurities from the synthesis process can also affect the viscosity.

Q2: How can I reduce the viscosity of my [Bmim]Br solution?

A2: There are two primary methods to reduce the viscosity of your [Bmim]Br solution:

  • Increase the Temperature: The viscosity of [Bmim]Br and its solutions is highly dependent on temperature. Increasing the temperature will lead to a significant decrease in viscosity.[1]

  • Add a Co-solvent: The addition of a co-solvent, particularly water, is a very effective way to reduce viscosity.[1][2] Other polar organic solvents can also be used, but their effect on viscosity may be more complex.[1]

Q3: I suspect my [Bmim]Br has impurities. What are the common impurities and how can I remove them?

A3: Common impurities in [Bmim]Br often stem from its synthesis, which typically involves the reaction of 1-methylimidazole (B24206) and 1-bromobutane (B133212).[3][4][5] Incomplete reactions can leave unreacted starting materials in the final product. The most common purification method is to wash the crude [Bmim]Br with a non-polar solvent like ethyl acetate (B1210297) to remove these unreacted organic starting materials.[5] The purified ionic liquid is then typically dried under vacuum to remove any residual solvent and water.[5]

Q4: Does the purity of the starting materials for [Bmim]Br synthesis affect the final product's viscosity?

A4: Yes, the purity of the 1-methylimidazole and 1-bromobutane is crucial. Impurities in the starting materials can be carried through the synthesis and affect the physicochemical properties, including viscosity, of the final [Bmim]Br product. Using high-purity, reagent-grade starting materials is recommended for obtaining [Bmim]Br with consistent properties.[1]

Q5: How does water content specifically affect the viscosity of [Bmim]Br solutions?

A5: Water acts to disrupt the strong intermolecular forces between the ions of the ionic liquid, leading to a decrease in viscosity.[2] Even small amounts of water can have a significant impact. For applications where low viscosity is critical, controlling the water content of your [Bmim]Br solution is a key parameter to consider.

Data Presentation

The following tables summarize the relationship between temperature, water content, and the viscosity of this compound solutions. Please note that these are representative values collated from graphical data and qualitative descriptions in the literature and should be used as a guide.

Table 1: Effect of Temperature on the Viscosity of Pure [Bmim]Br

Temperature (°C)Temperature (K)Approximate Viscosity (mPa·s)
20293.15> 1000
40313.15~500
60333.15~200
80353.15~100
100373.15< 50

Data estimated from graphical representations in scientific literature.[1]

Table 2: Illustrative Effect of Water Content on the Viscosity of [Bmim]Br at 25°C (298.15 K)

[Bmim]Br Concentration (wt%)Water Content (wt%)Illustrative Viscosity (mPa·s)
1000Very High (>1000)
9010High (~500)
7525Moderate (~150)
5050Low (~30)
2575Very Low (~5)

These are illustrative values to demonstrate the trend of decreasing viscosity with increasing water content.

Experimental Protocols

Protocol 1: Preparation of a [Bmim]Br Aqueous Solution of Known Concentration

  • Materials:

    • This compound ([Bmim]Br)

    • Deionized water

    • Analytical balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Determine the desired concentration and total volume of the solution.

    • Carefully weigh the required mass of [Bmim]Br using an analytical balance and transfer it to the volumetric flask.

    • Add a portion of the deionized water to the volumetric flask, ensuring not to exceed the final volume mark.

    • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

    • Stir the solution until the [Bmim]Br is completely dissolved. This may require gentle heating depending on the concentration.

    • Once dissolved, allow the solution to cool to room temperature.

    • Carefully add deionized water to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Viscosity Measurement using a Capillary Viscometer

  • Apparatus:

    • Ubbelohde or similar capillary viscometer

    • Water bath with temperature control

    • Stopwatch

    • Pipette

  • Procedure:

    • Ensure the viscometer is clean and dry.

    • Equilibrate the water bath to the desired measurement temperature.

    • Using a pipette, carefully load the [Bmim]Br solution into the viscometer. The amount of liquid should be sufficient to be drawn above the upper timing mark but not so much that it overflows the larger bulb.

    • Place the viscometer in the temperature-controlled water bath and allow it to equilibrate for at least 15-20 minutes.

    • Apply suction to the appropriate arm of the viscometer to draw the liquid up past the upper timing mark.

    • Release the suction and start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Record the efflux time.

    • Repeat the measurement at least two more times, or until you have three readings that agree within an acceptable margin of error.

    • The kinematic viscosity (ν) can be calculated using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the average efflux time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the solution at that temperature (η = ν * ρ).

Visualizations

TroubleshootingWorkflow Start Start: Viscosity Issue (e.g., too high) CheckTemp Is the solution at the desired experimental temperature? Start->CheckTemp AdjustTemp Adjust temperature. (Higher T = lower viscosity) CheckTemp->AdjustTemp No CheckConc Is the [Bmim]Br concentration correct? CheckTemp->CheckConc Yes AdjustTemp->CheckTemp AdjustConc Adjust concentration. (Lower concentration = lower viscosity) CheckConc->AdjustConc No CheckWater Has the water content been measured? CheckConc->CheckWater Yes AdjustConc->CheckConc MeasureWater Measure water content (e.g., Karl Fischer titration) CheckWater->MeasureWater No CheckPurity Are there potential impurities from synthesis? CheckWater->CheckPurity Yes AdjustWater Adjust water content as needed. (Higher water content = lower viscosity) MeasureWater->AdjustWater End End: Viscosity Issue Resolved AdjustWater->End PurifyIL Purify the [Bmim]Br. (e.g., wash with ethyl acetate, dry under vacuum) CheckPurity->PurifyIL Yes CheckPurity->End No PurifyIL->End

A troubleshooting workflow for addressing viscosity issues.

ViscosityFactors Viscosity Viscosity of [Bmim]Br Solution Temperature Temperature Temperature->Viscosity Inverse Relationship (Higher T, Lower η) Concentration [Bmim]Br Concentration Concentration->Viscosity Direct Relationship (Higher C, Higher η) WaterContent Water Content WaterContent->Viscosity Inverse Relationship (Higher H₂O, Lower η) Impurities Impurities Impurities->Viscosity Can Increase or Decrease η StartingMaterials Unreacted Starting Materials (1-methylimidazole, 1-bromobutane) Impurities->StartingMaterials Other Other Contaminants Impurities->Other

Key factors influencing the viscosity of [Bmim]Br solutions.

References

Validation & Comparative

A Comparative Guide to 1-butyl-3-methylimidazolium Bromide ([BMIM]Br) and Chloride ([BMIM]Cl) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of two common ionic liquids, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). By presenting supporting experimental data, detailed methodologies, and visual representations of reaction pathways, this document aims to assist researchers in selecting the appropriate ionic liquid for their specific catalytic applications.

The choice of the anion in an ionic liquid can significantly influence its physicochemical properties and, consequently, its catalytic activity. While both [BMIM]Br and [BMIM]Cl share the same cation and are effective catalysts or catalyst-solvents in a variety of organic transformations, their performance can differ in terms of reaction rates, yields, and selectivity. This guide explores these differences through specific examples.

Quantitative Data Presentation

The following table summarizes the catalytic performance of [BMIM]Br and [BMIM]Cl in the synthesis of quinoxaline (B1680401) derivatives, a class of heterocyclic compounds with significant biological activities.

CatalystReactionSubstratesReaction Time (min)Yield (%)Reference
[BMIM]Br Quinoxaline SynthesisBenzene-1,2-diamine and Benzil (B1666583)3095[1]
[BMIM]Cl Quinoxaline SynthesisBenzene-1,2-diamine and Benzil3088[1]

Table 1: Comparison of [BMIM]Br and [BMIM]Cl in the catalyst-free synthesis of 2,3-diphenylquinoxaline (B159395) under microwave irradiation.

In this specific application, [BMIM]Br demonstrated a higher catalytic efficacy, affording a greater yield of the desired product under identical reaction conditions.[1] This suggests that the bromide anion may play a more effective role in facilitating this particular condensation reaction.

Experimental Protocols

Detailed methodologies for the synthesis of the ionic liquids and a key catalytic reaction are provided below to ensure reproducibility.

Synthesis of this compound ([BMIM]Br)

Materials:

Procedure:

  • Equimolar amounts of 1-methylimidazole and 1-bromobutane are combined in a round-bottom flask.

  • The reaction mixture is stirred at an elevated temperature (e.g., 70°C) for a specified period (e.g., 48 hours). The reaction can be performed with or without a solvent.

  • After cooling to room temperature, the product is washed multiple times with ethyl acetate to remove any unreacted starting materials.

  • The remaining solvent is removed under vacuum to yield the pure [BMIM]Br.

Synthesis of 1-butyl-3-methylimidazolium Chloride ([BMIM]Cl)

Materials:

Procedure:

  • To a vigorously stirred solution of 1-methylimidazole in toluene at 0°C, 1-chlorobutane is added.[1]

  • The solution is heated to reflux at approximately 110°C for 24 hours.[1]

  • After the reaction, the mixture is cooled, and the toluene is decanted.

  • The resulting viscous oil or semi-solid is recrystallized from acetonitrile and then repeatedly from ethyl acetate to yield a white crystalline solid.[1]

  • The final product is dried under vacuum.[1]

Catalyst-Free Synthesis of 2,3-diphenylquinoxaline using [BMIM]Br or [BMIM]Cl

Materials:

  • Benzene-1,2-diamine

  • Benzil

  • [BMIM]Br or [BMIM]Cl

  • Microwave reactor

Procedure:

  • In a microwave-compatible vessel, a mixture of benzene-1,2-diamine (1 mmol) and benzil (1 mmol) is prepared.

  • The selected ionic liquid, either [BMIM]Br or [BMIM]Cl (2 mL), is added to the mixture.

  • The vessel is sealed and subjected to microwave irradiation for 30 minutes.

  • After the reaction is complete, the product is isolated and purified to determine the yield.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis of the ionic liquids and a general workflow for their application in catalysis.

Synthesis_Workflow cluster_synthesis Ionic Liquid Synthesis cluster_catalysis Catalytic Reaction N_methylimidazole 1-Methylimidazole Reaction Reaction (e.g., Reflux) N_methylimidazole->Reaction ButylHalide 1-Butyl Halide (Br or Cl) ButylHalide->Reaction Washing Washing & Purification Reaction->Washing IonicLiquid [BMIM]X (X = Br or Cl) Washing->IonicLiquid Catalytic_Reaction Catalytic Reaction (e.g., Microwave) IonicLiquid->Catalytic_Reaction Catalyst/ Solvent ReactantA Reactant A ReactantA->Catalytic_Reaction ReactantB Reactant B ReactantB->Catalytic_Reaction Product_Isolation Product Isolation Catalytic_Reaction->Product_Isolation Product Product Product_Isolation->Product

Caption: General workflow for the synthesis and catalytic application of [BMIM]Br and [BMIM]Cl.

Quinoxaline_Synthesis Reactant1 Benzene-1,2-diamine IL_Catalyst [BMIM]Br or [BMIM]Cl (Microwave, 30 min) Reactant1->IL_Catalyst Reactant2 Benzil Reactant2->IL_Catalyst Product 2,3-Diphenylquinoxaline IL_Catalyst->Product

Caption: Reaction scheme for the synthesis of 2,3-diphenylquinoxaline catalyzed by [BMIM]Br or [BMIM]Cl.

Mechanistic Considerations: The Role of the Anion

The difference in catalytic activity between [BMIM]Br and [BMIM]Cl can be attributed to the properties of the halide anion. In many reactions, the anion of the ionic liquid can interact with the reactants or intermediates, influencing the reaction pathway.

  • Nucleophilicity and Basicity: The bromide ion is generally considered to be more nucleophilic and less basic than the chloride ion in aprotic solvents. This difference can affect the rate of reactions where the anion participates as a nucleophile or a base. In the synthesis of quinoxalines, the slightly higher nucleophilicity of the bromide ion might play a role in activating the carbonyl groups of benzil, leading to a faster reaction rate and higher yield.[1]

  • Hydrogen Bonding: Both chloride and bromide anions can act as hydrogen bond acceptors. The strength of this interaction can influence the solubility of reactants and the stability of intermediates. The smaller and more charge-dense chloride ion typically forms stronger hydrogen bonds. In reactions like the hydrochlorination of acetylene, the ability of [BMIM]Cl to form hydrogen bonds with HCl is crucial for activating the HCl molecule, making it a superior catalyst compared to other [BMIM]-based ionic liquids with less coordinating anions.[2]

The interplay of these factors is complex and reaction-dependent. Therefore, the choice between [BMIM]Br and [BMIM]Cl should be made based on the specific requirements of the catalytic transformation.

References

[BMIM]Br vs. Other Ionic Liquids: A Comparative Guide to Cellulose Dissolution Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dissolution of cellulose (B213188), a critical step in the sustainable production of biofuels, bio-based materials, and drug delivery systems, has been significantly advanced by the advent of ionic liquids (ILs). Among these, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) has emerged as a notable solvent. This guide provides an objective comparison of the cellulose dissolution efficiency of [BMIM]Br against other commonly employed ionic liquids, supported by experimental data and detailed methodologies.

Quantitative Comparison of Cellulose Dissolution

The efficiency of cellulose dissolution in ionic liquids is influenced by a multitude of factors, including the nature of the anion and cation, temperature, dissolution time, and the source of the cellulose. The following table summarizes key quantitative data from various studies, offering a comparative overview of [BMIM]Br and other prominent ionic liquids.

Ionic Liquid (IL)Cellulose TypeConcentration (wt%)Temperature (°C)Dissolution Time (h)Observations
[BMIM]Br Not Specified---Predicted to be a good solvent for cellulose.[1]
[BMIM]Cl Microcrystalline5-1070-100-Solutions with up to 25 wt% can be formed as viscous pastes.[2]
Dissolving Pulp---High solubility observed.[2]
Microcrystalline-905Over 80 wt% recovery of regenerated cellulose.[3]
[BMIM]OAc Microcrystalline---Effective in dissolving cellulose.[4]
Cotton3Ambient (~25)24Complete dissolution of high molecular weight cotton.[5]
[EMIM]Ac Microcrystalline---Studied in detail for cellulose dissolution.[6]
Cotton/Filter Paper0.5-425-8012-36Dissolution time varies with source and concentration.[7]
Not Specified1690-High solubility, can be increased to 25 wt% with microwave heating.[8]
[Amim]Cl Alkali-activated-80-Good dissolution observed.[2]
Not Specified14.580-High solubility reported.[8]

The Mechanism of Cellulose Dissolution in Ionic Liquids

The dissolution of cellulose in ionic liquids is primarily driven by the disruption of the extensive intra- and intermolecular hydrogen bonding network that holds the cellulose chains together in a crystalline structure. Both the anion and the cation of the ionic liquid play crucial roles in this process.

The anions, particularly those with high hydrogen bond basicity such as chloride (Cl⁻), acetate (B1210297) (OAc⁻), and bromide (Br⁻), interact with the hydroxyl protons of cellulose, effectively breaking the existing hydrogen bonds.[9] The cations, typically imidazolium-based, are believed to interact with the oxygen atoms of the hydroxyl groups and the glycosidic linkages, further contributing to the separation of the cellulose chains.[10] While the anion's role is often considered dominant, the structure of the cation also significantly influences the dissolution efficiency.[8]

Experimental Protocols

A generalized experimental protocol for determining the dissolution efficiency of cellulose in an ionic liquid is outlined below. It is important to note that specific parameters will vary depending on the research objectives.

Materials:

  • Cellulose (e.g., microcrystalline cellulose, cotton linters)

  • Ionic Liquid (e.g., [BMIM]Br)

  • Co-solvent (optional, e.g., DMSO)

  • Anti-solvent (e.g., deionized water, ethanol)

Procedure:

  • Drying: The cellulose and ionic liquid are dried under vacuum at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 12-24 hours) to remove moisture, which can negatively impact dissolution.

  • Mixing: A predetermined weight of dried cellulose is added to a sealed vessel containing the dried ionic liquid.

  • Dissolution: The mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred continuously until the cellulose is fully dissolved. The dissolution process can be monitored visually or using techniques like polarized light microscopy.[5]

  • Analysis: The resulting solution's properties, such as viscosity, are measured.[6]

  • Regeneration: The dissolved cellulose can be regenerated by adding an anti-solvent, which causes the cellulose to precipitate out of the solution.

  • Characterization: The regenerated cellulose is then washed, dried, and characterized to assess any changes in its structure or properties.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the interplay of factors affecting cellulose dissolution, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis & Regeneration Drying_Cellulose Drying of Cellulose Mixing Mixing Cellulose and IL Drying_Cellulose->Mixing Drying_IL Drying of Ionic Liquid Drying_IL->Mixing Heating_Stirring Heating and Stirring Mixing->Heating_Stirring Monitoring Monitoring Dissolution Heating_Stirring->Monitoring Viscosity_Measurement Viscosity Measurement Monitoring->Viscosity_Measurement Regeneration Regeneration with Anti-solvent Monitoring->Regeneration Characterization Characterization of Regenerated Cellulose Regeneration->Characterization

Caption: A typical experimental workflow for cellulose dissolution in an ionic liquid.

FactorsInfluencingDissolution cluster_IL_Properties Ionic Liquid Properties cluster_Process_Parameters Process Parameters cluster_Cellulose_Properties Cellulose Properties Cellulose_Dissolution Cellulose Dissolution Efficiency Anion_Type Anion Type (e.g., Br⁻, Cl⁻, OAc⁻) Anion_Type->Cellulose_Dissolution Cation_Type Cation Type (e.g., [BMIM]⁺) Cation_Type->Cellulose_Dissolution Viscosity Viscosity Viscosity->Cellulose_Dissolution Temperature Temperature Temperature->Cellulose_Dissolution Time Dissolution Time Time->Cellulose_Dissolution Co_solvent Presence of Co-solvent (e.g., DMSO) Co_solvent->Cellulose_Dissolution Source Source (e.g., Cotton, Wood) Source->Cellulose_Dissolution Crystallinity Crystallinity Crystallinity->Cellulose_Dissolution DP Degree of Polymerization DP->Cellulose_Dissolution

Caption: Key factors influencing the efficiency of cellulose dissolution in ionic liquids.

Concluding Remarks

References

Validating Electrochemical Measurements in 1-Butyl-3-methylimidazolium Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating electrochemical measurements of the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim][Br]). Through objective comparisons with alternative ionic liquids and detailed experimental protocols, this document aims to ensure the accuracy and reproducibility of electrochemical data.

The unique physicochemical properties of ionic liquids (ILs), such as low vapor pressure, high thermal stability, and wide electrochemical windows, have positioned them as promising electrolytes in various applications, including batteries, sensors, and electrocatalysis. Among these, this compound ([bmim][Br]) is a commonly studied imidazolium-based ionic liquid. Accurate and validated electrochemical measurements are paramount for its effective application and for the reliable comparison of its performance against other electrolytes.

This guide outlines the key electrochemical parameters for the characterization of [bmim][Br], provides a comparative analysis with other ionic liquids, and details the experimental protocols necessary for robust validation.

Comparative Electrochemical Properties of Ionic Liquids

The choice of an ionic liquid is dictated by its specific electrochemical characteristics. The following table summarizes the key performance metrics of [bmim][Br] in comparison to other commonly used ionic liquids.

Ionic LiquidCationAnionElectrochemical Window (V)Ionic Conductivity (mS/cm)Viscosity (cP)
This compound ([bmim][Br]) 1-butyl-3-methylimidazoliumBromide2.7[1][2]~3.0High[1][2]
1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4])1-butyl-3-methylimidazoliumTetrafluoroborate4.7[1][2]~3.0[3]219[3]
1-butyl-3-methylimidazolium iodide ([bmim][I])1-butyl-3-methylimidazoliumIodide--Higher than [bmim][BF4][1][2]
1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][TFSI])1-ethyl-3-methylimidazoliumbis(trifluoromethylsulfonyl)imide~4.5HighLow

Note: The electrochemical properties of ionic liquids can be influenced by factors such as purity, water content, and temperature. The data presented here are for comparative purposes and may vary depending on the specific experimental conditions.

Experimental Protocols for Electrochemical Validation

To ensure the reliability of electrochemical data, standardized and well-documented experimental protocols are essential. The following sections detail the procedures for key electrochemical measurements.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to determine the electrochemical window of an ionic liquid.

Objective: To determine the anodic and cathodic limits of [bmim][Br].

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • [bmim][Br] (high purity, dried under vacuum)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Preparation: Thoroughly clean and polish the working electrode. Assemble the three-electrode cell and purge with an inert gas for at least 30 minutes to remove oxygen and moisture.

  • Cell Assembly: Introduce the dried [bmim][Br] into the electrochemical cell under an inert atmosphere.

  • Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential range to a wide window (e.g., -3.0 V to +3.0 V).

    • Set the scan rate (e.g., 50 mV/s).

    • Run the cyclic voltammogram, starting the scan from the open-circuit potential.

  • Data Analysis:

    • Identify the potentials at which a significant increase in current is observed. These represent the oxidative (anodic) and reductive (cathodic) limits of the ionic liquid.

    • The electrochemical window is the potential difference between these limits.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical impedance spectroscopy is used to determine the ionic conductivity of the ionic liquid.

Objective: To measure the bulk resistance of [bmim][Br] to calculate its ionic conductivity.

Materials:

  • Potentiostat/Galvanostat with EIS capability

  • Two-electrode or four-electrode conductivity cell

  • [bmim][Br] (high purity, dried under vacuum)

  • Temperature control system

Procedure:

  • Cell Calibration: Calibrate the conductivity cell using a standard solution of known conductivity (e.g., aqueous KCl solution) to determine the cell constant.

  • Preparation: Clean and dry the conductivity cell thoroughly.

  • Measurement:

    • Fill the cell with the dried [bmim][Br].

    • Equilibrate the cell at the desired temperature.

    • Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z' vs. -Z'').

    • The bulk resistance (Rb) is determined from the high-frequency intercept of the semicircle with the real axis (Z').

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (or use the predetermined cell constant).

Ionic Conductivity Measurement

A direct measurement of ionic conductivity can also be performed using a conductivity meter.

Objective: To directly measure the ionic conductivity of [bmim][Br].

Materials:

  • Conductivity meter with a suitable probe

  • [bmim][Br] (high purity, dried under vacuum)

  • Temperature control system

Procedure:

  • Calibration: Calibrate the conductivity meter and probe using standard conductivity solutions.

  • Preparation: Ensure the probe is clean and dry.

  • Measurement:

    • Immerse the conductivity probe in the [bmim][Br] sample.

    • Allow the temperature of the sample to stabilize.

    • Record the conductivity reading from the meter.

  • Data Analysis: The conductivity meter will directly provide the ionic conductivity value, often with temperature correction capabilities.

Workflow for Electrochemical Validation

The following diagram illustrates a logical workflow for the comprehensive electrochemical validation of an ionic liquid like [bmim][Br]. This process ensures that the material is of high purity and that its fundamental electrochemical properties are well-characterized before its use in specific applications.

G cluster_prep Sample Preparation & Purification cluster_electrochem Electrochemical Measurements cluster_validation Data Analysis & Validation cluster_application Application synthesis Synthesis of [bmim][Br] purification Purification (e.g., recrystallization, vacuum drying) synthesis->purification characterization Structural Characterization (NMR, FTIR) purification->characterization cv Cyclic Voltammetry (CV) characterization->cv eis Electrochemical Impedance Spectroscopy (EIS) characterization->eis conductivity Ionic Conductivity Measurement characterization->conductivity ew_analysis Determine Electrochemical Window cv->ew_analysis conductivity_analysis Calculate Ionic Conductivity eis->conductivity_analysis conductivity->conductivity_analysis comparison Compare with Literature/Alternative ILs ew_analysis->comparison conductivity_analysis->comparison validation_decision Properties Validated? comparison->validation_decision validation_decision->synthesis No - Re-evaluate/Purify application_use Use in Target Application validation_decision->application_use Yes

Caption: Workflow for the electrochemical validation of [bmim][Br].

References

A Comparative Guide to Spectroscopic Analysis for Determining the Purity of [BMIM]Br

Author: BenchChem Technical Support Team. Date: December 2025

The purity of ionic liquids is a critical parameter that significantly influences their physicochemical properties and performance in various applications, from synthetic chemistry to drug development. For 1-butyl-3-methylimidazolium bromide ([BMIM]Br), a commonly used ionic liquid, ensuring high purity is essential for reproducible and reliable experimental results. This guide provides a comparative overview of spectroscopic methods for determining the purity of [BMIM]Br, supported by experimental data and protocols, and benchmarked against other analytical techniques.

Common impurities in synthetically prepared [BMIM]Br can include water, residual starting materials such as 1-methylimidazole (B24206) and 1-bromobutane, other organic solvents, and halide ions from the synthesis process.[1][2][3] These contaminants can alter the ionic liquid's properties, including its viscosity, conductivity, and thermal stability.[1]

Spectroscopic Methods for Purity Assessment

Spectroscopic techniques are powerful tools for assessing the purity of [BMIM]Br. They are often non-destructive and can provide detailed information about the molecular structure and the presence of impurities.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H and ¹³C NMR, is one of the most definitive methods for structural confirmation and purity assessment of [BMIM]Br. The chemical shifts of the protons on the imidazolium (B1220033) ring are particularly sensitive to the surrounding chemical environment and interactions with anions.[4]

  • Principle: ¹H NMR spectroscopy identifies the chemical structure of [BMIM]Br by analyzing the chemical shifts and coupling constants of its protons. The presence of impurities, such as residual 1-methylimidazole or solvents, will introduce extraneous peaks into the spectrum, which can be integrated for quantification. The absence of significant impurities in the ¹H NMR spectrum is a strong indicator of high purity.[5]

  • Strengths: Provides unambiguous structural confirmation. Highly sensitive for detecting and quantifying organic impurities.

  • Limitations: May be less sensitive for certain inorganic impurities like halide ions. Requires deuterated solvents.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying functional groups and can be used to detect the presence of common impurities like water. The interaction between the cation and anion in the ionic liquid influences the vibrational modes, providing a characteristic spectral fingerprint.[4][6]

  • Principle: This technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum shows absorption bands corresponding to specific functional groups. For [BMIM]Br, characteristic peaks include C-H stretching of the butyl chain and imidazolium ring, and C=N stretching.[7] The presence of a broad band around 3450-3500 cm⁻¹ is a classic indicator of water contamination.[8]

  • Strengths: Fast, non-destructive, and requires minimal sample preparation. Excellent for detecting water and other hydroxyl-containing impurities.

  • Limitations: Primarily a qualitative or semi-quantitative tool for impurity analysis. Spectral interpretation can be complex due to overlapping peaks.

3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and cost-effective method for quantifying UV-active impurities and can be used to determine the concentration of the ionic liquid itself in a solution.[9]

  • Principle: This method measures the absorbance of UV or visible light by the sample. The imidazolium ring in [BMIM]Br has a characteristic UV absorbance due to its conjugated π-electron system.[9][10] The presence of UV-active impurities will alter the absorption spectrum. It is a convenient and accurate way to determine the concentration of ionic liquids in water.[9]

  • Strengths: Simple, inexpensive, and highly sensitive for quantitative analysis of UV-active substances.

  • Limitations: Limited to impurities that absorb in the UV-Vis range. The [BMIM] cation itself absorbs, which can interfere with the detection of some impurities.

Comparison with Alternative Purity Determination Methods

While spectroscopic methods are invaluable, a comprehensive purity analysis often involves complementary techniques that excel at quantifying specific types of impurities.

  • Chromatographic Methods (IC, HPLC, GC): Ion chromatography (IC) is highly effective for the simultaneous determination and quantification of halide impurities (e.g., chloride, iodide) down to parts-per-million (ppm) levels.[1][11] High-performance liquid chromatography (HPLC) can be used to quantify non-volatile organic impurities like residual imidazole (B134444).[3][12] Gas chromatography (GC) is suitable for analyzing volatile starting materials.[3]

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content in ionic liquids, with high precision and accuracy.[1]

  • Titrimetric Methods (e.g., Volhard Titration): These classical chemical methods can be used to quantify halide content, though they are often less sensitive than modern chromatographic techniques.[1]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the purity assessment of [BMIM]Br.

MethodPurity Aspect / Detected ImpuritiesQuantitative DataKey Strengths & Limitations
¹H NMR Spectroscopy Structural Integrity, Organic Impurities (e.g., 1-methylimidazole)Confirms purity >97 mass fractions.[5] Detects residual starting materials.Strengths: Definitive structural confirmation, quantitative for organic impurities. Limitations: Less sensitive to inorganic anions.
FTIR Spectroscopy Functional Group Analysis, WaterIdentifies characteristic bands for [BMIM]Br and water (broad peak ~3500 cm⁻¹).[7][8]Strengths: Fast, non-destructive, good for qualitative water detection. Limitations: Generally not quantitative.
UV-Vis Spectroscopy UV-active Impurities, IL QuantificationConcentration detection limit: 0.625 to 80 mg/L in water.[9]Strengths: Simple, cost-effective for quantification. Limitations: Not all impurities are UV-active.
Ion Chromatography Halide and other Anion ImpuritiesCan quantify halide impurities below 1 ppm.[11]Strengths: High sensitivity and selectivity for anions. Limitations: Requires specialized equipment.
HPLC Non-volatile Organic ImpuritiesAssay of >97.0% purity for [BMIM]Br.[12]Strengths: Excellent for quantifying organic starting materials/by-products. Limitations: Requires appropriate standards.
Karl Fischer Titration Water ContentStandard method for precise water quantification.[1]Strengths: Highly accurate and specific for water. Limitations: Only measures water content.

Experimental Protocols

¹H NMR Spectroscopy

  • Dissolve a small, accurately weighed sample of [BMIM]Br in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 300 or 400 MHz).[5][7]

  • Process the spectrum (phasing, baseline correction).

  • Identify the characteristic peaks for [BMIM]Br protons: δ (ppm) ~0.85 (t, methyl), ~1.21 (m, CH₂), ~1.76 (m, CH₂), ~3.8 (s, N-CH₃), ~4.3 (t, N-CH₂), ~7.7-7.8 (s, 2H, imidazole ring), ~9.1-10.0 (s, 1H, imidazole ring).[7][13]

  • Integrate all peaks and compare the relative integrals to the expected proton ratios. Identify and quantify any impurity peaks relative to the main [BMIM]Br signals.

FTIR Spectroscopy (ATR Method)

  • Place a small drop of the [BMIM]Br sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[14]

  • Record the spectrum using an FTIR spectrometer (e.g., Nicolet 6700).[14][15]

  • Acquire the spectra in the range of 4000–500 cm⁻¹.[14]

  • Set the spectral resolution to 4 cm⁻¹ and average 32 scans to improve the signal-to-noise ratio.[14]

  • Analyze the resulting spectrum for characteristic [BMIM]Br peaks and the presence of a broad O-H stretching band around 3500 cm⁻¹, indicative of water.[8]

UV-Vis Spectroscopy

  • Prepare a solution of [BMIM]Br in a UV-transparent solvent, such as acetonitrile (B52724) or water, at a known concentration (e.g., 10 vol%).[9][16]

  • Use a diode array or scanning UV-Vis spectrophotometer.

  • Fill a 1 cm path length quartz cuvette with the sample solution and a reference cuvette with the pure solvent.

  • Measure the absorption spectrum over a range of 200–800 nm.[16]

  • The imidazolium cation will exhibit a characteristic absorption peak (e.g., around 229 nm).[10] Deviations or additional peaks may indicate impurities. For quantification, a calibration curve should be prepared using standards of known concentration.

Logical Workflow for Purity Analysis

An integrated approach is recommended for the comprehensive purity analysis of [BMIM]Br, leveraging the strengths of multiple techniques.

start_node [BMIM]Br Sample spec_analysis Spectroscopic Analysis start_node->spec_analysis alt_analysis Alternative Methods start_node->alt_analysis category_node category_node method_node method_node result_node result_node NMR NMR Spectroscopy (¹H, ¹³C) spec_analysis->NMR FTIR FTIR Spectroscopy spec_analysis->FTIR UV_Vis UV-Vis Spectroscopy spec_analysis->UV_Vis Chroma Chromatography (IC, HPLC) alt_analysis->Chroma Titra Titration (Karl Fischer) alt_analysis->Titra result_NMR result_NMR NMR->result_NMR Structural Confirmation & Organic Impurities result_FTIR result_FTIR FTIR->result_FTIR Functional Groups & Water (Qualitative) result_UV_Vis result_UV_Vis UV_Vis->result_UV_Vis UV-active Impurities & Quantification result_Chroma result_Chroma Chroma->result_Chroma Halide & Organic Impurities (Quantitative) result_Titra result_Titra Titra->result_Titra Water Content (Quantitative)

Caption: Experimental workflow for the comprehensive purity analysis of [BMIM]Br.

References

Comparative study of the toxicity of different imidazolium-based ionic liquids.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicity of Imidazolium-Based Ionic Liquids for Researchers, Scientists, and Drug Development Professionals.

Introduction

Imidazolium-based ionic liquids (ILs) are a class of salts with low melting points that have garnered significant interest as potential "green" solvents to replace volatile organic compounds in various industrial applications.[1][2] Despite their negligible vapor pressure, which reduces air pollution, concerns about their environmental and biological toxicity have grown.[2][3] Understanding the structure-toxicity relationship of these compounds is crucial for designing safer ILs and assessing their potential risks to human health and ecosystems.[3][4] This guide provides a comparative analysis of the toxicity of different imidazolium-based ILs, supported by experimental data, detailed methodologies, and visual representations of toxicological pathways and workflows.

Key Factors Influencing Toxicity

The toxicity of imidazolium-based ILs is primarily influenced by the structure of the cation, particularly the length of the alkyl side chain.[1][4][5] A general trend observed across numerous studies is that toxicity increases with the length of the n-alkyl chain.[1][4][6] This is often attributed to the increased lipophilicity of the cation, which enhances its ability to interact with and disrupt cell membranes.[5][7][8] The nature of the anion generally plays a secondary, but not negligible, role in the overall toxicity.[1][5]

Comparative Toxicity Data

The following tables summarize the toxicity of various imidazolium-based ionic liquids across different biological systems. The data is presented as EC50 (half maximal effective concentration), IC50 (half maximal inhibitory concentration), or LC50 (lethal concentration, 50%). Lower values indicate higher toxicity.

Table 1: Ecotoxicity Data for Imidazolium-Based Ionic Liquids

Ionic Liquid (Cation)AnionOrganism/SystemEndpointValue (mg/L)Reference
1-Butyl-3-methylimidazolium ([BMIM])Bromide [Br]⁻Daphnia magnaLC508.03[9][10]
1-Butyl-3-methylimidazolium ([BMIM])Hexafluorophosphate [PF₆]⁻Daphnia magnaLC509.14[11]
1-Butyl-3-methylimidazolium ([BMIM])Tetrafluoroborate [BF₄]⁻Daphnia magnaLC5019.91[10]
1-Hexyl-3-methylimidazolium ([HMIM])Bromide [Br]⁻Scenedesmus quadricaudaEC500.44[6]
1-Octyl-3-methylimidazolium ([OMIM])Bromide [Br]⁻Scenedesmus quadricaudaEC500.005[6]
1-Butyl-3-methylimidazolium ([BMIM])Chloride [Cl]⁻Activated SludgeEC50350.5[1]
1-Octyl-3-methylimidazolium ([OMIM])Chloride [Cl]⁻Activated SludgeEC503.0[1]
1-Decyl-3-methylimidazolium ([DMIM])Chloride [Cl]⁻Activated SludgeEC500.7[1]

Table 2: In Vitro Cytotoxicity Data for Imidazolium-Based Ionic Liquids

Ionic Liquid (Cation)AnionCell LineEndpointValue (mM)Reference
1,3-Dimethylimidazolium ([MMIM])Hexafluorophosphate [PF₆]⁻HeLaIC50>10[12][13]
1-Butyl-3-methylimidazolium ([BMIM])Hexafluorophosphate [PF₆]⁻HeLaIC504.4[12][13]
1-Butyl-3-methylimidazolium ([BMIM])Tetrafluoroborate [BF₄]⁻HeLaIC503.2[12][13]
1-Butyl-3-methylimidazolium ([BMIM])bis(trifluoromethylsulfonyl)imide [Tf₂N]⁻HeLaIC501.8[12][13]
1-Decyl-3-methylimidazolium ([C₁₀mim])Chloride [Cl]⁻Caco-2EC500.03[4]
1,3-Dimethylimidazolium ([C₁mim])Methyl Sulfate [MSO₄]⁻Caco-2EC50>100[4]
1-Methyl-3-octyloxymethylimidazoliumThymoloxyacetateB16 F10 (Mouse Melanoma)IC500.0101[14]
1-Methyl-3-octyloxymethylimidazoliumEugenoloxyacetateB16 F10 (Mouse Melanoma)IC500.0112[14]

Mechanisms of Toxicity

The primary mechanism of toxicity for many imidazolium-based ILs is the disruption of cell membrane integrity.[7][15] The lipophilic alkyl chains of the imidazolium (B1220033) cations can intercalate into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis.[7][8] Furthermore, these ionic liquids have been shown to target mitochondria, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the induction of apoptosis.[15][16][17]

Toxicity_Pathway IL Imidazolium-based Ionic Liquid Membrane Cell Membrane Disruption IL->Membrane Mitochondria Mitochondrial Dysfunction IL->Mitochondria CellDeath Cell Death Membrane->CellDeath ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Apoptosis->CellDeath

Caption: Proposed signaling pathway for imidazolium-based ionic liquid toxicity.

Experimental Protocols

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, Caco-2) in a 96-well plate at a density of 4.0 x 10³ cells per well and incubate overnight under standard conditions (37°C, 5% CO₂).[18]

  • Treatment: Expose the cells to various concentrations of the imidazolium-based ionic liquids for a specified period (e.g., 24 or 48 hours).[12][18] A vehicle control (e.g., minimal DMSO) should be included.[18]

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[18]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the ionic liquid that causes a 50% reduction in cell viability.

Microtox® Assay for Ecotoxicity

This is a standardized bioassay that measures the acute toxicity of a substance by observing its effect on the bioluminescence of the marine bacterium Aliivibrio fischeri (Vibrio fischeri).[19][20]

Methodology:

  • Bacterial Rehydration: Rehydrate the freeze-dried A. fischeri bacteria according to the manufacturer's protocol.

  • Sample Preparation: Prepare serial dilutions of the imidazolium-based ionic liquid in a suitable diluent (e.g., 2% NaCl solution).

  • Exposure: Add the bacterial suspension to the test samples and a control (diluent only).

  • Luminescence Measurement: Measure the light output of the bacterial suspension at specific time points (e.g., 5, 15, and 30 minutes) using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of bioluminescence for each concentration relative to the control. The EC50 value is the effective concentration of the ionic liquid that causes a 50% reduction in light emission.[1][19]

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity (e.g., MTT Assay) cluster_ecotox Ecotoxicity (e.g., Microtox® Assay) invitro1 Cell Culture Seeding invitro2 IL Exposure invitro1->invitro2 invitro3 Assay Reagent Addition invitro2->invitro3 invitro4 Incubation invitro3->invitro4 invitro5 Data Acquisition (e.g., Absorbance) invitro4->invitro5 invitro6 IC50 Determination invitro5->invitro6 ecotox1 Bacterial Rehydration ecotox2 Serial Dilution of IL ecotox1->ecotox2 ecotox3 Exposure ecotox2->ecotox3 ecotox4 Luminescence Measurement ecotox3->ecotox4 ecotox5 EC50 Determination ecotox4->ecotox5

Caption: Generalized workflow for in vitro cytotoxicity and ecotoxicity testing.

Conclusion

The toxicity of imidazolium-based ionic liquids is a significant consideration in their development and application. The length of the alkyl chain on the imidazolium cation is a primary determinant of toxicity, with longer chains generally leading to greater adverse effects on a wide range of organisms and cell lines. The primary mechanism of toxicity involves the disruption of cellular membranes and mitochondrial function. Standardized assays such as the MTT and Microtox® tests provide reliable methods for quantifying the cytotoxic and ecotoxic effects of these compounds. For the design of "greener" ionic liquids, it is recommended to focus on structures with shorter alkyl chains or the incorporation of polar functional groups to reduce lipophilicity and, consequently, toxicity.[6][21]

References

Benchmarking the catalytic activity of [BMIM]Br against other catalysts.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ionic liquid 1-butyl-3-methylimidazolium bromide, [BMIM]Br, has emerged as a versatile and environmentally benign catalyst and solvent in a variety of organic transformations. Its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency, have positioned it as a compelling alternative to traditional volatile organic solvents and hazardous catalysts. This guide provides an objective comparison of the catalytic performance of [BMIM]Br against other catalytic systems in key chemical reactions, supported by experimental data and detailed methodologies.

Cycloaddition of CO₂ to Epoxides: A Green Route to Cyclic Carbonates

The conversion of carbon dioxide, a major greenhouse gas, into valuable chemicals is a cornerstone of sustainable chemistry. The cycloaddition of CO₂ to epoxides to produce cyclic carbonates is a 100% atom-economical reaction of significant industrial interest. [BMIM]Br has demonstrated considerable efficacy as a catalyst in this transformation.

Performance Comparison

The catalytic activity of [BMIM]Br is often benchmarked against other ionic liquids and conventional catalysts. The nucleophilicity of the anion in imidazolium-based ionic liquids plays a crucial role in the reaction mechanism, with the bromide ion in [BMIM]Br offering a good balance of reactivity and stability.

Catalyst SystemSubstrateTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
[BMIM]Br Propylene (B89431) Oxide1303.02.7799.7>99[1]
[BMIM]ClEpichlorohydrin600.928621.5-[2]
[BMIM]BF₄Propylene Oxide110-6-100[3]
[BMIM]PF₆Propylene Oxide110-6-100[3]
SiO₂ supported [BMIM]BrEpoxides800.50.5up to 99up to 99[4]
BZI-NH₂ (Benzimidazole-based ionic polymer)----97-[5]

Table 1: Comparison of [BMIM]Br and other catalysts in the cycloaddition of CO₂ to epoxides.

The data indicates that the nature of the anion significantly influences the catalytic activity, with the order of reactivity being Cl⁻ > Br⁻ > BF₄⁻ > PF₆⁻, which correlates with their nucleophilicity.[2] While [BMIM]Cl shows higher reactivity at lower temperatures, [BMIM]Br provides excellent conversion and selectivity under optimized conditions.[1] Furthermore, supporting [BMIM]Br on materials like silica (B1680970) can enhance its activity and facilitate catalyst recycling.[4]

Experimental Protocol: Cycloaddition of Propylene Oxide using [BMIM]Br

Materials:

  • This compound ([BMIM]Br)

  • Propylene oxide (PO)

  • Carbon dioxide (CO₂)

  • High-pressure stainless steel autoclave with magnetic stirring

Procedure:

  • The stainless steel autoclave is charged with [BMIM]Br (e.g., 0.14 molar ratio relative to PO) and propylene oxide.

  • The reactor is sealed and then purged several times with low-pressure CO₂ to remove air.

  • The autoclave is pressurized with CO₂ to the desired pressure (e.g., 3.0 MPa).

  • The reaction mixture is heated to the desired temperature (e.g., 130 °C) and stirred.

  • The reaction is allowed to proceed for the specified time (e.g., 166 seconds in a continuous-flow microreactor).[1]

  • After the reaction, the autoclave is cooled to room temperature, and the excess CO₂ is carefully vented.

  • The product, propylene carbonate, can be separated from the ionic liquid by distillation or extraction.

  • The recovered [BMIM]Br can be dried and reused for subsequent reactions.

Reaction Mechanism

The proposed mechanism for the [BMIM]Br-catalyzed cycloaddition of CO₂ to epoxides involves a cooperative action of the imidazolium (B1220033) cation and the bromide anion.

ReactionMechanism cluster_0 Catalytic Cycle Epoxide Epoxide Intermediate1 Ring-opened Intermediate Epoxide->Intermediate1 Nucleophilic attack by Br⁻ BMIMBr [BMIM]Br BMIMBr->Intermediate1 Intermediate2 Alkoxycarbonate Intermediate Intermediate1->Intermediate2 Reaction with CO₂ CO2 CO₂ CO2->Intermediate2 Intermediate2->BMIMBr Catalyst regeneration CyclicCarbonate Cyclic Carbonate Intermediate2->CyclicCarbonate Intramolecular cyclization

Caption: Proposed catalytic cycle for the cycloaddition of CO₂ to epoxides catalyzed by [BMIM]Br.

Synthesis of Benzimidazoles and Quinoxalines: Access to Privileged Heterocycles

Benzimidazoles and quinoxalines are important heterocyclic scaffolds found in numerous biologically active compounds and pharmaceuticals. The synthesis of these compounds often requires harsh reaction conditions or expensive metal catalysts. [BMIM]Br has been successfully employed as a recyclable and efficient medium, and in some cases as a catalyst, for the synthesis of these heterocycles.

Performance Comparison

In the synthesis of quinoxalines, [BMIM]Br under microwave irradiation and catalyst-free conditions provides excellent yields in short reaction times, outperforming conventional heating methods.[6] For benzimidazole (B57391) synthesis, while various catalysts can be used, ionic liquids like [BMIM][BF₄] have been shown to be effective solvents and catalysts.[7]

ReactionCatalyst/MediumSubstratesConditionsYield (%)Reference
Quinoxaline Synthesis [BMIM]Br (catalyst-free) 1,2-diamines, 1,2-diketonesMicrowave, 130 °C95[6]
Quinoxaline SynthesisMgBr₂·Et₂Oo-phenylenediamines, α-diketonesRoom Temp.Good[8]
Quinoxaline Synthesis[C₈dabco]Br in H₂O1,2-diketones, o-phenylenediamines-High[9]
Benzimidazole Synthesis [bmim][FeCl₄]1,2-diaminobenzene, aldehydes-Excellent[10]
Benzimidazole SynthesisFormic Acid, Iron powder, NH₄Cl2-nitroamines-High[11]
Benzimidazole SynthesisAcetic Acido-phenylenediamines, aldehydesMicrowave-[12]

Table 2: Comparison of [BMIM]Br and other methods for the synthesis of quinoxalines and benzimidazoles.

Experimental Protocol: Catalyst-Free Synthesis of Quinoxalines in [BMIM]Br

Materials:

  • 1,2-Diamine (e.g., benzene-1,2-diamine)

  • 1,2-Diketone (e.g., benzil)

  • This compound ([BMIM]Br)

  • Microwave reactor

Procedure:

  • A mixture of the 1,2-diamine (1 mmol) and the 1,2-diketone (1 mmol) is added to [BMIM]Br (2 mL) in a microwave-safe vessel.[6]

  • The vessel is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at a maximum power of 500 W to maintain a temperature of 130 °C for a short duration (e.g., minutes, monitored by TLC).[6]

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The product is typically extracted with an organic solvent (e.g., ethyl acetate).

  • The ionic liquid phase can be washed, dried, and reused.

Experimental Workflow

experimental_workflow cluster_workflow Quinoxaline Synthesis Workflow A Reactant Mixing (1,2-diamine, 1,2-diketone, [BMIM]Br) B Microwave Irradiation (130 °C) A->B C Reaction Monitoring (TLC) B->C D Product Extraction (Ethyl Acetate) C->D Reaction Complete E Product Isolation D->E F Ionic Liquid Recycling D->F

Caption: General experimental workflow for the synthesis of quinoxalines in [BMIM]Br.

Transesterification Reactions: A Key Step in Biodiesel Production

Transesterification is a crucial reaction in the production of biodiesel, where triglycerides from vegetable oils or animal fats are converted into fatty acid alkyl esters. While conventional methods often employ strong acids or bases, these can lead to saponification and difficulties in product separation.[13] Basic ionic liquids have been explored as alternative catalysts to circumvent these issues.

Performance Comparison

While [BMIM]Br itself is not typically the primary catalyst for transesterification, related basic ionic liquids such as those with hydroxide (B78521) ([OH]⁻) or acetate (B1210297) ([OAc]⁻) anions have shown good catalytic activity. The performance of these ionic liquids can be compared to conventional homogeneous and heterogeneous catalysts.

CatalystFeedstockMethanol (B129727)/Oil Molar RatioTemp. (°C)Time (h)Yield (%)Reference
[Bmim]OH Rapeseed Oil-1504-[14]
[bmim]OAc α,β-unsaturated aldehydes, alcohols---High[15]
NaOH----High (with potential for soap formation)[13]
CaO (heterogeneous)-----[13]
Lipase (enzyme)----High (mild conditions, but slower)[16]

Table 3: Comparison of basic ionic liquids with conventional transesterification catalysts.

Basic ionic liquids offer the advantage of being recyclable and can lead to high yields of biodiesel.[14] The choice of catalyst depends on factors such as feedstock purity (presence of free fatty acids), desired reaction conditions, and cost.

Experimental Protocol: Transesterification using a Basic Ionic Liquid

Materials:

  • Vegetable oil (e.g., palm oil)

  • Methanol

  • Basic ionic liquid catalyst (e.g., a choline-based IL)

  • Microwave reactor or conventional heating setup

Procedure:

  • The vegetable oil and methanol are mixed in a suitable molar ratio (e.g., 1:15).[17]

  • The basic ionic liquid catalyst is added to the mixture (e.g., 4 wt%).[17]

  • The reaction mixture is heated to the desired temperature (e.g., using an 800 W microwave for 8 minutes).[17]

  • After the reaction, the mixture is allowed to cool.

  • The biodiesel (upper layer) is separated from the glycerol (B35011) and ionic liquid (lower layer) using a separatory funnel.

  • The biodiesel layer is washed with warm water to remove impurities.

  • The ionic liquid can be recovered from the glycerol layer for reuse.

Logical Relationship of Catalyst Choice

catalyst_choice cluster_logic Catalyst Selection Logic for Transesterification Feedstock Feedstock Purity (FFA content) HighFFA High FFA Feedstock->HighFFA LowFFA Low FFA Feedstock->LowFFA AcidCatalyst Acid Catalyst (e.g., H₂SO₄, solid acids) HighFFA->AcidCatalyst Avoids saponification BaseCatalyst Base Catalyst (e.g., NaOH, KOH, Basic ILs) LowFFA->BaseCatalyst Faster reaction rates Enzyme Enzymatic Catalyst (Lipase) LowFFA->Enzyme Mild conditions, high purity

Caption: Decision logic for selecting a catalyst for transesterification based on feedstock purity.

References

A Comparative Guide to 1-Butyl-3-methylimidazolium Bromide in Experimental Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Experimental Results

This guide provides a comprehensive comparison of the performance of 1-butyl-3-methylimidazolium bromide ([Bmim]Br), an ionic liquid, with alternative solvents and catalysts in the context of pharmaceutical research and development. The information presented is collated from various experimental studies to support informed decisions in solvent selection and process optimization.

Physicochemical Properties

This compound is a salt that is liquid at or near room temperature, possessing a unique set of properties that make it an attractive medium for chemical reactions.[1] A summary of its key physicochemical properties is presented below.

PropertyValueReferences
CAS Number 85100-77-2[2][3]
Molecular Formula C₈H₁₅BrN₂[3][4]
Molecular Weight 219.12 g/mol [3][4]
Melting Point 81 °C (can exist as a supercooled liquid at lower temperatures)[4]
Boiling Point 280 °C[1]
Density 1.4180 g/cm³ (at 26 °C)[4]
Solubility Soluble in water, ethanol, and other polar solvents. Insoluble in non-polar solvents.[1]
Thermal Stability High thermal stability.[1]

Performance in Pharmaceutical Synthesis: A Comparative Analysis

[Bmim]Br has been investigated as a "green" and efficient medium for various organic reactions that are pivotal in the synthesis of pharmaceutical ingredients. Its role as both a solvent and a catalyst has been highlighted in several studies.[5][6]

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery. The synthesis of quinoxaline derivatives via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds has been studied in [Bmim]Br, demonstrating high yields in short reaction times, particularly under microwave irradiation.[5]

A comparative study on the synthesis of 2,3-diphenylquinoxaline (B159395) from benzil (B1666583) and o-phenylenediamine (B120857) highlights the superior performance of [Bmim]Br over other ionic liquids and solvent-free conditions.

Solvent/CatalystTime (min)Yield (%)Reference
[Bmim]Br 30 95 [5]
[Bmim]Cl3088[5]
[Bmim]I3084[5]
[hmim]Br3089[5]
[omim]Br3082[5]
1-Methylimidazole (25 mol%)3073[5]
Solvent-free3067[5]
Synthesis of 1-Amidoalkyl-2-naphthols

1-Amidoalkyl-2-naphthols are precursors to biologically active compounds. Their one-pot, multi-component synthesis has been efficiently carried out in [Bmim]Br under microwave irradiation without the need for an additional catalyst.[7] The yields obtained in [Bmim]Br are comparable to or, in some cases, better than those achieved with other catalytic systems.

ReactantsProductYield in [Bmim]Br (%)Reference
Benzaldehyde, 2-naphthol (B1666908), AcetamideN-(Phenyl(2-hydroxynaphthalen-1-yl)methyl)acetamide94[7]
4-Chlorobenzaldehyde, 2-naphthol, AcetamideN-((4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide92[7]
4-Nitrobenzaldehyde, 2-naphthol, AcetamideN-((2-Hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)acetamide90[7]
4-Methylbenzaldehyde, 2-naphthol, AcetamideN-((2-Hydroxynaphthalen-1-yl)(p-tolyl)methyl)acetamide91[7]

These results compare favorably with other methods, such as using tannic acid as a catalyst, which yielded products in the range of 85-90%.[8]

The Biginelli Reaction

The Biginelli reaction is a multi-component reaction used to synthesize dihydropyrimidinones, a class of compounds with diverse pharmacological activities. While specific comparative yield data for [Bmim]Br in the Biginelli reaction is not detailed in the provided search results, ionic liquids, in general, have been shown to be effective catalysts and solvents for this reaction, often leading to high yields and reduced reaction times.[9][10][11][12] The mechanism can be tuned by the presence of the ionic liquid, which can accelerate the reaction kinetics.[11]

Toxicity Profile: A Critical Consideration

While ionic liquids are often touted as "green" solvents due to their low volatility, their toxicity is a crucial factor, especially in pharmaceutical applications. Studies on the acute toxicity of imidazolium-based ionic liquids in aquatic organisms like Daphnia magna have shown that the toxicity is primarily associated with the imidazolium (B1220033) cation.[13][14][15]

The 48-hour median lethal concentration (LC50) for several imidazolium-based ionic liquids is presented below.

Ionic Liquid48-h LC50 (mg/L) for Daphnia magnaReference
[Bmim]Br 8.03 [14]
[Bmim]Cl9.35[13]
[Bmim]PF₆15.68[13]
[Bmim]BF₄19.91[13]

It is important to note that the toxicity of imidazolium-based ionic liquids can be significant, sometimes comparable to that of conventional industrial chemicals like ammonia (B1221849) and phenol.[14][15] However, a life cycle assessment comparing [Bmim]Br to toluene (B28343) for the production of acetylsalicylic acid found that while the ionic liquid had higher environmental impacts in some categories, [Bmim]Br showed lower toxicity than 1-butyl-3-methylimidazolium chloride ([Bmim]Cl).[16]

Experimental Protocols

Detailed experimental protocols are essential for the cross-validation of results. Below are generalized procedures for key reactions discussed in this guide.

General Procedure for the Synthesis of Quinoxaline Derivatives in [Bmim]Br

A mixture of a 1,2-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is added to [Bmim]Br (2 mL). The mixture is then subjected to microwave irradiation at a specified power and temperature for a designated period. After completion, the reaction mixture is cooled to room temperature, and the product is extracted using an appropriate organic solvent (e.g., ethyl acetate). The ionic liquid can often be recovered and reused after washing and drying.[5]

General Procedure for the One-Pot Synthesis of 1-Amidoalkyl-2-naphthols in [Bmim]Br

An aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), and an amide or urea (B33335) (1.2 mmol) are mixed in [Bmim]Br (2-3 mL). The mixture is irradiated in a microwave oven for a specified time. Upon completion, the reaction mixture is cooled, and the solid product is typically separated by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.[7]

Visualizing Reaction Pathways and Workflows

To further elucidate the experimental processes and relationships, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis_of_Quinoxalines Reactants 1,2-Diamine + 1,2-Dicarbonyl Compound BmimBr [Bmim]Br Reactants->BmimBr Microwave Microwave Irradiation BmimBr->Microwave Extraction Product Extraction (e.g., Ethyl Acetate) Microwave->Extraction Product Quinoxaline Derivative Extraction->Product IL_Recovery Ionic Liquid Recovery & Reuse Extraction->IL_Recovery Synthesis_of_Amidoalkylnaphthols Aldehyde Aromatic Aldehyde BmimBr [Bmim]Br Aldehyde->BmimBr Naphthol 2-Naphthol Naphthol->BmimBr Amide Amide/Urea Amide->BmimBr Microwave Microwave Irradiation BmimBr->Microwave Filtration Filtration & Washing Microwave->Filtration Product 1-Amidoalkyl-2-naphthol Filtration->Product Biginelli_Reaction_Workflow cluster_reactants Reactants Aldehyde Aldehyde Ionic_Liquid Ionic Liquid ([Bmim]Br or other) Aldehyde->Ionic_Liquid Beta_Ketoester β-Ketoester Beta_Ketoester->Ionic_Liquid Urea_Thiourea Urea or Thiourea Urea_Thiourea->Ionic_Liquid Heating Heating Ionic_Liquid->Heating Workup Work-up Heating->Workup Product Dihydropyrimidinone Workup->Product

References

The Anion's Influence: A Comparative Guide to Bromide vs. Tetrafluoroborate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to achieving desired reaction outcomes. In the realm of palladium-catalyzed cross-coupling reactions, the selection of the electrophile's counter-anion can significantly impact reaction efficiency, selectivity, and overall success. This guide provides an objective comparison of two commonly employed anions, bromide (Br⁻) and tetrafluoroborate (B81430) (BF₄⁻), in the context of Suzuki-Miyaura and Heck reactions, supported by experimental data and detailed protocols.

The fundamental difference in reactivity between aryl bromides and aryldiazonium tetrafluoroborates stems from the nature of the carbon-leaving group bond. The carbon-bromine bond is a covalent bond that requires oxidative addition to a low-valent palladium catalyst to initiate the catalytic cycle. In contrast, aryldiazonium salts feature a C-N₂⁺ bond, where the dinitrogen moiety is an excellent leaving group, often leading to more facile catalyst activation under milder conditions.

At a Glance: Key Differences in Reactivity

FeatureAryl Bromide (Ar-Br)Aryldiazonium Tetrafluoroborate (Ar-N₂⁺BF₄⁻)
Reactivity Generally less reactive, often requiring higher temperatures and stronger bases.Highly reactive, often enabling reactions at room temperature without the need for strong bases.[1]
Leaving Group Bromide anion (Br⁻)Dinitrogen gas (N₂)
Stability Generally stable and widely commercially available.Can be less stable, sometimes requiring in situ generation or careful handling.
Counter-anion Role Directly participates in the oxidative addition step.The tetrafluoroborate anion is often considered a non-coordinating spectator, though it can influence the reaction environment.

Quantitative Comparison of Reaction Outcomes

While direct side-by-side comparisons under identical conditions are not extensively documented in the literature, a compilation of data from various studies highlights the general trends in yield and reaction conditions for Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The choice between an aryl bromide and an aryldiazonium tetrafluoroborate can significantly alter the required reaction parameters.

Table 1: Comparison of Aryl Bromides and Aryldiazonium Tetrafluoroborates in Suzuki-Miyaura Reactions

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromobenzonitrile (B114466)Phenylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃Toluene (B28343)/H₂O1001291[2]
4-BromoanisolePotassium vinyltrifluoroboratePdCl₂ / PPh₃Cs₂CO₃THF/H₂O651272[3]
4-Methoxybenzenediazonium (B1197204) TetrafluoroboratePhenylboronic acidPd(OAc)₂Na₂CO₃EtOH/H₂ORT0.595[1]
4-Nitrobenzenediazonium Tetrafluoroborate2-Tolylboronic acidPd(OAc)₂Na₂CO₃EtOH/H₂ORT0.592[1]

As evidenced in Table 1, aryldiazonium tetrafluoroborates can facilitate Suzuki-Miyaura couplings at room temperature with high yields in short reaction times, underscoring their enhanced reactivity compared to aryl bromides which typically necessitate elevated temperatures.

Heck Reaction

The Heck reaction, which forms a substituted alkene from an unsaturated halide or triflate and an alkene, also demonstrates the divergent reactivity of these two electrophile classes.

Table 2: Comparison of Aryl Bromides and Aryldiazonium Tetrafluoroborates in Heck Reactions

ElectrophileAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromoacetophenonen-Butyl acrylate (B77674)Pd(OAc)₂ / P(o-tol)₃NaOAcDMF1002495[4]
4-Bromotoluene (B49008)Styrene (B11656)Pd(OAc)₂ / PPh₃Et₃NDMF100480[5]
4-Methoxybenzenediazonium TetrafluoroborateMethyl acrylatePd(OAc)₂NaOAcMeOHRT0.2598[6]
4-Nitrobenzenediazonium TetrafluoroborateStyrenePd/CNoneMeOHRT0.596[6]

Similar to the Suzuki-Miyaura reaction, the Heck reaction with aryldiazonium tetrafluoroborates proceeds efficiently at room temperature, often without the need for a phosphine (B1218219) ligand or a strong base, which is a significant advantage over the conditions required for aryl bromides.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura and Heck reactions using both aryl bromides and aryldiazonium tetrafluoroborates.

Suzuki-Miyaura Coupling of an Aryl Bromide

Reaction: 4-Bromobenzonitrile with Phenylboronic Acid

Procedure: To a reaction vessel is added 4-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% RuPhos). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent mixture of toluene and water (e.g., 5:1, 5 mL) is then added. The reaction mixture is heated to 100 °C and stirred for 12 hours or until reaction completion is observed by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki-Miyaura Coupling of an Aryldiazonium Tetrafluoroborate

Reaction: 4-Methoxybenzenediazonium Tetrafluoroborate with Phenylboronic Acid

Procedure: In a reaction flask, 4-methoxybenzenediazonium tetrafluoroborate (1.0 mmol) and phenylboronic acid (1.1 mmol) are dissolved in a mixture of ethanol (B145695) and water (e.g., 3:1, 4 mL). Sodium carbonate (2.0 mmol) and palladium(II) acetate (B1210297) (2 mol%) are then added. The reaction mixture is stirred at room temperature for 30 minutes. After completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash chromatography.[1]

Heck Reaction of an Aryl Bromide

Reaction: 4-Bromotoluene with Styrene

Procedure: A mixture of 4-bromotoluene (1.0 mmol), styrene (1.2 mmol), triethylamine (B128534) (1.5 mmol), and a palladium catalyst (e.g., 1 mol% Pd(OAc)₂ with 2 mol% PPh₃) in a suitable solvent such as DMF (5 mL) is placed in a sealed tube. The mixture is degassed and then heated to 100 °C for 4 hours. After cooling, the reaction mixture is diluted with water and extracted with an ether. The organic extracts are washed with brine, dried, and concentrated. The residue is purified by chromatography to afford the product.[5]

Heck Reaction of an Aryldiazonium Tetrafluoroborate

Reaction: 4-Methoxybenzenediazonium Tetrafluoroborate with Methyl Acrylate

Procedure: To a solution of 4-methoxybenzenediazonium tetrafluoroborate (1.0 mmol) and methyl acrylate (1.2 mmol) in methanol (B129727) (5 mL) is added palladium(II) acetate (1 mol%). The reaction is stirred at room temperature for 15 minutes. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.[6]

Visualizing the Catalytic Cycles

The distinct nature of the electrophiles leads to different initiation steps in the palladium catalytic cycles.

Heck_Reaction_Comparison cluster_bromide Aryl Bromide Pathway cluster_tetrafluoroborate Aryldiazonium Tetrafluoroborate Pathway ArBr Ar-Br OxAdd_Br Ar-Pd(II)L₂(Br) ArBr->OxAdd_Br Oxidative Addition Pd0_Br Pd(0)L₂ Pd0_Br->OxAdd_Br Coord_Br Ar-Pd(II)L(Alkene)(Br) OxAdd_Br->Coord_Br Alkene_Br Alkene Alkene_Br->Coord_Br Insert_Br R-Pd(II)L(Br) Coord_Br->Insert_Br Migratory Insertion Elim_Br H-Pd(II)L(Br) Insert_Br->Elim_Br β-Hydride Elimination Elim_Br->Pd0_Br Reductive Elimination (with Base) RedElim_Br Product Elim_Br->RedElim_Br ArN2BF4 Ar-N₂⁺BF₄⁻ OxAdd_BF4 Ar-Pd(II)L₂(BF₄) ArN2BF4->OxAdd_BF4 Oxidative Addition (-N₂) Pd0_BF4 Pd(0)L₂ Pd0_BF4->OxAdd_BF4 Coord_BF4 Ar-Pd(II)L(Alkene)(BF₄) OxAdd_BF4->Coord_BF4 Alkene_BF4 Alkene Alkene_BF4->Coord_BF4 Insert_BF4 R-Pd(II)L(BF₄) Coord_BF4->Insert_BF4 Migratory Insertion Elim_BF4 H-Pd(II)L(BF₄) Insert_BF4->Elim_BF4 β-Hydride Elimination Elim_BF4->Pd0_BF4 Reductive Elimination (with Base) RedElim_BF4 Product Elim_BF4->RedElim_BF4

Caption: Comparative Heck reaction catalytic cycles for aryl bromides and aryldiazonium tetrafluoroborates.

The key difference lies in the initial oxidative addition step. For aryl bromides, the palladium(0) catalyst inserts into the C-Br bond. For aryldiazonium tetrafluoroborates, the facile loss of dinitrogen gas drives the formation of the arylpalladium(II) intermediate.

Logical Relationship: Choosing the Right Reagent

The decision to use an aryl bromide versus an aryldiazonium tetrafluoroborate depends on several factors, including substrate availability, functional group tolerance, and desired reaction conditions.

Reagent_Choice Start Reaction Planning Substrate Substrate Availability & Stability Start->Substrate Conditions Desired Reaction Conditions Start->Conditions ArylBromide Aryl Bromide Substrate->ArylBromide Widely Available & Stable ArylDiazonium Aryldiazonium Tetrafluoroborate Substrate->ArylDiazonium May Require Synthesis HighTemp Higher Temp & Stronger Base Tolerable? Conditions->HighTemp MildCond Mild Conditions Required? Conditions->MildCond HighTemp->ArylBromide Yes MildCond->ArylDiazonium Yes

Caption: Decision workflow for selecting between aryl bromides and aryldiazonium tetrafluoroborates.

Conclusion

References

Safety Operating Guide

Proper Disposal of 1-Butyl-3-methylimidazolium Bromide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Butyl-3-methylimidazolium Bromide (CAS No. 85100-77-2), a common ionic liquid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. The toxicological properties of this substance have not been fully investigated[1]. Therefore, caution is advised.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[2][3] If there is a risk of dust formation, use a dust mask (e.g., type N95).

  • Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[1][2][3] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][2][3] If skin contact occurs, wash with plenty of soap and water.[2]

  • Ventilation: Handle the substance in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][4]

Step-by-Step Disposal Procedure

Disposal of this compound must be carried out in compliance with all local, regional, and national regulations.[2]

  • Waste Identification and Classification:

    • Characterize the waste material. Determine if it is pure this compound or mixed with other solvents or chemicals.

    • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Consult your institution's Environmental Health and Safety (EHS) department for guidance on classification.

  • Containerization and Labeling:

    • Place the waste in its original container if possible, or in a compatible, sealed container to prevent leaks or spills.[1]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Clearly label the container with the full chemical name ("this compound"), CAS number (85100-77-2), and appropriate hazard warnings.

  • Engage a Professional Disposal Service:

    • The primary recommendation for disposal is to contact a licensed, specialist disposal company.[1] These companies are equipped to handle and treat chemical waste according to regulations.

    • Provide the disposal company with a Safety Data Sheet (SDS) for this compound.

  • Recovery and Recycling:

    • Where practical, consider recovery, reclamation, or recycling of the ionic liquid.[1][3] Ionic liquids can sometimes be recovered and purified for reuse, which aligns with the principles of green chemistry.[5][6][7] Discuss this possibility with your EHS department or the disposal company.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Extinguish all potential sources of ignition, as the substance is a combustible solid.[1]

  • Containment and Cleanup:

    • Avoid dust formation.[1][4]

    • For solid spills, carefully sweep or shovel the material into a suitable, sealed container for disposal.[4]

    • Do not flush into surface water or the sanitary sewer system.[4]

Hazard Data Summary

The hazard profile of this compound is not yet fully complete. However, available data indicates the following classifications and potential hazards.

Hazard CategoryClassification & Notes
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.
Acute Toxicity May be harmful if swallowed or inhaled.[1]
Environmental Hazards Data is conflicting. Some sources indicate no significant environmental hazards, while others classify it as an environmentally hazardous substance and toxic to aquatic life.[1][8] It has a Water Hazard Class (WGK) of 3 in Germany, indicating it is highly hazardous to water.[1]
Combustibility Classified as a combustible solid. High temperatures can lead to hazardous decomposition products, including hydrogen bromide, carbon oxides, and nitrous gases.[1][3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generated: 1-Butyl-3-methylimidazolium Bromide identify Identify Waste (Pure or Mixed?) start->identify consult_ehs Consult Institutional EHS & Local Regulations identify->consult_ehs classify Classify Waste (Hazardous vs. Non-Hazardous) containerize Securely Containerize & Label Waste classify->containerize consult_ehs->classify recycle_option Is Recycling or Recovery an Option? containerize->recycle_option contact_recycler Contact Specialist Recycling Company recycle_option->contact_recycler Yes contact_disposal Contact Licensed Waste Disposal Company recycle_option->contact_disposal No disposal Arrange for Pickup & Final Disposal contact_recycler->disposal contact_disposal->disposal

References

Personal protective equipment for handling 1-Butyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Butyl-3-methylimidazolium Bromide

This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound (BMIMBr). Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Properties and Hazards Overview

This compound is an ionic liquid with a unique set of properties.[1][2] While it has numerous applications, it is crucial to recognize that its toxicological properties have not been fully investigated.[3][4] Therefore, it must be handled with caution, assuming potential risks.[3][4] The substance is known to cause skin and serious eye irritation.[5]

Identifier Value Source
CAS Number 85100-77-2[3][4][6]
Molecular Formula C₈H₁₅BrN₂
Molecular Weight 219.12 g/mol
Appearance White to slightly yellow crystals/solid[1][4]
Melting Point 65-81 °C[1][7]
Density ~1.30 - 1.418 g/cm³[1][7]
Hazard Classification Skin Irritation (Category 2), Eye Irritation (Category 2A)[5]
Signal Word Warning[5]

Operational and Disposal Plans

To ensure safe handling and minimize exposure, the following procedural steps must be followed.

Personal Protective Equipment (PPE) Protocol

Appropriate PPE is mandatory when handling this compound.

  • Eye and Face Protection:

    • Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[4][8]

    • In situations with a higher risk of splashing, a face shield should be used in addition to safety goggles.[9]

  • Skin Protection:

    • Gloves: Handle the substance with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[4] Use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[4]

    • Protective Clothing: Wear a lab coat or impervious clothing to prevent skin contact.[4][8] Contaminated clothing should be removed immediately and washed before reuse.[3]

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

    • For nuisance exposures or when dust formation is possible, use a dust mask (type N95 US or type P1 EU).

    • For higher-level protection or in poorly ventilated areas, use an appropriate respirator with cartridges (e.g., type OV/AG/P99 US or ABEK-P2 EU).[4]

Safe Handling and Storage Protocol
  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

    • Read the Safety Data Sheet (SDS) thoroughly before starting any work.

    • Handle the substance in a designated area, such as a chemical fume hood.

  • Handling:

    • Avoid all contact with eyes, skin, and clothing.[4][5]

    • Avoid the formation of dust and aerosols.[8]

    • Wash hands thoroughly after handling the material.[5]

    • Do not eat, drink, or smoke in the handling area.

    • Keep the substance away from heat, sparks, and open flames.[3][4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

    • Store below +30°C.[1][6]

    • Keep away from strong oxidizing agents and bases.[3]

Accidental Release and Spill Management
  • Immediate Actions:

    • Evacuate personnel from the immediate spill area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[3][8]

  • Containment and Cleanup:

    • Wear the appropriate PPE as described above.

    • For minor spills, contain the spill with inert material such as sand, earth, or vermiculite.[10]

    • Carefully collect the spilled material and place it into a suitable, sealed, and labeled container for disposal.[3][8][10] Avoid creating dust.[3][8]

    • Clean the spill area thoroughly with soap and water.

  • Environmental Precautions:

    • Prevent the substance from entering drains or water courses.[8]

Disposal Plan
  • Waste Collection:

    • Collect all waste material containing this compound in clearly labeled, sealed containers.

    • Do not mix with other waste streams.

  • Disposal Procedure:

    • All waste must be disposed of in accordance with local, state, and federal regulations.[3][10]

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[3]

    • Handle uncleaned empty containers as you would the product itself.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_cleanup 3. Cleanup & Disposal cluster_spill EMERGENCY: Spill Occurs A Read SDS & Plan Procedure B Verify Fume Hood Operation A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Locate Emergency Equipment (Eyewash, Shower, Spill Kit) C->D E Weigh/Handle Chemical Inside Fume Hood D->E F Perform Experiment E->F G Store in Tightly Sealed Container in Cool, Dry, Ventilated Area F->G H Segregate Waste into Labeled, Sealed Container G->H I Decontaminate Work Area H->I L Arrange for Professional Waste Disposal H->L J Remove & Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K S1 Evacuate Area S2 Alert Others & Remove Ignition Sources S1->S2 S3 Wear Full PPE (incl. Respirator if needed) S2->S3 S4 Contain with Inert Material S3->S4 S5 Collect into Waste Container S4->S5 S5->I

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.